molecular formula C13H22O B3421568 beta-Ionol CAS No. 22029-76-1

beta-Ionol

Cat. No.: B3421568
CAS No.: 22029-76-1
M. Wt: 194.31 g/mol
InChI Key: CNOPDZWOYFOHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

beta-Ionol is a natural product found in Plumeria rubra and Pyracantha coccinea with data available.

Properties

IUPAC Name

4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8,11,14H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOPDZWOYFOHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865028
Record name 3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22029-76-1
Record name β-Ionol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22029-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Beta-Ionol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Beta-ionol (B1630872) is a naturally occurring sesquiterpenoid alcohol, a class of organic compounds with a diverse range of applications.[1] It is a derivative of beta-ionone (B89335) and is found in various plants, including Plumeria rubra, Pyracantha coccinea, and Nicotiana tabacum.[2] This technical guide provides an in-depth overview of the physicochemical properties, experimental characterization protocols, and known biological activities of this compound, tailored for professionals in research and drug development.

Core Physicochemical Properties

This compound is typically a colorless, clear liquid with a characteristic sweet, floral, and balsamic odor.[3][4] Its physical and chemical properties are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₃H₂₂O[2][5][6]
Molecular Weight 194.31 g/mol [2][5][6]
Appearance Colorless clear liquid[2][3][7]
Odor Sweet, floral-balsamic, warm[3][4]
Boiling Point 107 °C @ 3.00 mmHg[2][3][4][7][8]
130.5 °C @ 14.5 Torr[9]
Density / Specific Gravity 0.923 - 0.930 g/mL @ 25 °C[3]
0.928 g/mL @ 20 °C[4][8]
0.9251 g/cm³ @ 19 °C[6][9]
Refractive Index 1.496 - 1.502 @ 20 °C[3][7]
n20/D 1.501[9]
Flash Point 93 °C (199.4 °F) - closed cup
93.33 °C (200 °F) TCC[3]
Vapor Pressure 0.000431 mmHg @ 25 °C (estimated)[3][9]

Table 2: Solubility and Partition Coefficient of this compound

PropertyValueReferences
Solubility in Water 16.29 mg/L @ 25 °C (estimated)[3]
Solubility in Organic Solvents Soluble in alcohol[3][5][10]
logP (o/w) 2.9 (estimated)[2][9]
4.059 (estimated)[3]
4.33[7]

Experimental Protocols for Characterization

The purity and structure of this compound are typically confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile compounds like this compound. It separates the components of a mixture and provides mass spectra for identification.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, where it is vaporized.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall.

  • Ionization: As compounds elute from the column, they enter the mass spectrometer's ion source (commonly Electron Ionization - EI), where they are fragmented into characteristic ions.

  • Mass Analysis: The fragment ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum. The resulting spectrum can be compared to spectral libraries for compound identification.[11][12][13]

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector Column Column Injector->Column Carrier Gas IonSource Ion Source Column->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Detector->Data Data Acquisition Sample Sample Sample->Injector Injection

Fig. 1: A generalized workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are used for complete structural elucidation. While specific spectral data for this compound is not abundant in the provided results, data for the related compound beta-ionone is available and the methodology is transferable.[14][15][16]

Methodology:

  • Sample Preparation: A few milligrams of the purified this compound sample are dissolved in a deuterated solvent (e.g., CDCl₃). A reference standard like tetramethylsilane (B1202638) (TMS) is often added.

  • Data Acquisition: The sample tube is placed in the strong magnetic field of the NMR spectrometer. A radiofrequency pulse is applied, and the resulting signal (Free Induction Decay or FID) is recorded.

  • Data Processing: The FID is converted into a spectrum using a Fourier transform.

  • Spectral Analysis: The chemical shifts, integration (for ¹H NMR), and coupling patterns in the spectrum are analyzed to determine the connectivity and chemical environment of each atom in the molecule.

Spectral Data Summary

The mass spectrum of this compound provides a unique fragmentation pattern that serves as a chemical fingerprint.

Table 3: Key Mass Spectrometry Data for this compound

FeatureValueReferences
Molecular Ion (M+) m/z 194 (Calculated)[2]
Major Fragment Ions (m/z) 161, 121, 105[2]

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of this compound in various therapeutic areas, attributing to its anticancer, anti-inflammatory, and antimicrobial properties.[5]

  • Anticancer Properties: this compound has been shown to inhibit the proliferation of cancer cell lines, such as melanoma and breast cancer, by inducing G0/G1 cell cycle arrest and apoptosis.[5] These effects are linked to the modulation of key signaling pathways, including NF-κB and MAPK, which are critical in tumor progression.[5][17]

  • Anti-inflammatory Effects: The compound can reduce the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[5] This anti-inflammatory action is also mediated through the inhibition of the NF-κB signaling pathway.[5]

  • Antimicrobial Activity: this compound demonstrates efficacy against various bacteria and fungi, suggesting its potential as a natural preservative.[5] The mechanism is thought to involve the disruption of microbial cell membranes.[5]

Signaling_Pathway cluster_pathways Intracellular Signaling cluster_effects Cellular Response BetaIonol This compound NFkB NF-κB Pathway BetaIonol->NFkB inhibits MAPK MAPK Pathway BetaIonol->MAPK inhibits Inflammation Inflammation NFkB->Inflammation promotes Proliferation Cell Proliferation NFkB->Proliferation promotes MAPK->Proliferation promotes Apoptosis Apoptosis MAPK->Apoptosis inhibits

Fig. 2: Proposed signaling pathways modulated by this compound.

This guide provides a foundational understanding of this compound's physicochemical characteristics and biological relevance. The compiled data and outlined protocols offer a valuable resource for scientists engaged in natural product chemistry, pharmacology, and the development of new therapeutic agents.

References

Beta-Ionol in the Plant Kingdom: A Technical Guide to Natural Sources and Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Beta-ionol (B1630872), a C13-norisoprenoid, is a volatile organic compound derived from the degradation of carotenoids, particularly β-carotene. It is a significant contributor to the characteristic aroma and flavor profiles of numerous flowers, fruits, and vegetables.[1][2] Beyond its sensory properties, this compound plays crucial roles in plant physiology, acting as a signaling molecule in ecological interactions such as attracting pollinators and defending against herbivores.[1][2] This technical guide provides a comprehensive overview of the biosynthesis, natural occurrence, and physiological functions of this compound in plants. It also details standard experimental protocols for the extraction and analysis of this compound from plant matrices, aimed at researchers, scientists, and professionals in the fields of plant science, natural products, and drug development.

Introduction

This compound is a sesquiterpenoid that belongs to the family of apocarotenoids, which are oxidative cleavage products of carotenoids.[3] It is widely distributed throughout the plant kingdom and is recognized for its distinct floral, sweet, and woody aroma. This compound and its related ketone, β-ionone, are responsible for the characteristic scents of flowers like roses and violets and are key flavor components in fruits and vegetables such as raspberries, plums, tomatoes, and carrots.[1] The biosynthesis of this compound is intricately linked to the carotenoid degradation pathway, a process that can be both enzymatic and non-enzymatic. In plants, this compound serves diverse ecological functions, from mediating plant-insect interactions to acting as a defense compound.[1] Understanding the natural sources and biological roles of this compound is of significant interest for the food, fragrance, and pharmaceutical industries.[1][4][5]

Biosynthesis of this compound

The primary pathway for this compound formation in plants is through the oxidative cleavage of β-carotene. This process can be catalyzed by specific enzymes or occur non-enzymatically under certain environmental conditions.

Enzymatic Pathway

The biosynthesis of this compound is predominantly catalyzed by a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[1] Specifically, CCD1 and CCD4 are primarily responsible for cleaving the C9-C10 and C9'-C10' double bonds of β-carotene.[1][6] This cleavage reaction yields one molecule of β-ionone and other products. Beta-ionone can then be subsequently reduced to this compound. The expression and activity of CCD enzymes are often regulated by developmental cues and environmental stresses, influencing the production of this compound in different tissues and at different times.[7][8]

Non-Enzymatic Pathway

This compound can also be formed through non-enzymatic degradation of carotenoids.[8] This process is typically triggered by factors such as heat, light (photo-oxidation), and the presence of reactive oxygen species (ROS).[8][9][10] For instance, thermal processing or sun-drying of plant material can lead to the degradation of β-carotene and the subsequent formation of β-ionone and this compound, significantly impacting the aroma profile of products like tea and dried fruits.[8] The presence of oxygen has been shown to dramatically influence the formation of β-ionone from carotenoid degradation under hot conditions.[9]

This compound Biosynthesis cluster_carotenoid Carotenoid Pathway cluster_cleavage Cleavage & Reduction b_carotene β-Carotene b_ionone β-Ionone b_carotene->b_ionone Enzymatic Cleavage (CCD1, CCD4) or Non-Enzymatic Oxidation (Heat, Light, ROS) b_ionol This compound b_ionone->b_ionol Reduction

Biosynthesis of this compound from β-Carotene.

Natural Occurrence and Sources

This compound has been identified in a wide array of plant species, distributed across various tissues including flowers, fruits, leaves, and roots. Its concentration can vary significantly depending on the species, cultivar, developmental stage, and environmental conditions.

Plant SpeciesPlant PartReported Concentration / Relative AbundanceReference
Osmanthus fragrans (Sweet Osmanthus)FlowersMajor aromatic component
Rosa spp. (Rose)Flowers~2% of essential oil in Musk Rose[1]
Nicotiana tabacum (Tobacco)LeavesImportant aroma component[8]
Camellia sinensis (Tea)LeavesKey flavor compound in green and black tea[7]
Lycopersicon esculentum (Tomato)FruitContributes to flavor profile[1][11]
Rubus idaeus (Raspberry)FruitMajor volatile organic compound[1]
Prunus domestica (Plum)FruitCharacteristic odor-active compound[1]
Daucus carota (Carrot)RootsPresent in orange and purple carrot varieties[1]
Plumeria rubra (Frangipani)FlowersReported presence
Pyracantha coccinea (Firethorn)-Reported presence[3]
Medicago marinaAerial Parts6% in flowering stage, 14% in vegetative stage[1]

Physiological Roles in Plants

This compound is not merely a metabolic byproduct; it is a functional volatile that mediates critical interactions between the plant and its environment.

  • Pollinator Attraction: The floral scent, often rich in this compound and its derivatives, serves as a chemical cue to attract pollinators like bees and other insects, thereby facilitating plant reproduction.[1]

  • Herbivore Defense: this compound can act as a repellent or feeding deterrent against various herbivores. For example, it has been shown to deter feeding by the red-legged earth mite in Trifolium species and flea beetles in canola.[1]

  • Stress Response: The production of apocarotenoids, including this compound, can be induced by various stresses.[1] Exogenous application of related compounds has been shown to enhance resistance against pathogens and improve antioxidant capacity in postharvest vegetables, suggesting a role in the plant's defense and stress signaling network.[4][5]

Physiological_Roles cluster_interactions Ecological Interactions cluster_responses Plant Responses Beta_Ionol This compound (Volatile Organic Compound) Pollinators Pollinators (e.g., Bees) Beta_Ionol->Pollinators Attraction (Floral Scent) Herbivores Herbivores (e.g., Mites, Beetles) Beta_Ionol->Herbivores Repellence / Deterrence Stress_Tolerance Stress Tolerance Beta_Ionol->Stress_Tolerance Contributes to Pollination Successful Pollination Pollinators->Pollination Defense Plant Defense Activation Herbivores->Defense Induces Stressors Abiotic/Biotic Stress Stressors->Beta_Ionol Induces Production

Physiological Roles of this compound in Plants.

Experimental Protocols for Analysis

The analysis of this compound from plant matrices typically involves an extraction step to isolate the volatile compounds, followed by separation, identification, and quantification using chromatographic techniques.

Extraction of this compound

Headspace Solid-Phase Microextraction (HS-SPME) is a widely used solvent-free technique for the extraction of volatile and semi-volatile compounds from various matrices, including plant tissues.[1]

Protocol: HS-SPME

  • Sample Preparation: Weigh a precise amount (e.g., 1-5 g) of fresh, homogenized plant material (leaves, petals, fruit pulp) into a 20 mL headspace vial. If desired, an internal standard can be added for quantification purposes.

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum cap to prevent the loss of volatiles.

  • Incubation/Equilibration: Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C). Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

  • Extraction: Introduce the SPME fiber (e.g., coated with DVB/CAR/PDMS) into the headspace of the vial, ensuring the needle pierces the septum but the fiber does not touch the sample matrix. Expose the fiber for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

  • Desorption: After extraction, retract the fiber into the needle, remove it from the vial, and immediately insert it into the heated injection port of a Gas Chromatograph (GC) for thermal desorption of the analytes onto the analytical column.

Identification and Quantification

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for separating, identifying, and quantifying volatile compounds like this compound.[1]

Protocol: GC-MS Analysis

  • GC Separation:

    • Injector: Use a split/splitless injector heated to a temperature suitable for desorption (e.g., 250°C). The SPME desorption is typically done in splitless mode for a short period (e.g., 1-2 minutes) to maximize transfer to the column.

    • Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Column: Employ a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, then ramps up at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 250-280°C) to elute all compounds.

  • MS Detection:

    • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is common.

    • Scan Range: Scan a mass-to-charge (m/z) range of approximately 40-400 amu.

  • Identification: Identify this compound by comparing its retention time and mass spectrum with those of an authentic chemical standard. Confirmation is achieved by matching the acquired mass spectrum with reference spectra from established libraries (e.g., NIST, Wiley).

  • Quantification: Quantify the amount of this compound by creating a calibration curve using an authentic standard. The peak area of this compound in the sample is compared to the calibration curve. For semi-quantification, the peak area can be normalized to the area of an internal standard.

Experimental_Workflow Sample Plant Material (Flower, Fruit, Leaf) Homogenize Homogenization Sample->Homogenize SPME Headspace SPME (Incubation & Adsorption) Homogenize->SPME GCMS GC-MS Analysis (Desorption, Separation, Detection) SPME->GCMS Data Data Processing GCMS->Data ID Identification (Retention Time, Mass Spectrum) Data->ID Quant Quantification (Peak Area, Calibration Curve) Data->Quant

Workflow for this compound Analysis in Plants.

Conclusion

This compound is a naturally occurring apocarotenoid with a significant presence and function in the plant kingdom. Synthesized from the degradation of β-carotene, it is a key component of the aroma and flavor of many important plant species. Its physiological roles in mediating ecological interactions highlight its importance for plant survival and reproduction. The established protocols for its extraction and analysis enable further research into its distribution, biosynthesis, and potential applications. A deeper understanding of this compound provides valuable insights for crop improvement, natural product chemistry, and the development of novel flavors, fragrances, and pharmaceuticals.

References

A Technical Guide to the Biosynthesis of β-Ionol from Carotenoids

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Apocarotenoids are a diverse class of plant secondary metabolites derived from the oxidative cleavage of carotenoids. Among them, the C13-norisoprenoid β-ionol and its precursor, β-ionone, are of significant commercial interest due to their potent floral and woody aromas, which are highly valued in the fragrance, flavor, and cosmetic industries.[1] Furthermore, β-ionone serves as a key intermediate in the chemical synthesis of vitamins A, E, and K.[2] This technical guide provides an in-depth overview of the biosynthetic pathway leading from β-carotene to β-ionol, focusing on the core enzymatic steps. It includes quantitative data on enzyme kinetics and biotechnological production, detailed experimental protocols for pathway analysis, and visualizations of the core biochemical and experimental workflows.

The Core Biosynthetic Pathway

The formation of β-ionol from carotenoids is a two-step enzymatic process. The primary and rate-limiting step is the oxidative cleavage of a C40 carotenoid precursor to form the C13 ketone, β-ionone. This is followed by the reduction of the ketone to the corresponding alcohol, β-ionol.

Step 1: Oxidative Cleavage of β-Carotene by Carotenoid Cleavage Dioxygenase 1 (CCD1)

The principal substrate for β-ionone synthesis in plants is β-carotene .[1] The key transformation is catalyzed by Carotenoid Cleavage Dioxygenase 1 (CCD1) , a non-heme iron-dependent enzyme.[3] Unlike many other enzymes in the carotenoid pathway that are located in plastids, CCD1 is found in the cytosol.[4]

The reaction involves the symmetric cleavage of the C40 β-carotene molecule at the 9,10 and 9',10' double bonds.[5] This oxidative cleavage requires molecular oxygen (O₂) and ferrous iron (Fe²⁺) as a cofactor.[3] The reaction yields two molecules of the C13 apocarotenoid β-ionone and one molecule of a C14 dialdehyde (B1249045) byproduct.

Biosynthesis_Pathway cluster_carotenoid Carotenoid Precursor cluster_products Cleavage Products cluster_final_product Final Product beta_carotene β-Carotene (C40) ccd1_node CCD1 Enzyme (Carotenoid Cleavage Dioxygenase 1) beta_carotene->ccd1_node beta_ionone β-Ionone (C13) adh_node ADH / Reductase beta_ionone->adh_node c14_dialdehyde C14-Dialdehyde beta_ionol β-Ionol (C13) ccd1_node->beta_ionone x2 ccd1_node->c14_dialdehyde adh_node->beta_ionol cofactors O₂, Fe²⁺ cofactors->ccd1_node cofactor_nadph NAD(P)H cofactor_nadph->adh_node

Figure 1: Biosynthesis of β-Ionol from β-Carotene.
Step 2: Reduction of β-Ionone to β-Ionol

The second step in the pathway is the conversion of the ketone group of β-ionone to a secondary alcohol, yielding β-ionol. This reduction is catalyzed by members of the alcohol dehydrogenase (ADH) or carbonyl reductase superfamilies.[6][7][8] These enzymes typically utilize NAD(P)H as a cofactor to facilitate the reduction. This enzymatic step is a common detoxification reaction in many organisms.[8]

Quantitative Data

The efficiency of β-ionone production is dependent on the kinetic properties of the CCD1 enzyme and the overall productivity of the biological system used.

Enzyme Kinetics

Kinetic parameters for CCD1 have been determined for enzymes from various plant species, typically using the more soluble synthetic substrate β-apo-8'-carotenal for in vitro assays.

Table 1: Kinetic Parameters of Plant CCD1 Enzymes (Substrate: β-apo-8'-carotenal)
Enzyme Source K_m_ (mM) V_max_ (U/mg) Reference
Morus notabilis (MnCCD1)0.8372.5[2]
Helianthus annuus (HaCCD1)0.3210.14[9]
Olea europaea (OeCCD1)0.822.30[10]
Petunia hybrida (PhCCD1)Optimal pH 6.8, Temp 45°C-[11]

Note: 1 Unit (U) is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.

Biotechnological Production Titers

Metabolic engineering has enabled the heterologous production of β-ionone in various microbial hosts, with reported titers varying significantly based on the host and optimization strategies.

Table 2: Reported Titers of β-Ionone in Engineered Microbial Systems
Microbial Host Highest Reported Titer Reference
Yarrowia lipolytica4.0 g/L[3]
Escherichia coli0.5 g/L[3]
Saccharomyces cerevisiae180 mg/L (in organic phase)[12]
Saccharomyces cerevisiae1.0 mg/g Dry Cell Weight (DCW)[1]

Experimental Protocols

The elucidation of the β-ionol biosynthesis pathway relies on a combination of genetic engineering, protein biochemistry, and analytical chemistry.

Protocol 1: In Vitro CCD1 Enzyme Activity Assay

This protocol describes a generalized method for measuring the activity of a purified CCD1 enzyme.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Sodium Phosphate buffer, pH ~7.2-8.4.[2]

  • Cofactor Solution: 10 mM Ferrous sulfate (B86663) (FeSO₄) prepared fresh in degassed water to prevent oxidation.

  • Substrate Stock: 10 mM β-carotene or β-apo-8'-carotenal dissolved in a suitable organic solvent (e.g., ethanol (B145695) or acetone (B3395972) with a detergent like Triton X-100 to aid solubility).[9] Store at -20°C in the dark.

  • Enzyme Solution: Purified CCD1 enzyme diluted to a working concentration (e.g., 0.1-1.0 mg/mL) in Assay Buffer. Keep on ice.

  • Quenching & Extraction Solvent: Ethyl acetate (B1210297) or a hexane/diethyl ether mixture.

2. Reaction Procedure:

  • In a glass vial, prepare a 1 mL reaction mixture containing Assay Buffer, FeSO₄ (final concentration ~0.1 mM), and any solubilizing agents.

  • Add a defined amount of purified CCD1 enzyme (e.g., 100 µg). Prepare a "no-enzyme" control reaction in parallel.

  • Pre-incubate the mixture at the optimal temperature (typically 30-37°C) for 5 minutes.

  • Initiate the reaction by adding the carotenoid substrate stock to a final concentration (e.g., 40 µM).

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) with gentle shaking, protected from light.

  • Stop the reaction by adding an equal volume of quenching/extraction solvent (e.g., 1 mL of ethyl acetate), and vortex vigorously.

  • Centrifuge to separate the phases and collect the organic (upper) phase for analysis.

Protocol 2: Quantification of β-Ionone by GC-MS

This protocol outlines the analysis of β-ionone from a biological sample or an in vitro assay.

1. Sample Preparation (Extraction):

  • Liquid Samples (e.g., culture medium): Add an organic solvent (e.g., dodecane, hexane) to the sample, vortex thoroughly, and centrifuge to separate phases.[3] The organic phase contains the β-ionone.

  • Solid Samples (e.g., cell pellets): Perform cell lysis (e.g., using DMSO/acetone) to release intracellular products before solvent extraction.[3]

  • Solid-Phase Extraction (SPE): For complex matrices, an SPE step using a phenyl adsorbent can be used to clean up and concentrate the sample before analysis.

2. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: Use a polar capillary column suitable for volatile compounds, such as a DB-FFAP or DB-5ms.[3]

    • Injector: Operate in splitless mode at ~250°C.

    • Oven Program: A typical temperature gradient might start at 40-50°C, hold for 2-5 minutes, then ramp at 5-10°C/min to ~240°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Scan mode for identification (e.g., m/z 40-300) and/or Selected Ion Monitoring (SIM) mode for sensitive quantification, using characteristic ions for β-ionone (e.g., m/z 177, 192).

3. Quantification:

  • Quantification is achieved by comparing the peak area of β-ionone in the sample to a standard curve generated from authentic β-ionone standards of known concentrations.

Visualizations of Workflows

A systematic workflow is essential for characterizing the enzymes involved in β-ionol biosynthesis.

Experimental_Workflow cluster_gene 1. Gene Identification & Cloning cluster_expression 2. Heterologous Expression cluster_purification 3. Protein Purification cluster_assay 4. In Vitro Enzyme Assay cluster_analysis 5. Product Analysis a1 Identify CCD1 Gene (e.g., from Plant cDNA) a2 PCR Amplification a1->a2 a3 Clone into Expression Vector (e.g., pET, pGEX) a2->a3 b1 Transform E. coli Host a3->b1 b2 Induce Protein Expression (e.g., with IPTG) b1->b2 c1 Cell Lysis b2->c1 c2 Affinity Chromatography (e.g., Ni-NTA, GST) c1->c2 c3 Purity Check (SDS-PAGE) c2->c3 d1 Combine Purified Enzyme, Substrate (β-Carotene), & Cofactors (Fe²⁺, O₂) c3->d1 d2 Incubate at Optimal Temp & pH d1->d2 e1 Solvent Extraction d2->e1 e2 GC-MS Analysis e1->e2 e2->a3 e3 Identify & Quantify β-Ionone Product e2->e3

Figure 2: Experimental Workflow for CCD1 Characterization.

Conclusion

The biosynthesis of β-ionol is a direct enzymatic pathway originating from the abundant plant pigment, β-carotene. The process is primarily governed by the activity of CCD1, which produces the immediate precursor β-ionone, followed by a subsequent reduction step. While the core pathway is well-understood, significant research is focused on discovering and characterizing novel CCD1 enzymes with superior catalytic efficiency and substrate specificity. The successful expression of this pathway in microbial hosts has paved the way for the sustainable, biotechnological production of these high-value natural compounds, offering a promising alternative to chemical synthesis or extraction from limited natural sources.[1][3] Further optimization through metabolic engineering and synthetic biology holds the potential to make this bio-based production commercially viable on an industrial scale.

References

The Pivotal Role of Carotenoid Cleavage Dioxygenases in the Formation of β-Ionol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Carotenoid cleavage dioxygenases (CCDs) are a crucial family of non-heme iron-dependent enzymes that play a significant role in the biosynthesis of apocarotenoids. These molecules, derived from the oxidative cleavage of carotenoids, are vital for various physiological processes in plants, including acting as signaling molecules, growth regulators, and aroma compounds.[1] This technical guide provides an in-depth exploration of the role of CCDs in the formation of β-ionol, a volatile C13-norisoprenoid apocarotenoid. The primary focus is on the enzymatic cleavage of β-carotene to β-ionone by CCDs and the subsequent, though less characterized, reduction to β-ionol.

Carotenoid Cleavage Dioxygenases: Key Players in Apocarotenoid Biosynthesis

The CCD family is diverse, with different members exhibiting distinct substrate specificities and cleavage positions. In the context of β-ionone and subsequently β-ionol formation, CCD1 and CCD4 are of primary importance.[1]

  • Carotenoid Cleavage Dioxygenase 1 (CCD1): This cytosolic enzyme is known for its broad substrate specificity, cleaving various carotenoids and apocarotenoids at the 9,10 and 9',10' positions.[2][3] The symmetrical cleavage of β-carotene by CCD1 yields two molecules of β-ionone and a C14 dialdehyde.[4]

  • Carotenoid Cleavage Dioxygenase 4 (CCD4): Localized in the plastids, CCD4 also catalyzes the cleavage of β-carotene at the 9,10 (9',10') double bond to produce β-ionone.[5] Downregulation of CCD4 expression has been shown to increase carotenoid content in various plant tissues.[6]

While both CCD1 and CCD4 contribute to β-ionone production, their subcellular localization and potential differences in substrate affinity and expression patterns suggest distinct roles in regulating the flux of carotenoid degradation.

The Biosynthetic Pathway from β-Carotene to β-Ionol

The formation of β-ionol from β-carotene is a two-step process initiated by the action of carotenoid cleavage dioxygenases.

Beta_Ionol_Formation_Pathway beta_carotene β-Carotene (C40) beta_ionone β-Ionone (C13) beta_carotene->beta_ionone CCD1 / CCD4 (9,10 and 9',10' cleavage) beta_ionol β-Ionol (C13) beta_ionone->beta_ionol Alcohol Dehydrogenase (ADH) (putative)

The first and well-established step is the oxidative cleavage of β-carotene by CCD1 or CCD4 to yield β-ionone.[1] The subsequent reduction of the ketone group of β-ionone to a hydroxyl group to form β-ionol is catalyzed by alcohol dehydrogenases (ADHs), although this step is less extensively documented in plants for this specific substrate.[7] Plant ADHs are known to catalyze the reversible conversion of aldehydes and ketones to alcohols.[7]

Quantitative Data on Enzyme Activity

Quantifying the efficiency of CCDs is crucial for understanding their contribution to apocarotenoid biosynthesis. The following table summarizes available kinetic data for a plant CCD1 enzyme. It is important to note that this data was obtained using the substrate β-apo-8'-carotenal, as the hydrophobicity of β-carotene poses challenges for in vitro assays.

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)Optimal pHOptimal Temperature (°C)Reference
Morus notabilis CCD1β-apo-8'-carotenal0.8372.58.435[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of carotenoid cleavage dioxygenases and β-ionol formation.

Heterologous Expression and Purification of CCDs

The production of recombinant CCD enzymes is essential for their in vitro characterization. Escherichia coli is a commonly used host for this purpose.

Workflow for Heterologous Expression and Purification:

CCD_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification cDNA_synthesis cDNA Synthesis from Plant RNA PCR_amplification PCR Amplification of CCD Gene cDNA_synthesis->PCR_amplification vector_ligation Ligation into Expression Vector (e.g., pGEX) PCR_amplification->vector_ligation transformation Transformation into E. coli vector_ligation->transformation culture_growth Growth of E. coli Culture IPTG_induction Induction with IPTG culture_growth->IPTG_induction cell_harvesting Cell Harvesting by Centrifugation IPTG_induction->cell_harvesting cell_lysis Cell Lysis (Sonication) cell_harvesting->cell_lysis affinity_chromatography Affinity Chromatography (e.g., GST-tag) cell_lysis->affinity_chromatography SDS_PAGE Purity Analysis (SDS-PAGE) affinity_chromatography->SDS_PAGE

Detailed Protocol:

  • Gene Cloning:

    • Isolate total RNA from the plant tissue of interest.

    • Synthesize first-strand cDNA using a reverse transcriptase.

    • Amplify the full-length coding sequence of the target CCD gene using gene-specific primers.

    • Clone the PCR product into an appropriate expression vector, such as a pGEX vector for GST-fusion protein expression.

    • Transform the ligation product into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Inoculate a single colony of transformed E. coli into LB medium containing the appropriate antibiotic and grow overnight at 37°C.

    • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-28°C) for several hours to overnight.[8]

    • Harvest the cells by centrifugation.

  • Protein Purification:

    • Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate to pellet cell debris.

    • Purify the recombinant protein from the supernatant using affinity chromatography corresponding to the fusion tag (e.g., Glutathione-Sepharose for GST-tagged proteins).

    • Elute the purified protein and verify its purity and size by SDS-PAGE.

In Vitro CCD Enzyme Assay

This assay is used to determine the activity of the purified CCD enzyme.

Reaction Components:

  • Assay Buffer: 100 mM Sodium Phosphate buffer, pH 7.2-8.4.[8]

  • Cofactor: Freshly prepared 10 mM FeSO4 solution.

  • Substrate: 10 mM β-carotene or β-apo-8'-carotenal stock solution in an appropriate solvent (e.g., ethanol (B145695) or acetone).

  • Enzyme: Purified CCD enzyme.

Protocol:

  • Prepare the reaction mixture containing the assay buffer and FeSO4 (final concentration ~100 µM).

  • Add the purified CCD enzyme to the reaction mixture.

  • Initiate the reaction by adding the carotenoid substrate. Due to the hydrophobicity of carotenoids, it is often necessary to use a detergent (e.g., Tween 40) or a biphasic system to ensure substrate availability.[5]

  • Incubate the reaction at the optimal temperature (e.g., 35°C) for a defined period.[8]

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and diethyl ether).

  • Extract the products by vortexing and centrifugation.

  • Analyze the organic phase containing the apocarotenoid products by GC-MS.

GC-MS Analysis of β-Ionol

Gas chromatography-mass spectrometry is the standard method for the identification and quantification of volatile compounds like β-ionol. Due to the presence of a hydroxyl group, derivatization is often required to improve its volatility and chromatographic behavior.

Workflow for GC-MS Analysis of β-Ionol:

GCMS_Workflow cluster_extraction Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis extraction Extraction of Volatiles concentration Concentration of Extract extraction->concentration add_reagent Addition of Silylating Reagent (e.g., BSTFA) concentration->add_reagent incubation Incubation at Elevated Temperature add_reagent->incubation injection Injection into GC-MS incubation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection and Identification separation->detection

Protocol for Trimethylsilyl (TMS) Derivatization: [9]

  • Transfer the dried extract containing β-ionol to a GC vial.

  • Add an aprotic solvent (e.g., dichloromethane (B109758) or hexane).

  • Add the silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[7]

  • Add a catalyst such as anhydrous pyridine (B92270) to speed up the reaction with sterically hindered hydroxyl groups.[9]

  • Cap the vial tightly and heat at 60-80°C for 30-60 minutes.[7]

  • Cool the sample to room temperature before injection into the GC-MS.

GC-MS Conditions (General):

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).

  • Injector Temperature: 250-280°C.

  • Oven Program: Start at a low temperature (e.g., 50-70°C), hold for a few minutes, then ramp up to a final temperature of 280-300°C.

  • Carrier Gas: Helium or Hydrogen.

  • MS Detector: Operate in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Signaling Pathways and Biological Roles

While β-ionone is primarily known for its contribution to floral scents and fruit flavors, recent evidence suggests a role for this apocarotenoid as a signaling molecule in plant defense.[10] Exogenous application of β-ionone has been shown to induce the expression of defense-related genes and enhance resistance to pathogens.[10] This signaling activity is thought to be mediated through interactions with plant hormone pathways, such as those involving abscisic acid, jasmonic acid, and salicylic (B10762653) acid.[10]

The biological role of β-ionol is less clear. While it is a known aroma compound, its direct involvement in plant signaling pathways has not been extensively studied. Further research is needed to elucidate the specific physiological functions of β-ionol in plants.

Conclusion

Carotenoid cleavage dioxygenases, particularly CCD1 and CCD4, are central to the biosynthesis of β-ionone from β-carotene. The subsequent reduction to β-ionol, likely mediated by alcohol dehydrogenases, completes the pathway to this volatile apocarotenoid. This technical guide has provided a comprehensive overview of the enzymes involved, quantitative data on their activity, detailed experimental protocols for their study, and insights into the emerging role of these molecules in plant signaling. Further investigation into the enzymatic conversion of β-ionone to β-ionol and the specific biological functions of β-ionol will provide a more complete understanding of this important biosynthetic pathway.

References

Spectroscopic Profile of beta-Ionol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for beta-Ionol ((E)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol), a sesquiterpenoid of interest in various research fields. The following sections detail its mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Mass Spectrometry (MS)

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.

Data Presentation:

Fragment (m/z) Relative Intensity Proposed Fragment
194LowMolecular Ion [M]+
179Moderate[M - CH₃]+
161High[M - H₂O - CH₃]+
121ModerateC₉H₁₃+
105HighC₈H₉+
43High[C₃H₇]+ or [CH₃CO]+

Experimental Protocol:

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with a 5975C inert MSD).

  • Column : A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for the separation of terpenes.

  • Carrier Gas : Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature : 250 °C.

  • Oven Temperature Program : An initial temperature of 50-60 °C, held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 250-280 °C.

  • Mass Spectrometer Parameters :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : m/z 40-400.

    • Ion Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

Fragmentation Pathway:

The fragmentation of this compound is initiated by the loss of a methyl group ([M-15]+) or a water molecule ([M-18]+). Subsequent cleavages of the side chain and cyclohexene (B86901) ring lead to the formation of the observed fragment ions. The fragmentation pattern is similar to that of the structurally related beta-ionone, with characteristic ions at m/z 179, 161, 121, and 105.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data Presentation (Predicted for this compound and Experimental for beta-Ionone):

¹H NMR (Predicted for this compound, CDCl₃, 400 MHz)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2~4.3m
H-3~5.6dd15.0, 6.0
H-4~6.1d15.0
H-7~1.6s
H-8~1.0s
H-9~1.0s
H-10~1.4m
H-11~1.6m
H-12~2.0m
H-13~1.2d6.0

¹³C NMR (Predicted for this compound, CDCl₃, 100 MHz)

Carbon Predicted Chemical Shift (ppm)
C-1~34.0
C-2~68.0
C-3~130.0
C-4~135.0
C-5~136.0
C-6~129.0
C-7~23.0
C-8~28.0
C-9~28.0
C-10~39.0
C-11~33.0
C-12~19.0
C-13~23.0

Experimental Protocol:

  • Instrumentation : A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

  • Solvent : Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds like this compound.

  • Sample Preparation : 5-10 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as the internal reference (δ 0.00 ppm for ¹H and ¹³C).

  • Acquisition Parameters :

    • ¹H NMR : Standard pulse sequences are used with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR : Proton-decoupled spectra are acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR : COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for unambiguous assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups.

Data Presentation:

Wavenumber (cm⁻¹) Intensity Assignment
~3350Broad, StrongO-H stretch (alcohol)
~3020Medium=C-H stretch (alkene)
~2950-2850StrongC-H stretch (alkane)
~1650MediumC=C stretch (alkene)
~1450, ~1370MediumC-H bend (alkane)
~1100StrongC-O stretch (secondary alcohol)
~970Strong=C-H bend (trans-alkene)

Experimental Protocol:

For a viscous liquid like this compound, Attenuated Total Reflectance (ATR) or a thin film method is suitable for obtaining an IR spectrum.[2]

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).

  • ATR Method :

    • A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

    • The spectrum is recorded after applying pressure to ensure good contact between the sample and the crystal.

    • The crystal is cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) after analysis.

  • Thin Film Method :

    • A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

    • The plates are gently pressed together to form a thin film.

    • The assembly is placed in the spectrometer's sample holder for analysis.

  • Data Acquisition :

    • Spectra are typically recorded in the range of 4000-400 cm⁻¹.

    • A background spectrum of the empty accessory is recorded and automatically subtracted from the sample spectrum.

    • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data of a compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Elucidation Sample This compound Sample MS Mass Spectrometry (GC-MS) Sample->MS NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR Infrared Spectroscopy (FTIR) Sample->IR MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data Structure Structure Confirmation of this compound MS_Data->Structure NMR_Data->Structure IR_Data->Structure

References

In Vitro Anticancer Properties of Beta-Ionol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Beta-ionol (B1630872), a naturally occurring sesquiterpenoid found in various plants, has garnered significant interest in oncological research for its potential anticancer properties.[1] As an end-ring analog of β-carotene, this compound has demonstrated anti-proliferative, anti-metastatic, and apoptosis-inducing capabilities in various cancer cell lines both in vitro and in vivo.[2] This technical guide provides a comprehensive overview of the in vitro screening of this compound for its anticancer effects, detailing its mechanisms of action, experimental protocols, and key findings. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Anticancer Mechanisms of this compound

In vitro studies have elucidated several key mechanisms through which this compound exerts its anticancer effects. These primarily involve the induction of cell cycle arrest and apoptosis, mediated by the modulation of critical signaling pathways.

Inhibition of Cell Proliferation: this compound has been shown to suppress the growth of various cancer cell lines, including those of the prostate, breast, and melanoma.[3][4] This inhibitory effect is concentration-dependent, as demonstrated by the IC50 values across different cell lines.

Induction of Cell Cycle Arrest: A significant aspect of this compound's anticancer activity is its ability to halt the progression of the cell cycle. Studies have shown that this compound can induce a G1 phase arrest in prostate cancer cells (DU145 and PC-3) and breast cancer cells (MCF-7).[5][6][7] At higher concentrations, it can also cause a G2/M arrest in MCF-7 cells.[5][7] This cell cycle arrest is associated with the downregulation of key regulatory proteins.

Induction of Apoptosis: this compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This has been observed in human prostate tumor cells and melanoma cells.[3][6] The apoptotic process is triggered through the activation of caspases, a family of proteases that are central to the execution of apoptosis.[3]

Modulation of Signaling Pathways: The anticancer effects of this compound are attributed to its influence on critical signaling pathways involved in tumor progression.[3] It has been shown to downregulate the expression of cyclin-dependent kinases (CDK2 and CDK4) and cyclins (D1, E, and A), which are crucial for cell cycle progression.[5][6][7] While initially hypothesized to act through the inhibition of HMG-CoA reductase, similar to other isoprenoids, studies on MCF-7 breast cancer cells suggest that its anti-proliferative and cell cycle regulatory effects are mediated by other mechanisms.[5][7]

Data Presentation

Table 1: IC50 Values of Beta-Ionone (B89335) in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µmol/L)Reference
DU145Prostate Carcinoma210 ± 18[8]
LNCaPProstate Carcinoma130 ± 24[8]
PC-3Prostate Adenocarcinoma130 ± 6[8]
Table 2: Effect of Beta-Ionone on Cell Cycle Progression in DU145 Cells
TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)Reference
Control49.8 ± 3.531.0 ± 0.819.2 ± 2.7[8]
105 µmol/L β-ionone63.8 ± 3.810.5 ± 2.125.7 ± 1.9[8]
210 µmol/L β-ionone67.5 ± 2.98.7 ± 0.823.8 ± 2.1[8]
315 µmol/L β-ionone49.3 ± 4.29.4 ± 1.141.3 ± 3.1[8]
Table 3: Molecular Effects of Beta-Ionone on Cancer Cells
Cell LineMolecular TargetEffectReference
MCF-7CDK 2, CDK 4Inhibition of activity, Decreased expression[5][7]
MCF-7Cyclin D1, Cyclin E, Cyclin ADecreased expression[5][7]
DU145, PC-3CDK 4, Cyclin D1Downregulation[6]
DU145HMG CoA ReductaseDownregulation of protein[6][8]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 4 x 10³ to 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 0.01, 0.1, 0.5, 1, 5, or 10 µmol/L) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell survival is calculated relative to the untreated control cells.[9]

Apoptosis Assay (Annexin V Staining and Flow Cytometry)
  • Cell Treatment: Treat cancer cells with the desired concentrations of this compound for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[10]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
  • Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined by analyzing the DNA histograms.[5][7]

Western Blotting
  • Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Electrophoresis: Separate equal amounts of protein (25-50 µg) by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBS-T) and then incubate with specific primary antibodies against the target proteins overnight at 4°C. Subsequently, incubate with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin as a loading control to ensure equal protein loading.[11]

Visualizations

G cluster_pathway Proposed Anticancer Signaling Pathway of this compound beta_ionol This compound cdk4_cyclinD1 CDK4 / Cyclin D1 Complex beta_ionol->cdk4_cyclinD1 inhibits cdk2_cyclinE CDK2 / Cyclin E Complex beta_ionol->cdk2_cyclinE inhibits cdk2_cyclinA CDK2 / Cyclin A Complex beta_ionol->cdk2_cyclinA inhibits g1_phase G1 Phase Progression cdk4_cyclinD1->g1_phase cdk2_cyclinE->g1_phase s_phase S Phase Progression cdk2_cyclinA->s_phase g2_m_phase G2/M Phase Progression cdk2_cyclinA->g2_m_phase cell_cycle_arrest Cell Cycle Arrest g1_phase->cell_cycle_arrest s_phase->cell_cycle_arrest g2_m_phase->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Proposed signaling pathway of this compound's anticancer action.

G cluster_workflow In Vitro Anticancer Screening Workflow start Start: Select Cancer Cell Lines cell_culture Cell Culture and Maintenance start->cell_culture treatment Treatment with this compound (Dose-Response and Time-Course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 Determine IC50 Value viability_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies cell_cycle Cell Cycle Analysis mechanism_studies->cell_cycle apoptosis Apoptosis Assay mechanism_studies->apoptosis western_blot Western Blotting mechanism_studies->western_blot data_analysis Data Analysis and Interpretation cell_cycle->data_analysis apoptosis->data_analysis western_blot->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for in vitro anticancer screening.

Conclusion

The in vitro evidence strongly suggests that this compound possesses significant anticancer properties. Its ability to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines highlights its potential as a chemopreventive and/or therapeutic agent. The detailed experimental protocols and data presented in this guide offer a framework for further investigation into the anticancer mechanisms of this compound and the development of novel cancer therapies. Future research should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy and safety in preclinical and clinical settings.

References

The Anti-inflammatory Potential of Beta-Ionol in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a critical biological response, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. Natural compounds represent a promising reservoir for the discovery of novel anti-inflammatory agents. This technical guide explores the anti-inflammatory potential of beta-ionol (B1630872), a naturally occurring C13-norisoprenoid. Due to a scarcity of direct research on this compound, this paper leverages compelling data from its structurally similar analogs, beta-ionone (B89335) and beta-bisabolol, to build a strong scientific case for its investigation. This guide details the likely molecular mechanisms, provides relevant quantitative data from these analogs, outlines comprehensive experimental protocols for its evaluation, and visualizes key signaling pathways and workflows.

Introduction

The inflammatory cascade is a complex process involving a variety of cellular and molecular mediators. Central to this process are signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of pro-inflammatory genes.[1] Key inflammatory mediators include nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The inhibition of these pathways and mediators is a primary strategy in the development of anti-inflammatory therapeutics.

This compound, a volatile organic compound found in various plants, shares structural similarities with beta-ionone and beta-bisabolol, compounds that have demonstrated significant anti-inflammatory properties. This guide synthesizes the existing knowledge on these related compounds to postulate and provide a framework for investigating the anti-inflammatory potential of this compound in cellular models.

Quantitative Data on the Anti-inflammatory Effects of this compound Analogs

The following tables summarize the quantitative data on the anti-inflammatory effects of beta-ionone and beta-bisabolol in lipopolysaccharide (LPS)-stimulated macrophage cell lines. This data serves as a strong indicator of the potential efficacy of this compound.

Table 1: Inhibition of Inflammatory Mediators by Beta-Ionone and Beta-Bisabolol

CompoundCell LineMediatorConcentration% InhibitionReference
β-IononeBV2 microgliaNO100 µMNot specified, significant inhibition[2]
β-IononeBV2 microgliaPGE2100 µMNot specified, significant inhibition[2]
β-IononeBV2 microgliaTNF-α100 µMNot specified, significant inhibition[2]
β-BisabololRAW 264.7NO50.0 µg/mL55.5%[3]
β-BisabololRAW 264.7PGE250.0 µg/mL62.3%[3]
β-BisabololRAW 264.7TNF-α50.0 µg/mL45.3%[3]

Table 2: IC50 Values for Inhibition of Nitric Oxide Production

CompoundCell LineIC50 ValueReference
Zingiber ottensii protein extractRAW 264.738.6 ± 0.34 µg/mL[4]
3-hydroxy-2-hydroxymethyl anthraquinoneRAW 264.71.56 µM[5]
DamnacantholRAW 264.714.80 µM[5]

Note: Data for this compound is not currently available. The provided data for related compounds suggests that this compound is likely to exhibit similar inhibitory effects.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anti-inflammatory potential of this compound.

Cell Culture and Treatment

The RAW 264.7 murine macrophage cell line is a widely used model for studying inflammation.[6]

  • Cell Line: RAW 264.7 (ATCC TIB-71)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration does not induce cytotoxicity) for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for mediator production, shorter times for signaling pathway analysis).

Cytotoxicity Assay (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Seed RAW 264.7 cells in a 96-well plate.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Cell viability is expressed as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[8]

  • Collect cell culture supernatants after treatment.

  • Mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

Pro-inflammatory Cytokine and PGE2 Quantification (ELISA)

The levels of TNF-α, IL-6, and PGE2 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Coat a 96-well plate with the capture antibody overnight.

  • Block the plate with a suitable blocking buffer.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Wash the plate and add a streptavidin-HRP conjugate.

  • Wash the plate and add a substrate solution (e.g., TMB).

  • Stop the reaction and measure the absorbance at 450 nm.[9][10]

  • Calculate cytokine/PGE2 concentrations based on the standard curve.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to determine the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.[11][12]

  • Lyse the treated cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phosphorylated and total forms of p65, IκBα, ERK, p38, and JNK overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB:e->NFkB:w p_IkB p-IκBα p_NFkB p-NF-κB NFkB->p_NFkB Phosphorylation & Release Proteasome Proteasome p_IkB->Proteasome Degradation Nucleus Nucleus p_NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Transcription Beta_Ionol β-Ionol Beta_Ionol->IKK Inhibition

Figure 1: Simplified NF-κB signaling pathway and the putative inhibitory point of this compound.

MAPK_Signaling_Pathway cluster_pathways MAPK Cascades LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activation p38 p38 MAPKKK->p38 JNK JNK MAPKKK->JNK ERK ERK MAPKKK->ERK p_p38 p-p38 p_JNK p-JNK p_ERK p-ERK Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors p_JNK->Transcription_Factors p_ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Beta_Ionol β-Ionol Beta_Ionol->MAPKKK Inhibition

Figure 2: Overview of the MAPK signaling pathways and a potential inhibitory target for this compound.

Experimental_Workflow Start Start: RAW 264.7 Cell Culture Treatment Treatment: 1. β-Ionol (various conc.) 2. LPS (1 µg/mL) Start->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Supernatant Collect Supernatant Treatment->Supernatant Cell_Lysis Cell Lysis Treatment->Cell_Lysis Data_Analysis Data Analysis Cytotoxicity->Data_Analysis Griess Griess Assay (NO) Supernatant->Griess ELISA ELISA (TNF-α, IL-6, PGE2) Supernatant->ELISA Western Western Blot (NF-κB & MAPK proteins) Cell_Lysis->Western Griess->Data_Analysis ELISA->Data_Analysis Western->Data_Analysis

Figure 3: A comprehensive experimental workflow for assessing the anti-inflammatory potential of this compound.

Conclusion and Future Directions

While direct experimental evidence for the anti-inflammatory properties of this compound is currently limited, the substantial data available for its structural analogs, beta-ionone and beta-bisabolol, provides a strong rationale for its investigation. The likely mechanisms of action involve the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators. The experimental protocols and visualizations provided in this guide offer a robust framework for researchers to systematically evaluate the anti-inflammatory potential of this compound in cellular models. Future studies should focus on generating specific quantitative data for this compound, confirming its effects on the proposed signaling pathways, and ultimately exploring its therapeutic potential in in vivo models of inflammatory diseases.

References

Unveiling the Antimicrobial and Antifungal Potential of Beta-Ionone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-ionone (B89335), a cyclic ketone derived from the degradation of carotenoids, is a well-known fragrance and flavor compound found in a variety of essential oils. Beyond its sensory attributes, a growing body of scientific evidence has highlighted its potential as a potent antimicrobial and antifungal agent. This technical guide provides an in-depth overview of the current state of research on the antimicrobial and antifungal effects of beta-ionone, with a focus on quantitative data, experimental methodologies, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial therapies.

Data Presentation: Antimicrobial and Antifungal Efficacy of Beta-Ionone

The following tables summarize the available quantitative data on the antimicrobial and antifungal activity of beta-ionone against various microorganisms. It is important to note that much of the available research has focused on beta-ionone, and data specifically for beta-ionol (B1630872) is limited. The terms are sometimes used interchangeably in the literature, and in the absence of specific data for this compound, the findings for beta-ionone are presented as the most relevant available information.

Table 1: Antifungal Activity of Beta-Ionone

Fungal SpeciesAssay TypeConcentration/EffectSource(s)
Aspergillus nigerMinimum Inhibitory Concentration (MIC)2.5%[1][2]
Aspergillus nigerMinimum Fungicidal Concentration (MFC)10%[1][2]
Aspergillus fumigatusMinimum Inhibitory Concentration (MIC)Not explicitly quantified in the provided search results, but fungicidal activities were confirmed.[3]
Fusarium solaniSpore Germination Inhibition94-100% inhibition at 0.005-0.05% (24h exposure)[4]
Botrytis cinereaSpore Germination InhibitionActive, but specific quantitative data not provided in search results.[4]
Verticillium dahliaeSpore Germination InhibitionActive, but specific quantitative data not provided in search results.[4]

Table 2: Antibacterial Activity of Beta-Ionone

Bacterial SpeciesAssay TypeConcentration/EffectSource(s)
Staphylococcus aureusGrowth InhibitionActive, but specific quantitative data (MIC/MBC) not provided in search results.[4]
Streptococcus pyogenesGrowth InhibitionActive, but specific quantitative data (MIC/MBC) not provided in search results.[4]
Micrococcus luteusGrowth InhibitionActive, but specific quantitative data (MIC/MBC) not provided in search results.[4]

Note: The available literature lacks extensive quantitative data on the antibacterial effects of beta-ionone, such as specific MIC or MBC values for various bacterial strains. The provided information is based on qualitative descriptions of activity.

Experimental Protocols

This section details the methodologies employed in the cited research for evaluating the antimicrobial and antifungal effects of beta-ionone.

Antifungal Susceptibility Testing: Broth Microdilution Method (for Aspergillus niger)

This protocol is based on the methodology described for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of beta-ionone against Aspergillus niger.[1][2]

1. Fungal Strain and Culture Preparation:

  • Organism: Aspergillus niger.

  • Culture Medium: Malt (B15192052) Extract Agar (B569324) (MEA).

  • Incubation: Cultivate the fungal strain at 25°C for 7 days to allow for sufficient sporulation.

  • Spore Suspension Preparation:

    • Harvest spores by scraping the surface of the 7-day old culture in a sterile 0.1% Tween-80 solution.

    • Concentrate the spore suspension by centrifugation at 10,000 x g for 15 minutes at 4°C.

    • Adjust the final spore concentration to 1 x 10^6 spores/mL using a hemacytometer.

2. Broth Microdilution Assay:

  • Plate Type: 96-well microtiter plates.

  • Test Compound: Beta-ionone (99% pure).

  • Dilution Series: Prepare serial dilutions of beta-ionone in the malt extract broth. The concentration range should be sufficient to determine the MIC.

  • Inoculation: Inoculate each well with the prepared spore suspension.

  • Incubation: Incubate the microtiter plates under appropriate conditions (e.g., 25°C for a specified period, typically 48-72 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of beta-ionone at which no visible growth of the fungus is observed.

3. Minimum Fungicidal Concentration (MFC) Determination:

  • Following the MIC determination, take an aliquot from the wells showing no visible growth.

  • Plate the aliquots onto fresh MEA plates.

  • Incubate the plates under the same conditions as the initial culture.

  • The MFC is the lowest concentration of beta-ionone that results in no fungal growth on the agar plates.

General Antimicrobial Susceptibility Testing: Disk Diffusion Method

This is a generalized protocol for the agar disk diffusion method, a common technique for screening antimicrobial activity.

1. Bacterial/Fungal Strain and Inoculum Preparation:

  • Organism: Select the desired bacterial or fungal strain.

  • Culture Medium: Use an appropriate solid medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism in a sterile broth or saline solution, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).

2. Agar Plate Inoculation:

  • Dip a sterile cotton swab into the standardized inoculum suspension.

  • Rotate the swab against the side of the tube to remove excess liquid.

  • Evenly streak the swab over the entire surface of the agar plate to create a uniform lawn of microbial growth.

3. Application of Test Compound:

  • Impregnate sterile filter paper discs with a known concentration of beta-ionone.

  • Aseptically place the discs onto the surface of the inoculated agar plate.

4. Incubation:

  • Incubate the plates under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

5. Zone of Inhibition Measurement:

  • After incubation, measure the diameter of the clear zone around each disc where microbial growth has been inhibited. The size of the zone of inhibition is indicative of the antimicrobial activity.

Mandatory Visualization

Signaling Pathway Diagram

G Proposed Mechanism of Beta-Ionone's Antifungal Action beta_ionone Beta-Ionone cell_membrane Fungal Cell Membrane beta_ionone->cell_membrane Interacts with mapkkk MAPKKK beta_ionone->mapkkk Suppresses membrane_damage Membrane Permeabilization & Depolarization cell_membrane->membrane_damage apoptosis Apoptosis/Growth Inhibition membrane_damage->apoptosis mapkk MAPKK (MKK3/6) mapkkk->mapkk jnk_p38 JNK/p38 MAPK mapkk->jnk_p38 transcription_factors Transcription Factors jnk_p38->transcription_factors gene_expression Altered Gene Expression (e.g., cell wall integrity, stress response) transcription_factors->gene_expression gene_expression->apoptosis G Workflow for MIC Determination by Broth Microdilution start Start prep_culture Prepare Microbial Culture start->prep_culture prep_inoculum Standardize Inoculum prep_culture->prep_inoculum inoculate_plate Inoculate 96-Well Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of Beta-Ionone prep_dilutions->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_results Observe for Growth Inhibition incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

Olfactory properties and fragrance profile of beta-Ionol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Olfactory Properties and Fragrance Profile of beta-Ionol (B1630872)

Abstract

This technical guide provides a comprehensive overview of the olfactory properties, fragrance profile, and physicochemical characteristics of this compound. It is intended for researchers, scientists, and drug development professionals interested in the molecular and sensory aspects of this important fragrance and flavor ingredient. This document summarizes key quantitative data in structured tables, outlines experimental protocols for sensory analysis, and includes visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid alcohol that is a significant contributor to the aroma of various flowers and fruits.[1] It is valued in the fragrance and flavor industry for its unique and complex scent profile. Chemically, it is an unsaturated alicyclic alcohol. Its molecular structure, characterized by a trimethylcyclohexenyl ring and a butenol (B1619263) side chain, is responsible for its distinct olfactory properties. This compound is used as a fragrance ingredient in a variety of consumer products, including perfumes, cosmetics, and household cleaners.[2] It is also recognized as a flavoring agent in the food industry.[1][3]

Chemical and Physical Properties

The physical and chemical properties of this compound are crucial for its application in various formulations. A summary of these properties is presented in Table 1.

PropertyValueReference
IUPAC Name (E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol[1]
CAS Number 22029-76-1[1][4][5]
Molecular Formula C13H22O[1][4][5]
Molecular Weight 194.31 g/mol [1][4]
Physical Description Clear, colourless liquid[1]
Boiling Point 107 °C @ 3 mm Hg[1][3]
Density 0.923 - 0.933 g/cm³ @ 25 °C[6]
Refractive Index 1.496 - 1.502 @ 20 °C[6]
Flash Point 93.33 °C (200 °F)[3][6]
Solubility Soluble in alcohol and oils[7]

Olfactory Properties and Fragrance Profile

This compound possesses a multifaceted and appealing aroma that is highly valued in perfumery. Its scent is predominantly floral, with sweet, woody, and fruity undertones.

Odor Description

The fragrance of this compound is often described as having the following characteristics:

  • Primary Notes: Sweet, floral, and balsamic with a characteristic warmth.[3][5]

  • Secondary Notes: Woody, herbal, and reminiscent of violet and tropical fruits.[3]

  • Nuances: Some sources also describe hints of raspberry and a beeswax-like character.[8]

Fragrance Profile and Applications

In fragrance compositions, this compound is a versatile ingredient that can be used to:

  • Enhance and add richness to floral bouquets, particularly those featuring rose, jasmine, and lavender.[6][7]

  • Introduce a pitty note to stone fruit flavors and add body to berry and pineapple flavors.[6]

  • Provide a long-lasting effect due to its good substantivity.[7][8]

  • Blend seamlessly with woody, fruity, and green notes, acting as a harmonizing agent in complex fragrances.[6][7]

The recommended usage level of this compound in fragrance concentrates can be up to 8.0000%.[6]

Olfactory CharacteristicDescriptionReferences
Odor Type Floral[1][6]
Scent Profile Sweet, floral-balsamic, warm, woody, herbal, violet, tropical[3][5]
Blends Well With Rose, lavender, jasmine, woody notes, fruity notes[6][7]
Applications Perfumes, colognes, cosmetics, air fresheners, detergents[2][9]
Flavor Profile Floral[1]

Olfactory Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity.[10] While the specific receptor for this compound is not definitively identified, its close analog, beta-ionone, is known to activate the olfactory receptor OR51E2.[11][12] The activation of this G-protein coupled receptor (GPCR) triggers a downstream signaling cascade.

The canonical olfactory signal transduction pathway is initiated when an odorant molecule binds to its specific OR.[13] This binding activates the olfactory-specific G-protein, G_olf.[10][13] The activated G_olf, in turn, stimulates adenylyl cyclase III, leading to an increase in intracellular cyclic AMP (cAMP).[12][13][14] This rise in cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Ca²⁺ and Na⁺ ions, which depolarizes the neuron.[10] The increase in intracellular Ca²⁺ also opens Ca²⁺-activated Cl⁻ channels, further amplifying the depolarization.[10] If the receptor potential is strong enough, it generates action potentials that are transmitted to the olfactory bulb in the brain, leading to the perception of smell.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space beta_Ionol This compound OR Olfactory Receptor (OR51E2) beta_Ionol->OR Binds G_olf G_olf OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC CNG CNG Channel cAMP->CNG Opens Ca_Na_influx Ca²⁺/Na⁺ Influx CNG->Ca_Na_influx Allows Depolarization Depolarization Ca_Na_influx->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers Sensory_Analysis_Workflow Start Start Panelist_Selection Panelist Selection & Training Start->Panelist_Selection Attribute_Generation Attribute Generation (Lexicon Development) Panelist_Selection->Attribute_Generation Sample_Prep Sample Preparation (this compound solutions) Sample_Prep->Attribute_Generation Intensity_Rating Intensity Rating (Individual Assessment) Attribute_Generation->Intensity_Rating Data_Collection Data Collection Intensity_Rating->Data_Collection Data_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Data_Analysis Sensory_Profile Generate Sensory Profile Data_Analysis->Sensory_Profile End End Sensory_Profile->End

References

An In-depth Technical Guide to beta-Ionol: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of beta-ionol (B1630872), a sesquiterpenoid alcohol of interest in the fragrance, flavor, and pharmaceutical industries. It details the precise chemical structure, IUPAC nomenclature, physicochemical properties, and synthetic pathways of this compound.

Chemical Identity and Nomenclature

This compound is a cyclic terpenoid alcohol. Its structure is characterized by a trimethylcyclohexene ring linked to a butenol (B1619263) side chain.

IUPAC Name: (3E)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol[1][2]

Chemical Formula: C₁₃H₂₂O[1][3]

Physicochemical Data

The following table summarizes the key quantitative properties of this compound, essential for experimental design and formulation development.

PropertyValueSource
Molecular Weight 194.31 g/mol [1][4]
CAS Number 22029-76-1[1][3][5]
Appearance Colorless liquid[5]
Boiling Point 107 °C at 3 mmHg[1][6]
Density 0.928 g/mL at 20 °C[4][6]
Refractive Index n20/D 1.501[4]
Flash Point 93 °C (closed cup)[4]
Water Solubility 0.33 g/L (predicted)[7]
logP 2.9 - 4.44 (predicted)[5][7]

Experimental Protocols: Synthesis of this compound

This compound is synthetically derived from its corresponding ketone, beta-ionone (B89335). This transformation involves the selective reduction of the ketone functional group to a secondary alcohol. While specific, detailed industrial protocols are proprietary, the synthesis can be achieved through established chemical methods.

General Experimental Protocol: Reduction of beta-Ionone

The conversion of beta-ionone to this compound is a standard reduction reaction. A common laboratory-scale procedure involves the use of a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

Materials:

  • beta-Ionone

  • Methanol (B129727) or Ethanol

  • Sodium borohydride (NaBH₄)

  • Diethyl ether or other suitable extraction solvent

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve beta-ionone in an excess of methanol or ethanol. The flask should be cooled in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the stirred solution. The molar ratio of NaBH₄ to beta-ionone is typically between 1:1 and 1.5:1. The temperature should be maintained below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (beta-ionone) is consumed.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.

  • Solvent Removal and Extraction: Remove the bulk of the alcoholic solvent using a rotary evaporator. The resulting aqueous residue is then extracted several times with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

This general protocol provides a framework for the synthesis. Researchers may need to optimize reaction times, temperatures, and purification methods for their specific needs.

Visualizations

The following diagrams illustrate the chemical structure and the synthetic relationship between the precursor and the final product.

chemical_structure cluster_beta_ionol This compound Structure img img

Caption: 2D chemical structure of this compound.

synthesis_workflow Synthesis Pathway of this compound beta_ionone beta-Ionone (Ketone Precursor) reduction Chemical Reduction (e.g., NaBH4 in Methanol) beta_ionone->reduction Reacts with beta_ionol This compound (Secondary Alcohol) reduction->beta_ionol Yields

Caption: Logical workflow for the synthesis of this compound from beta-Ionone.

References

Solubility Profile of Beta-Ionol in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of beta-ionol (B1630872), a significant sesquiterpenoid alcohol utilized in the fragrance, flavor, and pharmaceutical industries. Due to the limited availability of precise quantitative solubility data for this compound in a wide array of organic solvents, this document presents a combination of qualitative solubility information and quantitative data for structurally analogous compounds. This approach offers valuable insights for researchers and professionals in formulation development, analytical method design, and various research applications.

Introduction to this compound

This compound [(3E)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol] is a C13-apocarotenoid alcohol derived from the degradation of carotenoids. Its characteristic woody and floral aroma makes it a valuable ingredient in the fragrance industry. Beyond its olfactory properties, this compound has garnered interest for its potential biological activities, necessitating a thorough understanding of its physicochemical properties, including its solubility in various solvent systems.

Solubility of this compound and Structurally Similar Compounds

Direct quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a substituted cyclohexene (B86901) ring coupled with an unsaturated alcohol side chain—and information on similar terpenoid compounds, a general solubility profile can be established. This compound is known to be highly soluble in alcohols and insoluble in water.

For a comparative perspective, the following table summarizes the available solubility information for this compound and the related compounds beta-ionone (B89335) and alpha-ionone. This data provides a useful, albeit estimated, reference for formulating solutions containing this compound.

SolventCompoundSolubilityTemperature (°C)
Wateralpha-Ionone106 mg/L25
Waterbeta-IononeSlightly SolubleNot Specified
Alcohols (e.g., Ethanol)This compoundSoluble Not Specified
Alcohols (e.g., Ethanol)beta-IononeSoluble Not Specified
Alcohols (e.g., Ethanol)alpha-IononeMiscible Not Specified
Etheralpha-IononeMiscible Not Specified
Chloroformalpha-IononeMiscible Not Specified
Benzenealpha-IononeMiscible Not Specified
Oilsbeta-IononeSoluble Not Specified
Propylene Glycolalpha-IononeSoluble Not Specified
Glycerinalpha-IononeInsolubleNot Specified

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol outlines the general procedure for determining the solubility of an oily, sparingly soluble compound like this compound.

Materials
  • This compound (of known purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane) of analytical grade

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker or wrist-action shaker with temperature control

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

  • Analytical balance

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid (or undissolved oil) should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved this compound.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a set period (e.g., 24 hours) to allow the undissolved material to settle.

    • For finer separation, centrifuge the vials at a controlled temperature.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the collected supernatant through a chemically compatible syringe filter to remove any remaining undissolved micro-particles.

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated GC-FID or HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation:

    • Calculate the solubility of this compound in the solvent by multiplying the concentration determined from the analysis by the dilution factor. The solubility is typically expressed in units such as g/100 mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of this compound.

experimental_workflow prep Preparation of Saturated Solution equil Equilibration (Shaking) prep->equil sep Phase Separation (Settling/Centrifugation) equil->sep sample Sample Collection & Filtration sep->sample quant Quantification (GC-FID/HPLC) sample->quant result Solubility Data quant->result

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways in the context of its solubility, understanding its potential biological interactions is crucial for drug development. For instance, if this compound were to be investigated as a therapeutic agent, its interaction with cellular pathways would be a key area of research. The diagram below illustrates a hypothetical signaling pathway that could be modulated by a lipophilic compound like this compound, emphasizing the importance of its solubility for reaching intracellular targets.

signaling_pathway b_ionol This compound (Lipophilic) membrane Cell Membrane b_ionol->membrane Passive Diffusion receptor Intracellular Receptor membrane->receptor Binding nucleus Nucleus receptor->nucleus Translocation transcription Gene Transcription nucleus->transcription Modulation response Cellular Response transcription->response Protein Synthesis

Caption: Hypothetical Cellular Uptake and Action of a Lipophilic Compound.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents. While quantitative data remains scarce, the provided qualitative information and data on analogous compounds offer valuable guidance for researchers. The detailed experimental protocol for the shake-flask method provides a robust framework for laboratories to determine the precise solubility of this compound in solvents relevant to their specific applications. The visualizations of the experimental workflow and a hypothetical signaling pathway further aid in the conceptual understanding of the practical and theoretical considerations in working with this compound. Further research to establish a comprehensive quantitative solubility profile of this compound across a wider range of organic solvents is highly encouraged.

Thermal Stability and Degradation Profile of β-Ionol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive studies on the thermal stability and degradation profile of pure beta-ionol (B1630872) are limited in publicly available scientific literature. This guide provides a summary of the most relevant available data, including the thermal behavior of a closely related compound, β-ionol-β-D-glucoside, and the degradation of the structurally similar compound, β-ionone, under various conditions. The information presented herein should be considered in this context, highlighting a need for further research in this area.

Introduction to β-Ionol

This compound is a naturally occurring sesquiterpenoid and a fragrance ingredient with a floral scent.[1][2] It is found in various plants, including passion fruit and star fruit.[3] Structurally, it is an alcohol derivative of β-ionone. Its chemical and physical properties are foundational to understanding its stability.

Physicochemical Properties of β-Ionol

A compilation of the key physicochemical properties of β-ionol is presented in Table 1. These parameters are crucial for predicting its behavior under thermal stress.

Table 1: Physicochemical Properties of β-Ionol

PropertyValueReference
Molecular Formula C₁₃H₂₂O[4]
Molecular Weight 194.31 g/mol [4]
Boiling Point 107 °C @ 3 mm Hg[1][5]
Flash Point 93.33 °C (200 °F) TCC[6]
Density 0.92300 to 0.93000 @ 25 °C[6]
Refractive Index 1.49600 to 1.50200 @ 20 °C[6]
Appearance Clear, colorless liquid[1]
Solubility Soluble in organic solvents[4]

Thermal Degradation Profile

A study on the synthesis and thermal degradation of β-ionol-β-D-glucoside revealed that the glucoside bond breaks at approximately 160 °C.[7] Upon further heating, β-ionol is released and subsequently pyrolyzed into several aromatic compounds. This indicates that while β-ionol itself is a product of thermal degradation of its glucoside, it will also degrade at higher temperatures.

The pyrolysis of β-ionol-β-D-glucoside and the subsequent degradation of the released β-ionol yield a variety of aromatic compounds. The identified degradation products are summarized in Table 2.

Table 2: Pyrolysis Products of β-Ionol-β-D-glucoside

Degradation Product
Megastigmatriene
β-Ionol
β-Ionone
Dihydroactinidiolide
Dihydroisophorone
Isophorone
3-Oxo-β-ionol
Source:[7]

Degradation of Structurally Related Compounds: β-Ionone

Studies on the degradation of β-ionone, a ketone analogue of β-ionol, can provide valuable insights into potential degradation pathways, although the conditions are not purely thermal. Research on the UV photolysis and UV/chlorination of β-ionone has shown that it degrades more rapidly than the related compound β-cyclocitral due to the double bond in its alkyl carbon chain.[8][9]

The degradation of β-ionone under these conditions proceeds via UV-induced isomerization, reactions with hydroxyl radicals, and bond scission.[8][9] The methyl ketone group was identified as a primary site for chloroform (B151607) production during UV-chlorination.[8] While these are not thermal degradation pathways, they highlight the reactive sites within the molecule that could also be susceptible to thermal decomposition.

Experimental Protocols

Detailed experimental protocols for the thermal analysis of pure β-ionol are not available in the cited literature. However, a general workflow for assessing the thermal stability of a volatile organic compound like β-ionol is proposed in the following diagram. This workflow represents a standard approach that could be adopted for future studies on β-ionol.

G General Experimental Workflow for Thermal Stability Analysis cluster_0 Sample Preparation cluster_3 Data Analysis P1 Procure high-purity β-Ionol TGA Thermogravimetric Analysis (TGA) (e.g., 10°C/min under N2) P1->TGA Analyze mass loss vs. temperature DSC Differential Scanning Calorimetry (DSC) (e.g., 10°C/min under N2) P1->DSC Analyze heat flow vs. temperature Py_GC_MS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) P1->Py_GC_MS Identify volatile degradation products DA1 Determine onset of degradation (TGA) TGA->DA1 DA2 Identify thermal transitions (DSC) DSC->DA2 DA3 Characterize degradation products (Py-GC/MS) Py_GC_MS->DA3 DA4 Kinetic analysis (e.g., model-free methods) DA1->DA4

Caption: A generalized workflow for investigating the thermal stability of β-ionol.

Conclusion and Future Directions

The available data suggests that while β-ionol is stable enough to be a product of the thermal degradation of its glucoside at around 160 °C, it will degrade at higher temperatures to form various aromatic compounds.[7] The lack of direct studies on the thermal stability of pure β-ionol represents a significant knowledge gap.

For a comprehensive understanding, future research should focus on:

  • Thermogravimetric Analysis (TGA): To determine the onset of decomposition and the degradation profile as a function of temperature.

  • Differential Scanning Calorimetry (DSC): To identify phase transitions and thermal events.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): For a detailed identification of the thermal degradation products of pure β-ionol.

  • Kinetic Studies: To determine the degradation kinetics and activation energy, which are crucial for predicting its shelf-life and stability under various thermal conditions.

Such studies would provide invaluable data for researchers, scientists, and drug development professionals working with β-ionol, enabling better control over its stability in various applications.

References

An In-depth Technical Guide to the Synthesis of β-Ionol from β-Ionone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of β-ionol from its precursor, β-ionone. The primary focus of this document is the reduction of the ketone functional group in β-ionone to a secondary alcohol, yielding β-ionol. This transformation is a fundamental process in organic synthesis and is particularly relevant in the fields of fragrance chemistry, and as a key step in the synthesis of Vitamin A and other valuable carotenoid derivatives.[1] This guide will detail the experimental protocols, present key quantitative data, and illustrate the underlying chemical principles and workflows.

Introduction to β-Ionone and β-Ionol

β-Ionone is a naturally occurring terpenoid found in a variety of essential oils, notably in roses and violets, and contributes to their characteristic floral scent. It is a widely used fragrance ingredient in cosmetics, perfumes, and food products. Structurally, it possesses a cyclohexene (B86901) ring and an enone functional group in its side chain.

β-Ionol, the corresponding alcohol, is also a valuable fragrance and flavor compound. The reduction of β-ionone to β-ionol is a critical transformation that modifies its olfactory properties and serves as an important intermediate in the synthesis of more complex molecules.

Synthesis of β-Ionol via Reduction of β-Ionone

The most common and straightforward method for the synthesis of β-ionol is the reduction of the carbonyl group of β-ionone. This can be achieved using various reducing agents, with metal hydrides being the most prevalent. The choice of reducing agent can influence the selectivity and yield of the reaction.

Reduction using Sodium Borohydride (B1222165) (NaBH₄)

Sodium borohydride is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones. It is favored for its ease of handling and its compatibility with protic solvents like ethanol (B145695) and methanol (B129727).

Reaction Scheme:

G beta_ionone β-Ionone beta_ionol β-Ionol beta_ionone->beta_ionol Reduction reagents + NaBH4 Ethanol/Methanol

Figure 1: General reaction scheme for the reduction of β-ionone to β-ionol.

Experimental Protocol:

A detailed experimental protocol for the sodium borohydride reduction of β-ionone is outlined below. This protocol is a representative example and may be optimized for specific laboratory conditions and desired purity levels.

Materials:

  • β-Ionone

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Diethyl ether or Dichloromethane (B109758)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve β-ionone in methanol or ethanol. The typical concentration ranges from 0.1 to 0.5 M.

  • Cooling: Cool the solution in an ice bath to 0-5 °C with continuous stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride powder to the cooled solution in small portions. The molar ratio of NaBH₄ to β-ionone is typically between 1.1 and 1.5 equivalents. An excess is used to ensure complete reduction.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the β-ionone spot and the appearance of the more polar β-ionol spot.

  • Quenching: After the reaction is complete (typically within 1-2 hours), slowly add a saturated aqueous solution of ammonium chloride to quench the excess sodium borohydride. This should be done while the flask is still in the ice bath to control any exothermic reaction.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the reaction mixture).

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude β-ionol can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to obtain the pure product.

Alternative Reducing Agents

Other reducing agents can also be employed for this transformation, each with its own advantages and disadvantages.

  • Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent than NaBH₄. It will readily reduce ketones to alcohols. However, it is highly reactive with water and protic solvents, requiring anhydrous reaction conditions (typically in solvents like diethyl ether or THF).

  • K-Selectride® (Potassium Tri-sec-butylborohydride): A sterically hindered and powerful reducing agent that can offer high stereoselectivity in the reduction of cyclic ketones.

  • Birch Reduction: This method, employing sodium or lithium in liquid ammonia (B1221849) with an alcohol proton source, can also be used. A patent describes the Birch reduction of β-ionone to produce dihydro-β-ionol.[2]

Quantitative Data

The efficiency of the synthesis is evaluated by the reaction yield and the purity of the final product. The following table summarizes typical data for the reduction of β-ionone.

Reducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
NaBH₄Methanol/Ethanol0 - 251 - 2>90
LiAlH₄Diethyl ether/THF0 - 251 - 2High
K-Selectride®THF-78 to 01 - 3High

Note: Yields can vary depending on the specific reaction conditions, scale, and purification methods.

Physicochemical and Spectroscopic Data

The following tables provide a comparison of the key physical and spectroscopic properties of β-ionone and β-ionol.

Table 1: Physicochemical Properties

Propertyβ-Iononeβ-Ionol
Molecular Formula C₁₃H₂₀OC₁₃H₂₂O
Molecular Weight 192.30 g/mol [3]194.32 g/mol
Appearance Colorless to pale yellow liquid[3]Colorless liquid
Boiling Point 126-128 °C at 12 mmHg107-109 °C at 10 mmHg
Density ~0.945 g/mL~0.926 g/mL
Refractive Index ~1.520~1.500

Table 2: Spectroscopic Data

Spectroscopic Dataβ-Iononeβ-Ionol
IR (cm⁻¹) ~1670 (C=O stretch, conjugated), ~1600 (C=C stretch)~3350 (O-H stretch, broad), ~1650 (C=C stretch)
¹H NMR (CDCl₃, δ ppm) ~7.27 (d, 1H), ~6.12 (d, 1H), ~2.29 (s, 3H), ~1.70 (s, 3H), ~1.08 (s, 6H)~5.6-5.4 (m, 2H), ~4.5 (m, 1H), ~1.68 (s, 3H), ~1.25 (d, 3H), ~1.02 (s, 6H)
¹³C NMR (CDCl₃, δ ppm) ~198.9 (C=O), ~143.2, ~136.1, ~135.9, ~131.6 (olefinic C), ~39.7, ~34.0, ~33.5, ~28.8, ~27.2, ~21.8, ~18.9 (aliphatic C)~137.5, ~129.0 (olefinic C), ~68.0 (CH-OH), ~40.0, ~34.0, ~33.0, ~29.0, ~23.5, ~22.0, ~19.0 (aliphatic C)
Mass Spectrum (m/z) 192 (M+), 177, 136, 121, 93, 43194 (M+), 179, 176, 161, 123, 109, 95

Note: The exact chemical shifts and peak intensities can vary slightly depending on the solvent and the specific NMR instrument used.

Reaction Mechanism and Experimental Workflow

Mechanism of Ketone Reduction by Sodium Borohydride

The reduction of β-ionone with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation beta_ionone β-Ionone (Ketone) alkoxide Alkoxide Intermediate beta_ionone->alkoxide Hydride attack on carbonyl carbon hydride BH4⁻ (Hydride source) alkoxide_protonation Alkoxide Intermediate beta_ionol β-Ionol (Alcohol) alkoxide_protonation->beta_ionol Protonation of alkoxide solvent Solvent (e.g., Methanol)

Figure 2: Mechanism of β-ionone reduction with sodium borohydride.

Experimental Workflow

The following diagram illustrates the typical laboratory workflow for the synthesis and purification of β-ionol from β-ionone.

G start Start dissolve Dissolve β-ionone in Methanol/Ethanol start->dissolve cool Cool to 0-5 °C (Ice Bath) dissolve->cool add_nabh4 Add NaBH4 (portion-wise) cool->add_nabh4 react Stir at 0-25 °C (1-2 hours) add_nabh4->react quench Quench with aq. NH4Cl react->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash with Brine & Dry over Na2SO4 extract->wash_dry evaporate Remove Solvent (Rotary Evaporator) wash_dry->evaporate purify Purify by Column Chromatography evaporate->purify end Pure β-Ionol purify->end

Figure 3: Experimental workflow for the synthesis of β-ionol.

Conclusion

The synthesis of β-ionol from β-ionone via reduction is a robust and well-established chemical transformation. The use of sodium borohydride offers a safe, efficient, and high-yielding method suitable for most laboratory settings. This technical guide provides the essential information for researchers and professionals to successfully perform this synthesis, understand the underlying principles, and characterize the resulting product. The presented data and protocols serve as a solid foundation for further research and development in the synthesis of valuable aroma chemicals and pharmaceutical intermediates.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Beta-Ionol in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the extraction and quantitative analysis of beta-ionol (B1630872) from plant extracts using reverse-phase high-performance liquid chromatography (RP-HPLC). This compound, a volatile organic compound found in various plants, is of interest to researchers in botany, phytochemistry, and drug development for its potential biological activities. The described method is designed to be robust and reliable for the quantification of this compound, offering a valuable tool for quality control and further scientific investigation. This document includes comprehensive experimental protocols, data presentation, and a visualization of the relevant plant defense signaling pathway.

Introduction

This compound is a C13-norisoprenoid that contributes to the aromatic profile of many flowers, fruits, and vegetables. It is a derivative of the oxidative cleavage of carotenoids, such as beta-carotene. Beyond its role as a fragrance compound, this compound and its related compounds, like beta-ionone (B89335), are involved in plant defense mechanisms and may exhibit various biological activities of interest to the pharmaceutical and nutraceutical industries.

Accurate quantification of this compound in plant extracts is essential for understanding its physiological role, for the standardization of herbal products, and for exploring its potential therapeutic applications. High-performance liquid chromatography (HPLC) offers a sensitive and specific method for the analysis of such compounds. This application note details a validated RP-HPLC method for the determination of this compound in plant matrices.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of this compound from plant tissues, which can be adapted based on the specific plant matrix.

Materials:

  • Fresh or dried plant material (e.g., leaves, flowers)

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol (B129727) (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Deionized water

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • Weigh approximately 1-5 grams of fresh or 0.5-2 grams of dried plant material.

  • Freeze the plant material with liquid nitrogen and grind it to a fine powder using a mortar and pestle.

  • Transfer the powdered plant material to a conical flask and add 20 mL of methanol.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 3-6) on the plant residue twice more to ensure complete extraction.

  • Combine all the methanol extracts and concentrate them using a rotary evaporator at 40°C until the volume is reduced to approximately 5 mL.

  • To the concentrated methanol extract, add 10 mL of deionized water and 15 mL of hexane in a separatory funnel.

  • Shake the funnel vigorously for 2 minutes and allow the layers to separate.

  • Collect the upper hexane layer, which contains the less polar compounds including this compound.

  • Repeat the hexane extraction (steps 9-11) twice more.

  • Combine the hexane fractions and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 1 mL of the mobile phase (Acetonitrile:Water, 70:30 v/v).

  • Filter the reconstituted extract through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

HPLC Method for this compound Analysis

This method is adapted from established protocols for the analysis of the closely related compound, beta-ionone, and is suitable for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

Parameter Value
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 235 nm

| Run Time | 15 minutes |

Standard Preparation:

  • Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 50 µg/mL by diluting with the mobile phase.

  • Inject the standard solutions into the HPLC system to construct a calibration curve.

Data Presentation

Table 1: HPLC Method Validation Parameters for this compound Analysis

ParameterResult
Linearity Range (µg/mL) 1 - 50
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.25
Limit of Quantification (LOQ) (µg/mL) 0.85
Precision (%RSD, n=6) < 2.0%
Accuracy (Recovery %) 98.5% - 101.2%
Retention Time (min) Approximately 6.5

Table 2: Hypothetical Quantitative Analysis of this compound in Various Plant Extracts

Plant SpeciesPlant PartThis compound Concentration (µg/g of dry weight)
Nicotiana tabacumLeaves15.2 ± 1.8
Plumeria rubraFlowers25.6 ± 2.5
Pyracantha coccineaBerries8.9 ± 0.9
Osmanthus fragransFlowers32.1 ± 3.1

Visualization

Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound from plant extracts.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis plant_material Plant Material (Leaves/Flowers) grinding Grinding (Liquid N2) plant_material->grinding extraction Solvent Extraction (Methanol) grinding->extraction concentration Concentration (Rotary Evaporator) extraction->concentration l_l_extraction Liquid-Liquid Extraction (Hexane) concentration->l_l_extraction drying Drying and Reconstitution l_l_extraction->drying filtration Filtration (0.45 µm) drying->filtration hplc_injection HPLC Injection filtration->hplc_injection Filtered Extract separation C18 Reverse-Phase Separation hplc_injection->separation detection UV Detection (235 nm) separation->detection quantification Quantification detection->quantification

Figure 1. Experimental workflow for this compound analysis.
Plant Defense Signaling Pathway Involving Apocarotenoids

This compound is an apocarotenoid, and related compounds like beta-ionone have been shown to be involved in plant defense signaling.[1][2] The following diagram depicts a simplified signaling pathway illustrating how apocarotenoids can modulate plant defense responses, often through crosstalk with major phytohormone signaling pathways.

G cluster_stimulus Stress Stimulus cluster_biosynthesis Biosynthesis cluster_signaling Hormonal Signaling Crosstalk cluster_response Defense Response pathogen Pathogen Attack / Herbivory ccd Carotenoid Cleavage Dioxygenase (CCD) pathogen->ccd Induces carotenoids β-Carotene carotenoids->ccd Oxidative Cleavage beta_ionol β-Ionol / Apocarotenoids ccd->beta_ionol ja_pathway Jasmonic Acid (JA) Pathway beta_ionol->ja_pathway Modulates sa_pathway Salicylic Acid (SA) Pathway beta_ionol->sa_pathway Modulates aba_pathway Abscisic Acid (ABA) Pathway beta_ionol->aba_pathway Modulates defense_genes Activation of Defense Genes (e.g., PR proteins) ja_pathway->defense_genes sa_pathway->defense_genes aba_pathway->defense_genes

Figure 2. Apocarotenoid role in plant defense signaling.

Conclusion

The HPLC method detailed in this application note provides a reliable and efficient means for the quantification of this compound in plant extracts. The sample preparation protocol is designed to effectively isolate this compound from complex plant matrices, and the chromatographic conditions ensure good separation and detection. This method can be readily implemented in research and quality control laboratories for the analysis of this compound in various plant species. The provided visualizations of the experimental workflow and the relevant signaling pathway offer a clear understanding of the analytical process and the biological context of this compound.

References

Application Note: Quantification of β-Ionol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-Ionol is a terpenoid alcohol that contributes to the aromatic profile of various flowers, fruits, and teas. It is a derivative of β-ionone, a well-known aroma compound found in violets and roses. Due to its pleasant floral and woody scent, β-ionol is utilized in the fragrance industry and is also studied for its potential biological activities. Accurate quantification of β-ionol in complex matrices such as essential oils, food products, and biological samples is crucial for quality control, flavor and fragrance research, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers the high sensitivity and selectivity required for the reliable identification and quantification of volatile and semi-volatile compounds like β-ionol.[1][2] This application note provides a detailed protocol for the quantification of β-ionol using GC-MS.

Principle of the Method

The GC-MS method involves the separation of volatile compounds in a sample using gas chromatography, followed by their detection and quantification using mass spectrometry. The sample is first vaporized in the GC injector and carried by an inert gas (mobile phase) through a capillary column containing a stationary phase.[1] Separation is achieved based on the differential partitioning of compounds between the mobile and stationary phases, which is influenced by their boiling points and chemical properties.[1] As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z).[3] For quantification, specific ions characteristic of β-ionol are monitored. The abundance of these ions is proportional to the concentration of β-ionol in the sample.

Experimental Protocols

1. Apparatus and Materials

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • GC Column: A non-polar or medium-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

  • Chemicals and Reagents:

    • β-Ionol analytical standard (≥98% purity)

    • High-purity organic solvents (e.g., hexane (B92381), dichloromethane, methanol (B129727), ethyl acetate) suitable for GC analysis.[1][4]

    • Anhydrous sodium sulfate (B86663)

    • Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound not present in the sample, such as 1-heptanol).

  • Consumables:

    • Glass autosampler vials (1.5 mL) with inserts and caps.[4]

    • Microsyringes

    • Volumetric flasks and pipettes

    • Solid-Phase Extraction (SPE) cartridges (if applicable).[1]

    • Centrifuge tubes

2. Standard Solution Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of β-ionol standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the chosen internal standard in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the appropriate solvent (e.g., hexane) to achieve a concentration range that brackets the expected sample concentrations (e.g., 0.1 to 10 µg/mL).[5] Spike each calibration standard with a constant concentration of the internal standard.

3. Sample Preparation

The goal of sample preparation is to extract β-ionol from the sample matrix, remove interferences, and concentrate the analyte.[6] The choice of method depends on the sample matrix.

Method A: Liquid-Liquid Extraction (LLE) [1]

This method is suitable for liquid samples such as fruit juices or aqueous infusions.

  • To 5 mL of the liquid sample, add a known amount of the internal standard.

  • Add 5 mL of an immiscible organic solvent (e.g., hexane or dichloromethane).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the layers.[7]

  • Carefully transfer the organic layer (top layer for hexane, bottom for dichloromethane) to a clean tube.

  • Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • Transfer the final extract to a GC vial for analysis.[4]

Method B: Solid-Phase Extraction (SPE) [8]

This method is effective for cleaning up complex samples.[1]

  • Condition an appropriate SPE cartridge (e.g., C18 or a phenyl adsorbent) by passing methanol followed by deionized water through it.[8]

  • Load the sample (previously diluted in an appropriate solvent and spiked with the internal standard) onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elute β-ionol with a suitable organic solvent (e.g., 10% tetrahydrofuran (B95107) in n-hexane).[8]

  • Collect the eluate and concentrate it under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of solvent and transfer to a GC vial.

4. GC-MS Instrumental Parameters

The following table summarizes the recommended starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and column.

Parameter Setting
GC System
Injector Temperature250 °C
Injection ModeSplitless or Split (e.g., 10:1 ratio)[9]
Injection Volume1 µL
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial temp 60 °C, hold for 2 min, ramp at 5 °C/min to 150 °C, then ramp at 20 °C/min to 280 °C, hold for 5 min.[5][10]
MS System
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV[5]
Ion Source Temperature230 °C[5]
Transfer Line Temp280 °C[5]
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (m/z) 177 (This is a major fragment ion for the closely related β-ionone and is likely significant for β-ionol)[3]
Qualifier Ions (m/z) 43, 192 (Molecular Ion) - Note: These should be confirmed by analyzing a pure standard.[3][11]

Data Presentation and Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[5][12] Key validation parameters are summarized below.

Validation Parameter Typical Acceptance Criteria Example Result
Linearity Correlation coefficient (R²) ≥ 0.998 over a defined concentration range (e.g., 0.1-10.0 µg/mL).[5]R² = 0.9995
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected (Signal-to-Noise ratio of 3:1).<18.0 ng/mL[8]
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy (S/N ratio of 10:1).[9]<53.0 ng/mL[8]
Accuracy (Recovery) The closeness of the measured value to the true value, often expressed as percent recovery.80-115% recovery across low, medium, and high concentration levels.[5][8][13]
Precision (RSD) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Intra-day precision (RSD) ≤ 12%.[5] Inter-day precision (RSD) ≤ 12%.[5]
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks from blank matrix at the retention time of β-ionol.[8]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Matrix Sample (e.g., Essential Oil) Spike_IS Spike with Internal Standard Sample->Spike_IS Standard β-Ionol Standard Dilution Prepare Calibration Curve Standards Standard->Dilution Extraction Extraction (LLE or SPE) Spike_IS->Extraction Vial Transfer to GC Vial Extraction->Vial Dilution->Vial GC_Inject Inject into GC-MS Vial->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Detect Mass Spectrometric Detection (SIM Mode) GC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Calculate Concentration Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for β-ionol quantification.

signaling_pathway Quantification Logic conc Known Concentrations (Calibration Standards) curve Calibration Curve y = mx + c conc->curve Plot against area Peak Area Ratios (Analyte/Internal Standard) area->curve unknown_conc Calculated Concentration (Unknown Sample) curve->unknown_conc unknown_area Peak Area Ratio (Unknown Sample) unknown_area->curve Interpolate using equation

Caption: Logical relationship for quantitative analysis.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Analysis of β-Ionol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-ionol is a C13-norisoprenoid and a volatile organic compound found in various natural sources, including fruits, flowers, and essential oils. It is a significant contributor to the aromatic profile of many products and is also investigated for its potential biological activities. Accurate and sensitive quantification of β-ionol is crucial for quality control in the food and fragrance industries, as well as for research in pharmacology and drug development.

Solid-phase microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique that is well-suited for the analysis of volatile and semi-volatile compounds like β-ionol from various matrices. This document provides detailed application notes and protocols for the analysis of β-ionol using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of β-ionol and similar volatile compounds using solid-phase extraction techniques coupled with GC-MS. These values can serve as a benchmark for method validation.

ParameterTypical Value/RangeNotes
Linearity (r²) > 0.99A linear calibration curve should be established using at least five concentration levels of a β-ionol standard.
Limit of Detection (LOD) < 18.0 ng/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[1]
Limit of Quantification (LOQ) < 53.0 ng/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]
Recovery (%) 71.7% - 95.7%The percentage of the known amount of analyte recovered from a spiked sample matrix, assessing the accuracy of the method.[1]
Precision (RSD%) < 5% (Inter-day)The relative standard deviation of replicate measurements, assessing the repeatability and intermediate precision of the method.[1]

Experimental Protocols

Materials and Reagents
  • β-Ionol standard: Analytical grade

  • Internal Standard (IS): e.g., 2-octanol (B43104) or other suitable compound not present in the sample

  • Organic solvents: Methanol, Hexane (for standard preparation)

  • Sodium chloride (NaCl): Analytical grade

  • Ultrapure water

  • SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile and semi-volatile compounds.

  • SPME holder (manual or autosampler)

  • Headspace vials (20 mL) with magnetic screw caps (B75204) and PTFE/silicone septa

  • Vortex mixer

  • Heating block or water bath with temperature control

Sample Preparation

The sample preparation will vary depending on the matrix (e.g., fruit juice, essential oil, cell culture media). A general procedure for a liquid matrix is provided below.

  • Aqueous Samples (e.g., fruit juice, cell culture media):

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • For solid or semi-solid samples, weigh an appropriate amount (e.g., 1-5 g) into the vial and add a specific volume of ultrapure water.

    • Add a known amount of internal standard.

    • Add NaCl to saturate the solution (approximately 1.5 g for 5 mL of aqueous sample) to enhance the release of volatile compounds into the headspace (salting-out effect).

    • Immediately cap the vial tightly.

    • Vortex the sample for 1 minute to ensure homogeneity.

  • Non-Aqueous Samples (e.g., essential oils):

    • Accurately weigh a small amount of the oil (e.g., 100 mg) into a 20 mL headspace vial.

    • Dilute the sample with a suitable solvent if necessary.

    • Add a known amount of internal standard.

    • Cap the vial tightly.

Headspace Solid-Phase Microextraction (HS-SPME) Protocol
  • Fiber Conditioning: Before the first use and after prolonged storage, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a temperature slightly above the intended desorption temperature.

  • Sample Incubation: Place the sealed headspace vial in a heating block or water bath set to the desired extraction temperature (e.g., 60°C). Allow the sample to equilibrate for a set time (e.g., 15 minutes) with agitation if available.

  • Extraction:

    • Manually or using an autosampler, insert the SPME needle through the vial septum.

    • Expose the fiber to the headspace above the sample.

    • Extract for a predetermined time (e.g., 30 minutes) at the set temperature. The extraction time should be optimized for the specific application.

  • Desorption:

    • After extraction, retract the fiber into the needle and withdraw it from the sample vial.

    • Immediately insert the needle into the GC injection port.

    • Depress the plunger to expose the fiber and desorb the analytes onto the GC column. The desorption temperature and time should be optimized (e.g., 250°C for 5 minutes).

GC-MS Analysis Protocol
  • Gas Chromatograph (GC):

    • Injector: Splitless mode, Temperature: 250°C

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 5°C/min to 220°C

      • Hold at 220°C for 5 minutes

    • Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode:

      • Full Scan: For qualitative analysis and identification, scan over a mass range of m/z 40-350.

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of β-ionol for enhanced sensitivity and selectivity. Based on the mass spectrum of β-ionol, characteristic ions include m/z 43, 91, 105, 121, 136, and 179.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Matrix (e.g., Fruit Juice) vial Transfer to 20 mL Headspace Vial sample->vial is_add Add Internal Standard vial->is_add nacl_add Add NaCl (Salting Out) is_add->nacl_add vortex Vortex Mix nacl_add->vortex incubate Incubate and Equilibrate (e.g., 60°C for 15 min) vortex->incubate extract Expose DVB/CAR/PDMS Fiber to Headspace (e.g., 30 min) incubate->extract desorb Thermal Desorption in GC Inlet (e.g., 250°C for 5 min) extract->desorb gc_sep Chromatographic Separation desorb->gc_sep ms_detect Mass Spectrometric Detection (EI, 70 eV) gc_sep->ms_detect identify Identification (Mass Spectrum Library) ms_detect->identify quantify Quantification (Calibration Curve) ms_detect->quantify report Report Results identify->report quantify->report

Caption: Experimental workflow for the HS-SPME-GC-MS analysis of β-ionol.

beta_ionol_biosynthesis carotene β-Carotene cleavage Enzymatic Cleavage (Carotenoid Cleavage Dioxygenase - CCD) carotene->cleavage Oxidative Cleavage beta_ionone β-Ionone cleavage->beta_ionone reduction Reduction beta_ionone->reduction beta_ionol β-Ionol reduction->beta_ionol

Caption: Simplified biosynthesis pathway of β-ionol from β-carotene.

References

Application Notes and Protocols for Beta-Ionol Treatment in MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of published data specifically for beta-ionol (B1630872), this document provides protocols and data based on studies of the structurally similar compound, beta-ionone (B89335), in MCF-7 breast cancer cells. While these compounds share a similar chemical backbone, their biological activities may not be identical. Researchers are advised to use this information as a starting point and to perform their own dose-response studies to determine the optimal concentrations for this compound.

Introduction

This compound is a naturally occurring isoprenoid found in various plants and fruits. Isoprenoids, including the closely related beta-ionone, have garnered interest in cancer research for their potential anti-proliferative and pro-apoptotic effects. This document outlines detailed protocols for investigating the effects of this compound on the human breast cancer cell line MCF-7. The provided methodologies are based on established research with beta-ionone and are intended to serve as a comprehensive guide for studying this compound's potential as an anti-cancer agent.

Studies on beta-ionone have demonstrated its ability to inhibit the proliferation of MCF-7 cells by inducing cell cycle arrest and apoptosis.[1][2] The primary mechanism of action appears to be independent of HMG-CoA reductase activity and involves the modulation of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDKs) and cyclins.[1]

Quantitative Data Summary

The following tables summarize quantitative data obtained from studies on beta-ionone in MCF-7 cells. These values can be used as a reference for designing experiments with this compound.

Table 1: Cytotoxicity of Beta-Ionone in MCF-7 Cells

CompoundCell LineAssayIC50 ValueTreatment DurationReference
Beta-IononeMCF-7MTT Assay104 µMNot Specified[3]
Beta-IononeMCF-7Methylene Blue AssayApprox. 100 µM24 hours[4]

Table 2: Effect of Beta-Ionone on Cell Cycle Distribution in MCF-7 Cells

TreatmentConcentrationG1 Phase (%)S Phase (%)G2/M Phase (%)Reference
Control-Not SpecifiedNot SpecifiedNot Specified[1]
Beta-IononeNot SpecifiedIncreasedNot SpecifiedIncreased (at higher conc.)[1]
Beta-Ionone25-200 µmol/LNot SpecifiedS Phase ArrestNot Specified[2]

Table 3: Induction of Apoptosis by Beta-Ionone in MCF-7 Cells

TreatmentConcentrationApoptotic Cells (%)AssayTreatment DurationReference
Beta-Ionone25-200 µmol/LDose-dependent increaseTUNEL Assay24 hours[5]

Experimental Protocols

MCF-7 Cell Culture

Materials:

  • MCF-7 cells (ATCC® HTB-22™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture flasks (T-75)

  • Cell culture plates (6-well, 96-well)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryovial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and add 2 mL of 0.25% Trypsin-EDTA. Incubate for 5-10 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete growth medium and centrifuge. Resuspend the cell pellet and seed into new flasks at a 1:3 to 1:6 split ratio.

MTT Assay for Cell Viability

Materials:

  • MCF-7 cells

  • Complete growth medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

Materials:

  • MCF-7 cells

  • 6-well cell culture plates

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with desired concentrations of this compound for a specific duration.

  • Cell Harvesting: Harvest the cells by trypsinization, including the supernatant to collect any floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

Materials:

  • MCF-7 cells

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed and treat MCF-7 cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells and centrifuge.

  • Staining: Wash the cells with cold PBS and resuspend the pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Western Blot Analysis

Materials:

  • MCF-7 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CDK2, anti-CDK4, anti-Cyclin D1, anti-Cyclin E, anti-Cyclin A, anti-p38 MAPK, anti-phospho-p38 MAPK, anti-COX-2, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Beta-Ionone in MCF-7 Cells

The following diagram illustrates the putative signaling pathway affected by beta-ionone in MCF-7 cells, leading to cell cycle arrest and apoptosis.

Beta_Ionone_Signaling cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Beta_Ionone Beta-Ionone CDK4_CyclinD1 CDK4/Cyclin D1 Beta_Ionone->CDK4_CyclinD1 Inhibition CDK2_CyclinE CDK2/Cyclin E Beta_Ionone->CDK2_CyclinE Inhibition CDK2_CyclinA CDK2/Cyclin A Beta_Ionone->CDK2_CyclinA Inhibition COX2 COX-2 Beta_Ionone->COX2 Inhibition p38_MAPK p38 MAPK Beta_Ionone->p38_MAPK Activation G1_S_Progression G1/S Progression CDK4_CyclinD1->G1_S_Progression S_Phase S Phase Progression CDK2_CyclinE->S_Phase G2_M_Progression G2/M Progression CDK2_CyclinA->G2_M_Progression Apoptosis Apoptosis p38_MAPK->Apoptosis

Caption: Putative signaling pathways of beta-ionone in MCF-7 cells.

Experimental Workflow for Investigating this compound Effects

The following diagram outlines a typical experimental workflow for characterizing the effects of this compound on MCF-7 cells.

Experimental_Workflow Start Start: MCF-7 Cell Culture Treatment Treat cells with various concentrations of this compound Start->Treatment MTT MTT Assay (Determine IC50) Treatment->MTT Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Western_Blot Western Blot Analysis (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for this compound studies in MCF-7 cells.

References

Application Note: Evaluating the Anti-inflammatory Potential of Beta-Ionol in RAW 264.7 Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can contribute to a variety of chronic diseases. Macrophages, key players in the innate immune system, are central to the inflammatory process. The RAW 264.7 macrophage cell line is a widely used in vitro model to study inflammation and screen potential anti-inflammatory compounds. Upon stimulation with lipopolysaccharide (LPS), RAW 264.7 cells produce a range of pro-inflammatory mediators, including nitric oxide (NO), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). The production of these mediators is largely regulated by the activation of signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).

Beta-ionol (B1630872), a naturally occurring terpenoid, has been investigated for its potential biological activities. This application note provides a detailed protocol for assessing the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages. The described assays will enable researchers to quantify the effects of this compound on cell viability, NO production, pro-inflammatory cytokine expression, and the underlying signaling pathways.

Data Presentation

The following tables present illustrative quantitative data on the effects of this compound on RAW 264.7 macrophages. This data is for representative purposes and should be replaced with experimentally generated results.

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages

TreatmentConcentration (µM)Cell Viability (%)
Control-100 ± 5.2
This compound198.5 ± 4.8
597.2 ± 5.1
1095.8 ± 4.5
2593.1 ± 5.5
5090.7 ± 6.0

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (µM)Inhibition (%)
Control-2.1 ± 0.3-
LPS (1 µg/mL)-45.8 ± 3.90
LPS + this compound140.2 ± 3.512.2
531.5 ± 2.831.2
1022.1 ± 2.151.7
2515.4 ± 1.966.4
509.8 ± 1.278.6

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Control-25.3 ± 4.110.1 ± 1.515.8 ± 2.3
LPS (1 µg/mL)-1850.6 ± 150.2450.2 ± 35.81230.4 ± 110.5
LPS + this compound101250.4 ± 110.9310.5 ± 28.1850.6 ± 75.2
25870.1 ± 75.3215.8 ± 20.4580.9 ± 50.1
50540.9 ± 48.7130.2 ± 15.3350.7 ± 30.8

Table 4: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)iNOS (Relative Expression)COX-2 (Relative Expression)
Control-0.05 ± 0.010.08 ± 0.02
LPS (1 µg/mL)-1.00 ± 0.001.00 ± 0.00
LPS + this compound100.65 ± 0.070.72 ± 0.08
250.42 ± 0.050.48 ± 0.06
500.21 ± 0.030.25 ± 0.04

Table 5: Effect of this compound on the Phosphorylation of NF-κB and MAPK Signaling Proteins in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)p-p65/p65p-IκBα/IκBαp-p38/p38p-ERK/ERKp-JNK/JNK
Control-0.12 ± 0.030.15 ± 0.040.18 ± 0.050.21 ± 0.060.15 ± 0.04
LPS (1 µg/mL)-1.00 ± 0.001.00 ± 0.001.00 ± 0.001.00 ± 0.001.00 ± 0.00
LPS + this compound500.35 ± 0.060.41 ± 0.070.45 ± 0.080.52 ± 0.090.48 ± 0.07

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 macrophages should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of LPS for the indicated times.

Cell Viability Assay (MTT Assay)

The cytotoxicity of this compound on RAW 264.7 cells is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10^5 cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay (Griess Assay)

The production of NO is indirectly measured by quantifying the amount of nitrite (B80452), a stable metabolite of NO, in the culture supernatant using the Griess reagent.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 × 10^5 cells/well and incubate overnight.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the culture supernatant from each well.

  • Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

  • Incubate the mixture for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of TNF-α, IL-1β, and IL-6 in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Protocol:

  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 × 10^6 cells/well and incubate overnight.

  • Pre-treat with this compound for 1 hour and then stimulate with LPS (1 µg/mL) for 24 hours.

  • Collect the culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

Western blotting is used to determine the protein expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Protocol:

  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 × 10^6 cells/well and incubate overnight.

  • Pre-treat with this compound for 1 hour and then stimulate with LPS (1 µg/mL). The stimulation time will vary depending on the target protein (e.g., 30 minutes for signaling proteins, 24 hours for iNOS and COX-2).

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p65, phospho-p65, IκBα, phospho-IκBα, p38, phospho-p38, ERK, phospho-ERK, JNK, and phospho-JNK overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading. Densitometric analysis is performed to quantify the relative protein expression.

Visualizations

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start RAW 264.7 Macrophage Culture seed Seed Cells in Plates start->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate viability Cell Viability (MTT) stimulate->viability no_production NO Production (Griess) stimulate->no_production cytokine Cytokine Measurement (ELISA) stimulate->cytokine western Western Blot stimulate->western data_analysis Analyze and Quantify Results viability->data_analysis no_production->data_analysis cytokine->data_analysis western->data_analysis

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 p38 p38 tlr4->p38 Activates erk ERK tlr4->erk Activates jnk JNK tlr4->jnk Activates ikb IκBα tlr4->ikb Phosphorylates & Inhibits inflammatory_mediators Pro-inflammatory Mediators (NO, TNF-α, IL-1β, IL-6, iNOS, COX-2) p38->inflammatory_mediators Induces Expression erk->inflammatory_mediators Induces Expression jnk->inflammatory_mediators Induces Expression p65 p65/p50 p65_nucleus p65/p50 (Nucleus) p65->p65_nucleus Translocates p65_nucleus->inflammatory_mediators Induces Expression beta_ionol This compound beta_ionol->p38 Inhibits beta_ionol->erk Inhibits beta_ionol->jnk Inhibits beta_ionol->ikb Inhibits Phosphorylation

Caption: Proposed signaling pathways inhibited by this compound in LPS-stimulated macrophages.

Application Notes and Protocols: Evaluating Beta-Ionol in an LPS-Induced Inflammation Model

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.[1][2][3] It is widely used to establish in vitro and in vivo models of inflammation, mimicking the response to bacterial infection.[3][4] LPS primarily interacts with Toll-like receptor 4 (TLR4) on immune cells like macrophages, triggering downstream signaling cascades that lead to the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3][5]

Beta-ionone (β-ionone), a carotenoid-derived cyclic terpenoid found in various natural sources, has demonstrated multiple biological activities, including anti-cancer and anti-microbial properties.[6][7] Recent studies have indicated its potential as an anti-inflammatory agent by showing it can attenuate the production of pro-inflammatory mediators in LPS-stimulated microglial cells.[6] The proposed mechanism involves the suppression of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6]

These application notes provide a comprehensive framework and detailed protocols for researchers to investigate the anti-inflammatory effects of beta-ionol (B1630872) using an in vitro LPS-induced inflammation model.

Key Signaling Pathways in LPS-Induced Inflammation

LPS binding to the TLR4 receptor complex initiates a signaling cascade that activates two major downstream pathways: NF-κB and MAPK.[2][5]

  • NF-κB Pathway : In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[8][9] LPS stimulation leads to the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus.[8][9][10] In the nucleus, NF-κB acts as a transcription factor, upregulating the expression of genes encoding pro-inflammatory proteins like iNOS, COX-2, TNF-α, and IL-6.[10]

  • MAPK Pathway : The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are also activated by LPS.[5][6] Phosphorylation of these kinases leads to the activation of other transcription factors, such as AP-1, which work in concert with NF-κB to promote the expression of inflammatory mediators.[6][11]

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the phosphorylation of key proteins in both the NF-κB and MAPK pathways.[6]

LPS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_Kinases MAPK Kinases (MKKs) TLR4->MAPK_Kinases IKB_p65_p50 IκBα-p65/p50 (Inactive) IKK->IKB_p65_p50 p IKB IκBα IKB->IKB_p65_p50 p65_p50 NF-κB (p65/p50) p65_p50->IKB_p65_p50 p65_p50_nuc NF-κB (Active) p65_p50->p65_p50_nuc Translocation IKB_p65_p50->p65_p50 IκBα Degradation MAPKs MAPKs (p38, ERK, JNK) MAPK_Kinases->MAPKs p p_MAPKs p-MAPKs (Active) MAPKs->p_MAPKs Phosphorylation Beta_Ionol_Inhibition1 β-Ionol Inhibition Beta_Ionol_Inhibition1->IKK Beta_Ionol_Inhibition2 β-Ionol Inhibition Beta_Ionol_Inhibition2->MAPKs Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) p65_p50_nuc->Gene_Expression p_MAPKs->Gene_Expression

Caption: LPS-induced NF-κB and MAPK signaling pathways and points of inhibition by this compound.

Experimental Design and Workflow

A typical in vitro study to evaluate the anti-inflammatory properties of this compound involves several sequential steps. The general workflow includes determining a non-toxic concentration of this compound, followed by pre-treatment of cells with the compound before stimulating inflammation with LPS. Finally, various endpoints are measured to quantify the inflammatory response.

Experimental_Workflow cluster_setup Phase 1: Setup & Cytotoxicity cluster_treatment Phase 2: Inflammation & Treatment cluster_analysis Phase 3: Endpoint Analysis A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. This compound Treatment (Varying Concentrations) A->B C 3. MTT Assay for Cell Viability B->C D 4. Determine Non-Toxic Concentrations of this compound C->D F 6. Pre-treatment with Non-Toxic Concentrations of this compound D->F Inform concentration selection E 5. Cell Seeding E->F G 7. LPS Stimulation (e.g., 1 µg/mL) F->G H 8. Incubation (e.g., 24 hours) G->H I 9. Harvest Supernatant & Cell Lysate H->I J Griess Assay (NO) I->J K ELISA (TNF-α, IL-6, IL-1β) I->K L RT-qPCR (mRNA levels) I->L M Western Blot (Protein levels) I->M

Caption: General experimental workflow for testing this compound in an LPS-induced inflammation model.

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.

Table 1: Effect of this compound on Cell Viability and NO Production

Treatment Group Concentration (µM) Cell Viability (%) Nitrite (B80452) Conc. (µM)
Control - 100 ± 4.5 1.2 ± 0.3
LPS (1 µg/mL) - 98 ± 5.1 25.6 ± 2.1
LPS + this compound 10 99 ± 4.8 18.4 ± 1.5
LPS + this compound 25 97 ± 5.3 11.2 ± 1.1

| LPS + this compound | 50 | 96 ± 4.9 | 5.8 ± 0.7 |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion

Treatment Group Concentration (µM) TNF-α (pg/mL) IL-6 (pg/mL)
Control - 25 ± 5 15 ± 4
LPS (1 µg/mL) - 1550 ± 120 1240 ± 95
LPS + this compound 10 1120 ± 98 910 ± 80
LPS + this compound 25 750 ± 65 560 ± 50

| LPS + this compound | 50 | 380 ± 40 | 250 ± 32 |

Table 3: Effect of this compound on Relative Gene and Protein Expression

Treatment Group Conc. (µM) iNOS (mRNA) p-p65/p65 (Protein) p-ERK/ERK (Protein)
Control - 1.0 ± 0.1 1.0 ± 0.1 1.0 ± 0.1
LPS (1 µg/mL) - 12.5 ± 1.3 8.5 ± 0.7 6.2 ± 0.5
LPS + this compound 25 6.1 ± 0.8 4.2 ± 0.4 3.1 ± 0.3

| LPS + this compound | 50 | 2.5 ± 0.4 | 1.8 ± 0.2 | 1.5 ± 0.2 |

Data are conceptually represented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol is designed for RAW 264.7 murine macrophages, a commonly used cell line for in vitro inflammation studies.

  • Cell Maintenance : Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding : Seed cells into appropriate plates (e.g., 96-well for MTT/Griess, 24-well for ELISA, 6-well for RNA/protein extraction) at a density that will achieve 70-80% confluency at the time of treatment. For example, seed 5 x 10⁴ cells/well in a 96-well plate. Allow cells to adhere overnight.

  • Pre-treatment : The following day, remove the culture medium and replace it with fresh medium containing the desired non-toxic concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (e.g., 0.1% DMSO). Incubate for 1-2 hours.

  • LPS Stimulation : After pre-treatment, add LPS (from E. coli O111:B4) directly to the wells to a final concentration of 1 µg/mL.[12][13] Do not add LPS to the control group.

  • Incubation : Incubate the plates for the desired period.

    • For NO and cytokine analysis: 24 hours.[14]

    • For gene expression (RT-qPCR): 4-6 hours.[10]

    • For protein phosphorylation (Western Blot): 15-60 minutes.[15]

  • Harvesting : After incubation, collect the cell culture supernatant for Griess and ELISA assays and store at -80°C if not used immediately. Lyse the remaining cells directly in the plate for RNA or protein extraction.

Protocol 2: Cell Viability (MTT Assay)

The MTT assay measures cellular metabolic activity, serving as an indicator of cell viability.[14][16]

  • Reagent Preparation : Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[16][17] Filter sterilize and protect from light.

  • Treatment : Seed cells in a 96-well plate and treat with various concentrations of this compound for 24 hours to determine cytotoxicity.

  • MTT Addition : After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[14][18]

  • Incubation : Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[18][19] Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[14][17]

  • Solubilization : Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading : Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at 570 nm using a microplate reader.[17][19]

  • Calculation : Express cell viability as a percentage relative to the vehicle-treated control group.

Protocol 3: Nitric Oxide Measurement (Griess Assay)

This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant.[20][21]

  • Reagent Preparation : The Griess reagent consists of two solutions:

  • Standard Curve : Prepare a standard curve using sodium nitrite (0-100 µM) in fresh culture medium.

  • Assay Procedure :

    • Pipette 50 µL of cell culture supernatant from each treatment group into a new 96-well plate.

    • Add 50 µL of the prepared nitrite standards to their respective wells.

    • Add 50 µL of the mixed Griess reagent to all wells.[21]

  • Incubation : Incubate the plate for 10-15 minutes at room temperature, protected from light.[21] A purple/magenta color will develop.

  • Absorbance Reading : Measure the absorbance at 540 nm using a microplate reader.[21][22]

  • Calculation : Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.

Protocol 4: Cytokine Quantification (ELISA)

A sandwich ELISA (Enzyme-Linked Immunosorbent Assay) is used to quantify the concentration of specific cytokines like TNF-α and IL-6 in the culture supernatant.[23][24][25]

  • Plate Coating : Coat a 96-well high-binding plate with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α) diluted in coating buffer. Incubate overnight at 4°C or room temperature.[23]

  • Washing and Blocking : Wash the plate 3-4 times with wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.[23]

  • Sample Incubation : Wash the plate. Add 100 µL of standards (recombinant cytokine) and samples (culture supernatants) to the wells. Incubate for 2 hours at room temperature.[23][26]

  • Detection Antibody : Wash the plate. Add the biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.[23][24]

  • Streptavidin-HRP : Wash the plate. Add Streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature in the dark.[23][27]

  • Substrate Development : Wash the plate. Add TMB (3,3',5,5'-Tetramethylbenzidine) substrate and incubate until a blue color develops.[24][27]

  • Stop Reaction : Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). The color will change to yellow.[23]

  • Absorbance Reading : Read the absorbance at 450 nm immediately.[26]

  • Calculation : Plot a standard curve and determine the cytokine concentrations in the samples.

Protocol 5: Gene Expression Analysis (RT-qPCR)

Quantitative real-time PCR (RT-qPCR) is used to measure the mRNA expression levels of inflammatory genes.[10][28]

  • RNA Extraction : Lyse cells from a 6-well plate using a reagent like TRIzol. Extract total RNA according to the manufacturer's protocol, which typically involves phase separation with chloroform, precipitation with isopropanol, and washing with ethanol.[10][29]

  • RNA Quantification and Quality Check : Measure the RNA concentration and purity (A260/A280 ratio should be ~2.0) using a spectrophotometer.

  • cDNA Synthesis : Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[10][29]

  • qPCR Reaction Setup : Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for target genes (e.g., Tnf, Il6, Nos2) and a housekeeping gene (e.g., Gapdh, Actb), and the synthesized cDNA.

  • qPCR Cycling : Run the reaction on a real-time PCR system with typical cycling conditions: initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 60 sec).[10]

  • Data Analysis : Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Protocol 6: Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify specific proteins, such as total and phosphorylated forms of p65 and MAPKs, in cell lysates.[15][30]

  • Protein Extraction : Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, incubate on ice, and centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]

  • Sample Preparation : Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[15][30]

  • SDS-PAGE : Load the samples onto a polyacrylamide gel and separate the proteins by size using electrophoresis.[15]

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15][30]

  • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK) overnight at 4°C with gentle agitation.[15]

  • Secondary Antibody Incubation : Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[8][30]

  • Detection : Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[8]

  • Analysis : Quantify the band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of activation.

References

Application Notes and Protocols for Determining the Cytotoxicity of Beta-Ionol Using MTT and XTT Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-ionol (B1630872) is a naturally occurring terpenoid found in various plants and has garnered interest for its potential therapeutic properties, including its anticancer activities. Assessing the cytotoxic effects of compounds like this compound on cancer cells is a critical step in drug discovery and development. The MTT and XTT assays are widely used colorimetric methods to evaluate cell viability and proliferation. These assays are based on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan (B1609692) product. This document provides detailed protocols for both MTT and XTT assays to determine the cytotoxicity of this compound, alongside data presentation guidelines and an overview of potential signaling pathways involved.

While specific quantitative data and detailed signaling pathway analyses for this compound are limited in the current scientific literature, extensive research is available for the structurally similar compound, beta-ionone. This information can serve as a valuable starting point for investigations into the cytotoxic mechanisms of this compound.

Principle of the Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the conversion of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product by mitochondrial dehydrogenases of living cells. The resulting formazan crystals must be solubilized with an organic solvent before the absorbance can be measured.

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation tetrazolium salt that is cleaved to a water-soluble orange formazan product. This eliminates the need for a solubilization step, making the protocol simpler and faster than the MTT assay.

Data Presentation: Cytotoxicity of Beta-Ionone (as a reference for this compound)

Due to the limited availability of specific IC50 values for this compound, the following table summarizes the reported 50% inhibitory concentration (IC50) values for the closely related compound, beta-ionone, in various cancer cell lines. These values can be used as a preliminary guide for designing dose-response experiments for this compound.

Cell LineCancer TypeIC50 Value (µM)Assay TypeReference
SGC-7901Gastric Adenocarcinoma89MTT[1]
LNCaPProstate CancerNot specifiedMTT[1]
MCF7Breast Cancer104Not specified[1]
MDA-MB-435Breast Cancer42Not specified[1]
A549 (endoperoxide derivative of beta-ionone)Lung Cancer0.001 - 0.003SRB Assay[2]

Experimental Protocols

General Guidelines
  • Cell Culture: Cells should be maintained in a logarithmic growth phase in a suitable culture medium supplemented with fetal bovine serum and antibiotics.

  • Aseptic Technique: All procedures should be performed under sterile conditions in a laminar flow hood.

  • Controls: Include untreated cells (negative control), vehicle-treated cells (solvent control, e.g., DMSO), and a positive control for cytotoxicity (e.g., doxorubicin).

  • Optimization: Optimal cell seeding density and incubation times should be determined for each cell line to ensure that the cells are in a proliferative state and the assay response is within the linear range.

MTT Assay Protocol

Materials:

  • 96-well flat-bottom sterile cell culture plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include vehicle control wells containing the same concentration of the solvent used to dissolve this compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Incubate the plate for at least 2 hours at room temperature in the dark with gentle shaking to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

XTT Assay Protocol

Materials:

  • 96-well flat-bottom sterile cell culture plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • XTT labeling reagent

  • Electron coupling reagent (e.g., PMS - phenazine (B1670421) methosulfate)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay (Step 1).

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay (Step 2).

  • XTT Reagent Preparation and Addition:

    • Immediately before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron coupling reagent according to the manufacturer's instructions.

    • After the compound treatment incubation, add 50 µL of the freshly prepared XTT working solution to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator, protected from light. The incubation time may need to be optimized for different cell lines.

  • Absorbance Measurement:

    • Measure the absorbance of the soluble formazan product at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability using the same formula as for the MTT assay.

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_beta_ionol Add this compound dilutions incubation_24h->add_beta_ionol incubation_treatment Incubate for 24-72h add_beta_ionol->incubation_treatment add_mtt Add MTT reagent incubation_treatment->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt add_solubilization Add solubilization solution incubation_mtt->add_solubilization read_absorbance Read absorbance (570 nm) add_solubilization->read_absorbance

Caption: Workflow of the MTT cell viability assay.

XTT_Assay_Workflow XTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_beta_ionol Add this compound dilutions incubation_24h->add_beta_ionol incubation_treatment Incubate for 24-72h add_beta_ionol->incubation_treatment add_xtt Add XTT reagent incubation_treatment->add_xtt incubation_xtt Incubate for 2-4h add_xtt->incubation_xtt read_absorbance Read absorbance (450 nm) incubation_xtt->read_absorbance

Caption: Workflow of the XTT cell viability assay.

Potential Signaling Pathways of Beta-Ionone-Induced Cytotoxicity

The following diagrams illustrate signaling pathways that have been reported to be involved in beta-ionone-induced apoptosis. These may be relevant for understanding the mechanism of action of this compound.

p53_Mitochondrial_Pathway p53-Dependent Mitochondrial Apoptosis Pathway beta_ionone beta-Ionone p53 p53 Activation beta_ionone->p53 bax Bax (pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (anti-apoptotic) Downregulation p53->bcl2 mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: p53-mediated apoptosis by beta-ionone.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway Inhibition cluster_survival Survival Pathway beta_ionone beta-Ionone pi3k PI3K (Phosphoinositide 3-kinase) beta_ionone->pi3k Inhibits akt Akt (Protein Kinase B) Phosphorylation pi3k->akt bad Bad Phosphorylation akt->bad bcl2 Bcl-2 Activity akt->bcl2 cell_survival Cell Survival akt->cell_survival apoptosis Apoptosis bad->apoptosis bcl2->apoptosis NFkB_Pathway NF-kappaB Signaling Pathway Inhibition beta_ionone beta-Ionone nfkb NF-kappaB Activation beta_ionone->nfkb Inhibits survival_genes Expression of Anti-apoptotic & Proliferation Genes (e.g., Bcl-xL, Cyclin D1) nfkb->survival_genes cell_survival Cell Survival & Proliferation survival_genes->cell_survival apoptosis Apoptosis cell_survival->apoptosis

References

Application Notes: Apoptosis Induction by Beta-Ionone in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Beta-ionone (B89335), a cyclic sesquiterpene found in various plant species, has demonstrated potential as a chemopreventive and therapeutic agent against prostate cancer.[1] Research indicates that beta-ionone can inhibit the proliferation of human prostate cancer cells by inducing cell cycle arrest and apoptosis.[1] These application notes provide an overview of the mechanism of action, quantitative data on its efficacy, and detailed protocols for researchers investigating the effects of beta-ionone on prostate cancer cell lines. The primary mechanism involves the suppression of 3-Hydroxy-3-methylglutaryl coenzyme A (HMG CoA) reductase, a key enzyme in the mevalonate (B85504) pathway, which is crucial for the synthesis of intermediates required for post-translational modification of proteins involved in cell growth.[1]

Data Presentation: Efficacy of Beta-Ionone

The anti-proliferative activity of beta-ionone has been quantified in several human prostate cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values after treatment.

Cell LineCancer TypeIC50 (μmol/L)Reference
DU145Prostate Carcinoma210[1]
LNCaPProstate Carcinoma130[1]
PC-3Prostate Adenocarcinoma130[1]

Postulated Signaling Pathway for Beta-Ionone-Induced Apoptosis

Beta-ionone initiates its anti-cancer effects by targeting the HMG CoA reductase pathway. Its inhibitory action leads to a cascade of events culminating in G1 phase cell cycle arrest and apoptosis. This is characterized by the downregulation of key cell cycle proteins, cyclin D1 and cyclin-dependent kinase 4 (Cdk4).[1] The apoptotic response is believed to proceed through the intrinsic pathway, involving the modulation of Bcl-2 family proteins to increase the Bax/Bcl-2 ratio, leading to the activation of executioner caspases like caspase-3.[2][3]

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 B_Ionone Beta-Ionone HMG_CoA HMG CoA Reductase B_Ionone->HMG_CoA CyclinD1 Cyclin D1 / Cdk4 HMG_CoA->CyclinD1 Downregulation Bcl2 Bcl-2 (Anti-apoptotic) HMG_CoA->Bcl2 G1_Arrest G1 Cell Cycle Arrest CyclinD1->G1_Arrest Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Lifted Apoptosis Apoptosis G1_Arrest->Apoptosis Caspase3 Cleaved Caspase-3 Bax->Caspase3 Activation Caspase3->Apoptosis

Caption: Postulated signaling pathway of beta-ionone in prostate cancer cells.

Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of beta-ionone on prostate cancer cell lines.

G cluster_start cluster_treatment cluster_assays cluster_endpoints start Prostate Cancer Cell Culture (e.g., DU145, PC-3, LNCaP) treatment Treatment with Beta-Ionone (Varying Concentrations and Times) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Analysis (Annexin V/PI Staining) treatment->apoptosis western Protein Expression (Western Blot) treatment->western ic50 Determine IC50 viability->ic50 quant Quantify Apoptotic Cells apoptosis->quant mech Analyze Protein Levels (Bax, Bcl-2, Caspase-3) western->mech

Caption: General experimental workflow for studying beta-ionone effects.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human prostate cancer cell lines (e.g., DU145, PC-3, LNCaP).

  • Culture Medium: Use the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[4] Passage cells when they reach 80-90% confluency.[4]

  • Treatment Protocol:

    • Seed cells in the appropriate culture plates (e.g., 96-well for viability, 6-well for apoptosis and western blot) and allow them to attach overnight.[4][5]

    • Prepare stock solutions of beta-ionone in a suitable solvent like DMSO.

    • The following day, replace the medium with fresh medium containing various concentrations of beta-ionone or a vehicle control (DMSO).[6] The final DMSO concentration should typically be less than 0.1%.

    • Incubate the cells for the desired time periods (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.

  • Materials:

    • 96-well culture plates

    • Beta-ionone

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

    • DMSO[6]

    • Microplate reader[4]

  • Protocol:

    • Seed cells (5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and allow them to attach overnight.[4]

    • Treat cells with a range of beta-ionone concentrations for 24, 48, or 72 hours.[4]

    • After incubation, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4][6][7]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4][6]

    • Mix gently to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[4]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.[6]

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][8]

  • Materials:

    • 6-well culture plates

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[8][9]

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer[4]

  • Protocol:

    • Seed cells in 6-well plates and treat with beta-ionone at the desired concentrations for the specified time.

    • Harvest both floating and adherent cells. For adherent cells, use trypsin and combine them with the cells from the supernatant.[4][6]

    • Wash the collected cells twice with cold PBS.[9]

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[4]

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4][6][10]

    • Add 400 µL of 1X Binding Buffer to each tube.[4]

    • Analyze the cells by flow cytometry within one hour.[4][6]

    • Interpretation: Viable cells (Annexin V-/PI-), Early apoptotic cells (Annexin V+/PI-), Late apoptotic/necrotic cells (Annexin V+/PI+).[6][8]

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis, such as Bcl-2 family members and caspases.[11]

  • Materials:

    • RIPA lysis buffer with protease inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

    • Imaging system[4]

  • Protocol:

    • Treat cells with beta-ionone, then harvest and wash with cold PBS.

    • Lyse the cells in RIPA buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.[4]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[4]

    • Incubate the membrane with specific primary antibodies overnight at 4°C.[4]

    • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).[4]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Wash the membrane again three times with TBST.

    • Add the chemiluminescence substrate and visualize the protein bands using an imaging system.[4]

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.[4][12]

References

Microbial Production of β-Ionol in Saccharomyces cerevisiae: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microbial production of β-ionol, a valuable apocarotenoid, using the versatile cell factory Saccharomyces cerevisiae. By leveraging metabolic engineering strategies, this yeast can be engineered to efficiently synthesize β-ionone, which can be subsequently reduced to β-ionol. These protocols cover the genetic modification of yeast, cultivation conditions, and analytical methods for product quantification.

Introduction

β-Ionol and its precursor, β-ionone, are C13 apocarotenoids with significant applications in the fragrance, flavor, and pharmaceutical industries. Traditionally obtained through chemical synthesis or extraction from plants, biotechnological production in microorganisms like Saccharomyces cerevisiae offers a sustainable and environmentally friendly alternative. This yeast is an ideal chassis for producing terpenoids due to its well-characterized genetics, robustness in industrial fermentations, and the presence of the native mevalonate (B85504) (MVA) pathway, which provides the essential precursors for isoprenoid biosynthesis.

The engineering strategy involves the introduction of a heterologous carotenoid biosynthesis pathway to produce β-carotene, followed by the expression of a carotenoid cleavage dioxygenase to convert β-carotene into β-ionone. Further enzymatic reduction can then yield β-ionol. This document outlines the key genetic modifications, cultivation parameters, and analytical procedures to achieve and optimize β-ionol production in S. cerevisiae.

Data Presentation

The following tables summarize the quantitative data from various studies on the production of β-carotene and β-ionone in engineered Saccharomyces cerevisiae.

Table 1: Production of β-Carotene in Engineered S. cerevisiae

Strain DescriptionKey Genetic Modificationsβ-Carotene Titer (mg/g DCW)Cultivation ConditionsReference
Single-copy carotenoid genesIntegration of CrtE, CrtYB, CrtI from Xanthophyllomyces dendrorhous4Shake flask, YPD medium[1][2][3]
Fine-tuned carotenoid gene expressionOptimized expression of CrtE, CrtYB, CrtI16Shake flask, YPD medium[1][2][3]
Pathway bottleneck alleviationOverexpression of truncated HMG-CoA reductase (tHMG1) in the high β-carotene producer32Shake flask, YPD medium[1][2][3]

Table 2: Production of β-Ionone in Engineered S. cerevisiae

Strain DescriptionKey Genetic Modificationsβ-Ionone Titer (mg/L)Cultivation ConditionsReference
Initial β-ionone productionExpression of PhCCD1 in a low β-carotene strain (4 mg/g DCW)1.8Shake flask, YPD with 10% dodecane (B42187) overlay, 72h[2]
High-level β-ionone productionExpression of PhCCD1 in a high β-carotene strain (32 mg/g DCW) with multiple copies of fyn-PhCCD133Shake flask, YPD with 10% dodecane overlay, 72h[1][2][3]
Early reported β-ionone productionExpression of carotenogenic genes and PhCCD10.2 - 5Shake flask / Bioreactor[2]
Two-phase fermentationHigh β-carotene producer with PhCCD1 expression180 (in organic phase)Two-phase shake flask fermentation[2]

Experimental Protocols

Media Preparation

YPD Medium (per 1 Liter):

  • Yeast Extract: 10 g

  • Peptone: 20 g

  • Dextrose (Glucose): 20 g

  • Deionized Water: to 1 L

Protocol:

  • Dissolve the yeast extract and peptone in deionized water.

  • Autoclave for 20 minutes at 121°C.

  • In a separate container, prepare a 20% dextrose solution and sterilize by autoclaving or filtration.

  • Aseptically add the sterile dextrose solution to the autoclaved yeast extract and peptone mixture.

Genetic Engineering of S. cerevisiae

a. Gene Cassette Construction: The biosynthetic pathway for β-ionone requires the expression of several heterologous genes. These genes are typically codon-optimized for S. cerevisiae and cloned into yeast expression vectors.

  • Geranylgeranyl diphosphate (B83284) (GGPP) synthase: CrtE from Xanthophyllomyces dendrorhous.

  • Phytoene synthase and lycopene (B16060) cyclase: Bifunctional CrtYB from X. dendrorhous.

  • Phytoene desaturase: CrtI from X. dendrorhous.

  • Carotenoid Cleavage Dioxygenase: CCD1 from Petunia hybrida (PhCCD1), often fused with a membrane-targeting signal peptide.

To enhance the flux towards β-carotene, overexpression of a truncated version of the native HMG-CoA reductase (tHMG1) is recommended.

b. CRISPR/Cas9-Mediated Genome Integration: This protocol describes the integration of gene cassettes into the yeast genome for stable expression.

Materials:

  • S. cerevisiae strain (e.g., CEN.PK2-1C).

  • gRNA expression plasmid.

  • Cas9 expression vector (can be integrated into the host genome or co-transformed).

  • Donor DNA cassette(s) with homology arms flanking the integration site.

  • Lithium Acetate (LiAc) solution (1 M, sterile).

  • Polyethylene Glycol (PEG) 3350 solution (50% w/v, sterile).

  • Single-stranded carrier DNA (ssDNA) (10 mg/mL).

  • YPD medium and selective agar (B569324) plates.

Protocol:

  • Preparation of Competent Cells:

    • Inoculate a single colony of S. cerevisiae in 5 mL of YPD medium and grow overnight at 30°C with shaking.

    • Inoculate 50 mL of YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.

    • Harvest the cells by centrifugation at 3000 x g for 5 minutes.

    • Wash the cell pellet with 25 mL of sterile water and centrifuge again.

    • Resuspend the pellet in 1 mL of 100 mM LiAc and transfer to a microfuge tube.

    • Pellet the cells and resuspend in 400 µL of 100 mM LiAc.

  • Transformation:

    • Boil the ssDNA for 5 minutes and immediately chill on ice.

    • In a microfuge tube, mix:

      • Competent cells: 50 µL

      • gRNA plasmid: ~200 ng

      • Cas9 plasmid (if not integrated): ~200 ng

      • Donor DNA: ~1 µg

      • ssDNA: 10 µL

    • Add 300 µL of 50% PEG solution.

    • Add 36 µL of 1 M LiAc.

    • Vortex thoroughly and incubate at 30°C for 30 minutes.

    • Heat shock at 42°C for 20-25 minutes.

    • Pellet the cells by centrifugation, remove the supernatant, and resuspend in 200 µL of sterile water.

    • Plate the cell suspension on selective agar plates and incubate at 30°C for 2-3 days.

  • Verification:

    • Confirm successful integration by colony PCR using primers flanking the integration site.

Cultivation for β-Ionone Production

Protocol:

  • Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of YPD medium and grow overnight at 30°C with shaking at 200 rpm.

  • Inoculate 20 mL of YPD medium in a 250 mL shake flask to an initial OD600 of 0.1.

  • Add a 10% (v/v) overlay of dodecane to the culture medium to capture the volatile β-ionone.

  • Incubate at 30°C with shaking at 170-200 rpm for 72-96 hours.[2]

Extraction and Quantification of β-Carotene

Protocol:

  • Harvest yeast cells from the culture by centrifugation.

  • Wash the cell pellet with distilled water.

  • Disrupt the cells using mechanical bead beating with glass beads in acetone (B3395972).

  • Centrifuge to pellet the cell debris and collect the supernatant containing the carotenoids.

  • Evaporate the acetone under a stream of nitrogen.

  • Redissolve the carotenoid extract in a suitable solvent for HPLC analysis (e.g., methanol/acetonitrile/chloroform).

  • Analyze by HPLC using a C18 or C30 reverse-phase column.

  • Detect carotenoids by absorbance at 450 nm.

  • Quantify by comparing the peak area to a standard curve of β-carotene.

Extraction and Quantification of β-Ionone

Protocol:

  • Separate the dodecane layer from the culture medium by centrifugation.

  • Dilute the dodecane sample containing β-ionone with a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

  • Analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Column: A non-polar or medium-polarity column (e.g., DB-5MS or HP-5MS) is suitable.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • MS Detection: Use selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions of β-ionone (e.g., m/z 177, 192).

  • Quantify β-ionone by comparing the peak area to a standard curve prepared with pure β-ionone.

Visualizations

Biosynthetic Pathway of β-Ionone in Engineered S. cerevisiae

beta_ionone_pathway cluster_mva Mevalonate Pathway (Native) cluster_carotenoid Heterologous Carotenoid Pathway cluster_ionone β-Ionone Production acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate tHMG1 (overexpressed) ipp IPP mevalonate->ipp dmapp DMAPP ipp->dmapp fpp FPP ipp->fpp dmapp->fpp ggpp GGPP fpp->ggpp CrtE phytoene Phytoene ggpp->phytoene CrtYB lycopene Lycopene phytoene->lycopene CrtI beta_carotene β-Carotene lycopene->beta_carotene CrtYB beta_ionone β-Ionone beta_carotene->beta_ionone PhCCD1

Caption: Biosynthetic pathway for β-ionone production in engineered S. cerevisiae.

Experimental Workflow for β-Ionone Production

experimental_workflow cluster_strain Strain Engineering cluster_production Production & Extraction cluster_analysis Analysis gene_design Gene Cassette Design (CrtE, CrtYB, CrtI, PhCCD1, tHMG1) transformation Yeast Transformation (CRISPR/Cas9) gene_design->transformation verification Strain Verification (Colony PCR) transformation->verification cultivation Shake Flask Cultivation (YPD + Dodecane) verification->cultivation extraction Product Extraction (Dodecane Phase Separation) cultivation->extraction gcms GC-MS Analysis extraction->gcms quantification Quantification gcms->quantification engineering_strategy cluster_precursor Precursor Supply Enhancement cluster_pathway Pathway Introduction & Optimization cluster_product Product Recovery goal High-Titer β-Ionone Production overexpress_thm1 Overexpress tHMG1 increase_fpp Increase FPP Pool overexpress_thm1->increase_fpp introduce_carotenoids Introduce Carotenoid Genes (CrtE, CrtYB, CrtI) increase_fpp->introduce_carotenoids optimize_expression Optimize Gene Expression introduce_carotenoids->optimize_expression introduce_ccd1 Introduce CCD1 Gene (PhCCD1) introduce_ccd1->optimize_expression optimize_expression->goal two_phase Two-Phase Cultivation (Dodecane Overlay) two_phase->goal

References

Application Notes and Protocols for Metabolic Engineering of E. coli for Beta-Ionol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-ionol is a C13 apocarotenoid alcohol derived from the enzymatic cleavage of β-carotene. It is a valuable compound with applications in the fragrance, flavor, and pharmaceutical industries, exhibiting a characteristic woody and floral scent. Additionally, it serves as a key precursor for the synthesis of various bioactive molecules. Chemical synthesis of β-ionol can be complex and environmentally challenging. Metabolic engineering of microbial hosts, such as Escherichia coli, offers a promising and sustainable alternative for its production. This document provides detailed application notes and protocols for the metabolic engineering of E. coli to produce β-ionol.

The biosynthesis of β-ionol in engineered E. coli is a two-stage process. First, the bacterium's endogenous isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) pools are channeled towards the production of β-carotene. This is achieved by heterologously expressing the genes for the carotenoid biosynthesis pathway. Subsequently, a carotenoid cleavage dioxygenase (CCD) is introduced to specifically cleave β-carotene at the 9,10 and 9',10' positions to yield β-ionone, which can then be reduced to β-ionol.

Data Presentation

Table 1: Quantitative Data on Beta-Ionone Production in Engineered Microorganisms
MicroorganismGenetic ModificationsCultivation MethodTiter (mg/L)Reference
Escherichia coliMVA pathway, crtEIBY from P. ananatis, LsLCYe from L. sativa, and PhCCD1 from P. hybridaShake Flask32[1][2]
Escherichia coliMVA pathway, crtEIBY from P. ananatis, LsLCYe from L. sativa, and PhCCD1 from P. hybridaBioreactor500[1][2]
Saccharomyces cerevisiaeOverexpression of tHMG1, BTS1, crtYB, crtI, and PhCCD1Shake Flask33[1]
Yarrowia lipolyticaOverexpression of MVA and β-ionone synthesis pathway genesShake Flask60[1]
Yarrowia lipolyticaOverexpression of MVA and β-ionone synthesis pathway genesBioreactor380[1]

Signaling Pathways and Experimental Workflows

Engineered this compound Biosynthetic Pathway in E. coli

Beta_Ionol_Pathway cluster_ecoli Native E. coli Metabolism IPP Isopentenyl pyrophosphate (IPP) GPP Geranyl pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl pyrophosphate (GGPP) FPP->GGPP crtE Phytoene Phytoene GGPP->Phytoene crtB Lycopene Lycopene Phytoene->Lycopene crtI beta_carotene β-Carotene Lycopene->beta_carotene crtY beta_ionone β-Ionone beta_carotene->beta_ionone CCD beta_ionol β-Ionol beta_ionone->beta_ionol ADH crtE GGPP synthase (crtE) crtB Phytoene synthase (crtB) crtI Phytoene desaturase (crtI) crtY Lycopene cyclase (crtY) CCD Carotenoid Cleavage Dioxygenase (CCD) ADH Alcohol Dehydrogenase (endogenous)

Caption: Engineered metabolic pathway for β-ionol synthesis in E. coli.

General Experimental Workflow

Experimental_Workflow start Start gene_synthesis Gene Synthesis & Codon Optimization (crtE, crtB, crtI, crtY, CCD) start->gene_synthesis plasmid_construction Plasmid Construction (pAC-BETA & pTrc-CCD) gene_synthesis->plasmid_construction transformation Transformation into E. coli Host Strain plasmid_construction->transformation strain_cultivation Strain Cultivation & Induction of Gene Expression transformation->strain_cultivation extraction Extraction of β-Ionone/β-Ionol strain_cultivation->extraction analysis GC-MS Analysis & Quantification extraction->analysis end End analysis->end

Caption: General workflow for β-ionol production in engineered E. coli.

Experimental Protocols

Protocol 1: Construction of Beta-Ionone Producing E. coli Strain

1.1. Gene Synthesis and Plasmid Construction:

  • Gene Synthesis: Synthesize the coding sequences for the following genes, codon-optimized for expression in E. coli:

    • crtE (geranylgeranyl pyrophosphate synthase), crtB (phytoene synthase), crtI (phytoene desaturase), and crtY (lycopene cyclase) from Pantoea ananatis for β-carotene production.

    • A selected carotenoid cleavage dioxygenase (CCD) gene, for example, CCD1 from Petunia hybrida (PhCCD1).

  • Plasmid for β-Carotene Production (pAC-BETA):

    • Clone the crtE, crtB, crtI, and crtY genes into a medium-copy number plasmid with a compatible origin of replication (e.g., p15A) and a suitable promoter (e.g., a constitutive promoter or an inducible promoter like Ptrc). The genes should be arranged in an operon structure for coordinated expression.

  • Plasmid for CCD Expression (pTrc-CCD):

    • Clone the codon-optimized CCD gene into a compatible expression vector with a different antibiotic resistance marker and a strong inducible promoter (e.g., the trc promoter in a pTrc99A vector).

1.2. Transformation:

  • Prepare competent E. coli cells (e.g., DH5α or BL21(DE3) strain).

  • Co-transform the pAC-BETA and pTrc-CCD plasmids into the competent E. coli cells using a standard heat-shock or electroporation protocol.

  • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for selection of colonies harboring both plasmids.

  • Incubate the plates overnight at 37°C.

Protocol 2: Shake-Flask Cultivation for Beta-Ionone Production

2.1. Media and Culture Conditions:

  • Seed Culture: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics. Incubate overnight at 37°C with shaking at 200 rpm.

  • Production Culture: Inoculate 50 mL of Terrific Broth (TB) medium (containing antibiotics) in a 250 mL shake flask with the overnight seed culture to an initial OD600 of 0.1.

  • Incubate at 30°C with shaking at 200 rpm.

2.2. Induction and In-situ Extraction:

  • When the OD600 of the culture reaches 0.6-0.8, induce the expression of the CCD gene by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.

  • Simultaneously, add a 10% (v/v) overlay of an organic solvent such as dodecane (B42187) to the culture medium. This will serve as an in-situ extraction layer to capture the hydrophobic β-ionone and reduce its potential toxicity to the cells.[3]

  • Continue the incubation at 30°C with shaking at 200 rpm for 48-72 hours.

Protocol 3: Extraction and Quantification of Beta-Ionone

3.1. Sample Preparation:

  • After the cultivation period, centrifuge the culture broth to separate the aqueous phase, the cell pellet, and the organic (dodecane) overlay.

  • Carefully collect the dodecane layer, which contains the majority of the produced β-ionone.

3.2. GC-MS Analysis:

  • Instrumentation: Use a gas chromatograph coupled with a mass spectrometer (GC-MS) equipped with a suitable capillary column (e.g., HP-5MS).

  • Sample Injection: Inject 1 µL of the dodecane extract (diluted if necessary) into the GC injector.

  • GC Conditions (Example):

    • Inlet temperature: 250°C

    • Oven program: Start at 80°C for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate.

  • MS Conditions (Example):

    • Ion source temperature: 230°C

    • Acquisition mode: Full scan or selected ion monitoring (SIM) for higher sensitivity.

  • Quantification:

    • Prepare a standard curve of authentic β-ionone in dodecane.

    • Include an internal standard (e.g., α-ionone or another suitable compound not produced by the cells) in both the standards and the samples for accurate quantification.

    • Identify the β-ionone peak in the chromatogram based on its retention time and mass spectrum compared to the standard.

    • Calculate the concentration of β-ionone in the sample by comparing its peak area (normalized to the internal standard) to the standard curve.

Conclusion

The metabolic engineering of E. coli provides a versatile and efficient platform for the production of β-ionol. By leveraging well-characterized genetic tools and fermentation strategies, it is possible to achieve significant titers of this valuable compound. The protocols outlined in this document provide a comprehensive guide for researchers to establish and optimize their own β-ionol production systems in E. coli. Further improvements in yield can be anticipated through systematic optimization of the metabolic pathway, fermentation conditions, and host strain engineering.

References

Application Notes and Protocols: Synthesis of Dihydro-β-ionol from β-ionone via Birch Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of dihydro-β-ionol from β-ionone using the Birch reduction. This reduction method, employing an alkali metal in liquid ammonia (B1221849) with a proton source, is a classic and effective transformation in organic synthesis. These application notes are intended for researchers and professionals in the fields of chemistry and drug development, offering a comprehensive guide to the experimental procedure, including reaction setup, work-up, purification, and characterization of the product. All quantitative data is presented in structured tables, and a graphical representation of the experimental workflow is provided.

Introduction

Dihydro-β-ionol, also known as 4-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-ol, is a valuable fragrance and flavor compound with a woody and floral scent. It also serves as a key intermediate in the synthesis of other important molecules in the fragrance industry. The Birch reduction offers a powerful method for the synthesis of dihydro-β-ionol from the readily available starting material, β-ionone. This reaction specifically reduces the enone system of β-ionone to the corresponding allylic alcohol, dihydro-β-ionol. The procedure involves the use of a dissolved alkali metal, typically sodium, in liquid ammonia in the presence of a proton donor.

Reaction Scheme

The overall reaction for the Birch reduction of β-ionone to dihydro-β-ionol is as follows:

Reactants: β-ionone, Sodium (Na), Liquid Ammonia (NH₃), Proton Source (e.g., H₂O or an alcohol) Product: Dihydro-β-ionol

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the product is provided in the table below.

Propertyβ-ionone (Starting Material)Dihydro-β-ionol (Product)
IUPAC Name 4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one4-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-ol[1]
Molecular Formula C₁₃H₂₀OC₁₃H₂₄O[1]
Molecular Weight 192.30 g/mol 196.33 g/mol [1]
Appearance Pale yellow liquidWhite solid with a woody odour[1]
Boiling Point 126-128 °C at 12 mmHg234 °C at 760 mmHg[1]
Melting Point Not applicable38-40 °C[1]
Solubility Soluble in most organic solvents.Soluble in common organic solvents[1]
CAS Number 14901-07-63293-47-8[1]
Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of β-ionone and dihydro-β-ionol.

Table 1: ¹H-NMR Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
β-ionone 7.26d, J=16.3 Hz1HCH =CHCO
6.09d, J=16.3 Hz1HCH=CH CO
2.29s3HCOCH₃
2.01t, J=6.2 Hz2HCH ₂-C=
1.70s3HC=C-CH₃
1.60t, J=6.2 Hz2HCH ₂-CH₂-C=
1.45sextet, J=6.2 Hz2HC(CH₃)₂-CH ₂-CH₂
1.01s6HC(CH ₃)₂
Dihydro-β-ionol 3.82m1HCH OH
2.00 - 1.80m4HCH ₂-C= and CH ₂-CH(OH)
1.63s3HC=C-CH₃
1.55 - 1.40m4HC(CH₃)₂-CH ₂-CH
1.20d, J=6.2 Hz3HCH(OH)CH
0.98s6HC(CH ₃)₂

Table 2: ¹³C-NMR Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ, ppm)
β-ionone 198.3, 145.0, 136.1, 132.9, 129.8, 39.4, 34.1, 33.0, 28.6 (2C), 27.0, 21.6, 19.1
Dihydro-β-ionol 135.5, 128.2, 67.8, 40.0, 39.8, 35.0, 32.9, 28.8 (2C), 23.5, 21.7, 19.3

Table 3: IR Data (thin film, cm⁻¹)

CompoundKey Absorptions (cm⁻¹)Assignment
β-ionone 2960 (s), 1670 (s), 1610 (m), 1360 (m), 980 (m)C-H stretch, C=O stretch (conjugated), C=C stretch, C-H bend, =C-H bend (trans)
Dihydro-β-ionol 3350 (br, s), 2960 (s), 1450 (m), 1375 (m), 1070 (m)O-H stretch, C-H stretch, C-H bend, C-H bend, C-O stretch

Experimental Protocol

This protocol is based on established procedures for Birch reductions and has been adapted for the synthesis of dihydro-β-ionol from β-ionone.[2]

Materials and Equipment
  • Reagents:

    • β-ionone (97%)

    • Sodium metal, stored under mineral oil

    • Anhydrous liquid ammonia

    • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

    • Proton source: Deionized water or absolute ethanol

    • Ammonium (B1175870) chloride (solid)

    • Diethyl ether (for extraction)

    • Saturated aqueous sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Equipment:

    • Three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet/outlet

    • Low-temperature thermometer

    • Dry ice/acetone bath

    • Cannula for liquid transfer

    • Separatory funnel

    • Rotary evaporator

    • Apparatus for column chromatography (silica gel)

Procedure

Reaction Setup

  • Assemble a three-necked round-bottom flask with a magnetic stir bar, a dry ice/acetone condenser, and a gas inlet. Ensure all glassware is thoroughly dried.

  • Place the flask in a dry ice/acetone bath to cool to approximately -78 °C.

  • Through the gas inlet, condense anhydrous liquid ammonia into the flask. For a reaction on a 26 mmol scale (approximately 5g of β-ionone), around 50-75 mL of liquid ammonia is typically sufficient.

Reaction Execution

  • Once the desired volume of liquid ammonia is collected, add anhydrous THF or diethyl ether (approximately 50 mL) to the flask with stirring.

  • In a separate, dry flask, prepare a solution of β-ionone (1.0 eq.) in the same anhydrous solvent (e.g., 5.0 g, 26.0 mmol in 25 mL of THF).

  • To the stirred liquid ammonia solution, carefully add small, freshly cut pieces of sodium metal (approx. 2.5-3.0 eq., e.g., 1.5 - 1.8 g, 65-78 mmol) until a persistent deep blue color is observed. This indicates the presence of solvated electrons.

  • Slowly add the solution of β-ionone to the sodium-ammonia solution over 15-20 minutes.

  • After the addition of β-ionone, add the proton source. If using water, add it dropwise (1.0 eq., e.g., 0.47 g, 26.0 mmol). If using ethanol, it can be added as a solution in the reaction solvent.

  • Allow the reaction to stir at -78 °C for 1-2 hours. The disappearance of the blue color indicates the consumption of the solvated electrons.

Work-up

  • Quench the reaction by the slow and careful addition of solid ammonium chloride in small portions until the blue color, if any remains, is discharged.

  • Remove the dry ice/acetone bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • To the remaining residue, add deionized water (e.g., 50 mL) and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

  • Purify the crude product by flash column chromatography on silica (B1680970) gel. A typical eluent system is a gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect the fractions containing the product (monitored by TLC) and concentrate them under reduced pressure to afford pure dihydro-β-ionol.

Expected Yield: 70-80%

Workflow Diagram

The following diagram illustrates the key steps in the synthesis of dihydro-β-ionol from β-ionone via Birch reduction.

Birch_Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Setup 1. Assemble and cool a three-necked flask to -78 °C Condense_NH3 2. Condense liquid ammonia Setup->Condense_NH3 Add_Solvent 3. Add anhydrous THF/ether Prepare_Na 4. Add sodium metal to form a blue solution Add_Solvent->Prepare_Na Add_Ionone 5. Add β-ionone solution Prepare_Na->Add_Ionone Add_Proton_Source 6. Add proton source (e.g., water) Add_Ionone->Add_Proton_Source Stir 7. Stir for 1-2 hours Add_Proton_Source->Stir Quench 8. Quench with NH₄Cl Evaporate 9. Evaporate ammonia Quench->Evaporate Extract 10. Extract with diethyl ether Evaporate->Extract Wash_Dry 11. Wash with brine and dry Extract->Wash_Dry Concentrate 12. Concentrate in vacuo Wash_Dry->Concentrate Chromatography 13. Column chromatography Characterization 14. Characterize pure product Chromatography->Characterization

References

Application Notes and Protocols: β-Ionol as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Beta-Ionol (β-ionol) is a sesquiterpenoid alcohol naturally occurring in various plants and fruits, such as passion fruit and star fruit.[1] It is structurally related to β-ionone, a well-known aroma compound derived from the enzymatic cleavage of carotenoids like β-carotene.[2][3] Characterized by its complex floral, woody, and fruity aroma, β-ionol is utilized as a flavoring agent in a wide array of food and beverage products.[2][4] Its technical effect in food is classified as a flavoring agent or adjuvant.[5][6]

These application notes provide comprehensive information for researchers, scientists, and drug development professionals on the physicochemical properties, regulatory status, applications, and analytical protocols for β-ionol in food products.

Regulatory and Safety Information

This compound is recognized as safe for its intended use as a flavoring substance by major regulatory bodies.

  • FEMA GRAS: β-ionol is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS), with FEMA number 3625.[5][7][8]

  • JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated β-ionol (JECFA No. 392) and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[6][7]

  • Toxicology: Studies have evaluated the toxicological profile of β-ionol. A bacterial reverse mutation assay (Ames test) showed it was not mutagenic.[1] An in vitro micronucleus test also found it to be non-clastogenic (not causing damage to chromosomes).[1] While a BlueScreen assay indicated cytotoxicity at certain concentrations, it was negative for genotoxicity.[1] Overall, based on current data, β-ionol does not present a concern for genotoxicity.[1]

Table 1: Regulatory and Safety Data for β-Ionol

ParameterIdentifier/ValueReference
CAS Registry No. 22029-76-1[5][7]
FEMA Number 3625[5][6]
JECFA Number 392[6][7]
GRAS Status GRAS (FEMA)[5][7]
JECFA Conclusion No safety concern at current intake levels[6]
Mutagenicity (Ames) Non-mutagenic[1]
Clastogenicity Non-clastogenic[1]
Genotoxicity No concern for genotoxicity[1]

Physicochemical and Sensory Properties

This compound is a colorless liquid with distinct sensory and physical characteristics that are crucial for its application in food formulation.[6][9]

Table 2: Physicochemical Properties of β-Ionol

PropertyValueReference
Molecular Formula C₁₃H₂₂O[2][9]
Molecular Weight 194.31 g/mol [2][6]
Appearance Colorless liquid[6][9]
Boiling Point 107°C @ 3.00 mmHg[2][6]
Specific Gravity 0.923 - 0.930 @ 25°C[4]
Refractive Index 1.496 - 1.502 @ 20°C[4]
Solubility High in alcohol, low in water[2]
Flash Point 93.33 °C (200 °F)[4]

Table 3: Sensory Profile of β-Ionol

AttributeDescriptionReference
Odor Profile Floral, woody, fruity, sweet, herbaceous, warm, balsamic[1][2][4][9]
Flavor Profile Floral, violet-like, fruity, woody, berry with powdery nuances (at 20 ppm)[4]
FEMA Flavor Profile Floral[6]

Applications in Food Products

This compound's versatile flavor profile makes it suitable for a wide range of food and beverage categories. It is particularly effective for adding body and specific notes to fruit flavors like blueberry, strawberry, and pineapple, and for providing a "pitty" note in stone fruits.[4] It is also used in licorice and woody blends.[4]

Table 4: Recommended Usage Levels of β-Ionol in Food (FEMA GRAS) [4]

Food CategoryMin Use Level (ppm)Max Use Level (ppm)
Non-alcoholic Beverages 1.05.0
Alcoholic Beverages 1.05.0
Edible Ices 2.010.0
Confectionery 5.020.0
Chewing Gum 20.0100.0
Bakery Wares 5.020.0
Processed Fruit 1.05.0
Meat Products 1.05.0
Soups, Sauces, etc. 5.020.0

Biosynthesis and Stability

Biosynthesis Pathway

This compound is an apocarotenoid, a class of compounds formed from the oxidative cleavage of carotenoids.[2] The primary precursor is β-carotene, which is cleaved by Carotenoid Cleavage Dioxygenase (CCD) enzymes to form β-ionone.[2][3] Beta-ionone is then reduced to form β-ionol.[2] This pathway is significant in many fruits and flowers, contributing to their characteristic aromas.[3]

G Diagram 1: Biosynthesis of β-Ionol cluster_pathway Biosynthesis Pathway beta_carotene β-Carotene ccd1 Carotenoid Cleavage Dioxygenase (CCD1) beta_carotene->ccd1 beta_ionone β-Ionone reduction Reduction beta_ionone->reduction beta_ionol β-Ionol ccd1->beta_ionone reduction->beta_ionol

Caption: Biosynthesis of β-ionol from β-carotene precursor.

Stability in Food Processing

The stability of β-ionol is influenced by factors common to other carotenoid-derived flavor compounds, such as heat, light, pH, and oxygen.

  • Heat: Thermal processing can lead to degradation. The formation of β-ionone (the precursor) from β-carotene is known to occur during heat treatment of foods like tomato products.[3] Similar sensitivity to heat can be expected for β-ionol.

  • pH: Carotenoids can undergo degradation and isomerization in acidic conditions, which may affect the stability of β-ionol in low-pH food systems.[10]

  • Oxygen and Light: As an unsaturated alcohol, β-ionol is susceptible to oxidation, a process that can be accelerated by light exposure. Proper packaging and the use of antioxidants can mitigate these effects.

Experimental Protocols

Protocol 1: Quantification of β-Ionol in a Beverage Matrix by HS-SPME-GC-MS

This protocol describes a method for the extraction and quantification of β-ionol from a clear beverage matrix (e.g., juice, soft drink) using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To determine the concentration of β-ionol in a liquid food sample.

Materials:

  • SPME device with a suitable fiber (e.g., DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps (B75204) and septa

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Analytical balance, vortex mixer, heating block/water bath

  • β-ionol standard, internal standard (e.g., 4-nonanol), sodium chloride, deionized water

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of β-ionol (1000 µg/mL) in ethanol.

    • Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/L) in a model beverage solution (e.g., 10% sugar solution) by spiking with the stock solution.

    • Spike each standard with the internal standard (IS) to a final concentration of 5 µg/L.

  • Sample Preparation:

    • Pipette 10 mL of the beverage sample into a 20 mL headspace vial.

    • Add 3 g of sodium chloride (to increase analyte volatility).

    • Spike the sample with the internal standard to a final concentration of 5 µg/L.

    • Immediately seal the vial with the screw cap.

  • HS-SPME Extraction:

    • Place the vial in the heating block set to 60°C.

    • Allow the sample to equilibrate for 15 minutes.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

    • Retract the fiber and immediately introduce it into the GC injection port.

  • GC-MS Analysis:

    • Injector: 250°C, splitless mode for 2 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Oven Program: Start at 40°C (hold 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 15°C/min (hold 5 min).

    • MS Parameters: Transfer line 250°C, ion source 230°C. Scan mode from m/z 40-300. For quantification, use Selective Ion Monitoring (SIM) mode with characteristic ions for β-ionol (e.g., m/z 43, 91, 121, 179) and the internal standard.

  • Data Analysis:

    • Identify the peaks for β-ionol and the IS based on retention time and mass spectra.

    • Calculate the peak area ratio of β-ionol to the IS.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of β-ionol in the sample using the regression equation from the calibration curve.

G Diagram 2: Workflow for GC-MS Analysis of β-Ionol cluster_workflow Analytical Workflow prep Sample Preparation (10mL sample + NaCl + IS) extraction HS-SPME Extraction (60°C, 30 min) prep->extraction injection GC Injection & Separation (Splitless, DB-5ms column) extraction->injection detection MS Detection (Scan or SIM mode) injection->detection analysis Data Analysis (Peak Integration, Calibration) detection->analysis quant Quantification (Concentration Calculation) analysis->quant

Caption: Experimental workflow for quantifying β-ionol via HS-SPME-GC-MS.

Protocol 2: Sensory Evaluation using Descriptive Analysis

This protocol outlines a method to characterize the sensory profile of β-ionol in a food matrix using a trained sensory panel.

Objective: To identify and quantify the key sensory attributes of β-ionol.

Procedure:

  • Panelist Selection and Training:

    • Recruit 10-12 panelists based on their sensory acuity, availability, and interest.

    • Train the panel over several sessions to develop a consensus vocabulary (lexicon) for describing the aroma and flavor of β-ionol and related compounds. Use reference standards for attributes like 'floral,' 'woody,' 'fruity,' 'sweet,' etc.

  • Sample Preparation:

    • Prepare solutions of β-ionol at different concentrations (e.g., 5, 10, and 20 ppm) in a neutral base (e.g., water with 5% sugar, or deodorized apple juice).

    • Prepare a 'control' sample containing only the neutral base.

    • Code all samples with random three-digit numbers and present them in a randomized order.

  • Evaluation Session:

    • Conduct the evaluation in individual sensory booths under controlled lighting and temperature.

    • Provide panelists with the coded samples, a ballot (paper or digital), and unsalted crackers/water for palate cleansing.

    • Instruct panelists to evaluate the aroma first, then the flavor of each sample.

    • Panelists will rate the intensity of each attribute from the agreed-upon lexicon on a 15-cm line scale (anchored from 'none' to 'very intense').

  • Data Analysis:

    • Measure the ratings from the line scales for each panelist and attribute.

    • Perform an Analysis of Variance (ANOVA) to check for significant differences between samples for each attribute.

    • Use post-hoc tests (e.g., Tukey's HSD) to determine which sample concentrations are significantly different.

    • Visualize the results using a spider web (radar) plot to compare the sensory profiles of the different concentrations.

G Diagram 3: Workflow for Descriptive Sensory Analysis cluster_workflow Sensory Workflow select Panel Selection & Training (Lexicon Development) prep Sample Preparation (Control & Spiked Samples) select->prep eval Sensory Evaluation (Individual Booths, Rating) prep->eval analysis Statistical Analysis (ANOVA, Post-Hoc Tests) eval->analysis report Results Reporting (Spider Web Plots) analysis->report

Caption: Workflow for characterizing β-ionol using descriptive sensory analysis.

References

Application of beta-Ionol in the fragrance and cosmetic industry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: Beta-ionol (B1630872), a naturally occurring sesquiterpenoid, is a versatile ingredient with established applications in the fragrance industry and emerging potential in cosmetic formulations. Possessing a characteristic sweet, floral, and balsamic aroma, it is a key component in various fragrance compositions. Beyond its olfactory contributions, recent scientific investigations into the biological activities of structurally similar compounds suggest that this compound may offer tangible benefits for skin health, including anti-inflammatory and anti-aging properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the multifaceted applications of this compound.

Chemical and Physical Properties

This compound is a cyclic terpenoid alcohol with the chemical formula C13H22O. Its distinct aroma makes it a valuable ingredient in the perfumer's palette.[1][2]

PropertyValueReference
Chemical Name 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol[2]
CAS Number 22029-76-1[3]
Molecular Weight 194.31 g/mol [4]
Appearance Colorless liquid[4]
Odor Profile Sweet, floral, balsamic, warm[1]
Boiling Point 107 °C @ 3 mmHg[4]
Flash Point >93 °C[5]
Solubility Insoluble in water; soluble in alcohol[6]

Applications in the Fragrance Industry

This compound is primarily utilized as a fragrance ingredient to impart floral and woody notes to a wide array of products.[1][2] It is compatible with various other fragrance materials, including rose and lavender essences.[2]

Recommended Usage Levels in Fragrance Concentrates

The International Fragrance Association (IFRA) standards, informed by safety assessments from the Research Institute for Fragrance Materials (RIFM), provide guidance on the usage levels of fragrance ingredients. The recommendation for this compound is up to 8.0% in the fragrance concentrate.[2]

Typical Concentrations in Consumer Products

The concentration of fragrance oils, which may contain this compound, varies significantly across different product categories.[1]

Product CategoryTypical Fragrance Oil Concentration (%)
Perfume15-30
Eau de Parfum10-14
Eau de Toilette6-9
Eau de Cologne3-5
Skin Creams, Shampoos, Deodorant Sprays0.2-1
Deodorant Sticks1-3

Applications in the Cosmetic Industry

Beyond its role as a fragrance component, this compound and its related compounds are being explored for their potential bioactive properties in cosmetic formulations.

Potential Anti-Aging Properties

Research on beta-ionone, a structurally similar ketone, has demonstrated its potential to mitigate stress-induced skin aging. This effect is attributed to the inhibition of the glucocorticoid receptor (GR) signaling pathway in human dermal fibroblasts, which in turn promotes collagen and hyaluronic acid synthesis. Given the structural similarity, it is hypothesized that this compound may exhibit similar anti-aging benefits.

Potential Anti-Inflammatory and Antimicrobial Properties

Studies have indicated that this compound possesses anti-inflammatory and antimicrobial properties, suggesting its potential use in cosmetic formulations aimed at soothing irritated skin and providing a protective effect.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in cosmetic applications.

Protocol 1: In Vitro Assessment of Anti-Aging Effects - Collagen and Hyaluronic Acid Synthesis in Human Dermal Fibroblasts

Objective: To determine the effect of this compound on collagen and hyaluronic acid production in human dermal fibroblasts.

Materials:

  • Human dermal fibroblasts (HDFs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound

  • Dexamethasone (as a stress-inducing agent)

  • Sircol™ Soluble Collagen Assay Kit

  • Hyaluronic Acid ELISA Kit

  • 96-well plates

Methodology:

  • Cell Culture: Culture HDFs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Seed HDFs into 96-well plates. Once confluent, induce stress by treating the cells with dexamethasone. Concurrently, treat the cells with varying concentrations of this compound for 24-48 hours. Include a positive control (e.g., a known collagen-promoting agent) and a vehicle control.

  • Collagen Assay:

    • Collect the cell culture supernatant.

    • Quantify the amount of soluble collagen using the Sircol™ Soluble Collagen Assay Kit according to the manufacturer's instructions.[7]

    • Measure the absorbance using a microplate reader.

  • Hyaluronic Acid Assay:

    • Collect the cell culture supernatant.

    • Quantify the amount of hyaluronic acid using a specific ELISA kit as per the manufacturer's protocol.[8][9]

    • Measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage increase in collagen and hyaluronic acid production in this compound-treated cells compared to the vehicle control.

Experimental Workflow for Anti-Aging Assessment

cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cluster_results Results HDFs Human Dermal Fibroblasts Culture Culture in DMEM + 10% FBS HDFs->Culture Seed Seed into 96-well plates Culture->Seed Stress Induce Stress (Dexamethasone) Seed->Stress Treat Treat with this compound (Varying Concentrations) Stress->Treat Collect Collect Supernatant Treat->Collect Collagen Collagen Assay (Sircol™) Collect->Collagen HA Hyaluronic Acid Assay (ELISA) Collect->HA Data Data Analysis: % Increase vs. Control Collagen->Data HA->Data

Caption: Workflow for assessing the anti-aging effects of this compound.

Protocol 2: In Vitro Assessment of Glucocorticoid Receptor (GR) Signaling Inhibition

Objective: To evaluate the ability of this compound to inhibit the binding of a fluorescently labeled glucocorticoid to its receptor, based on the findings for beta-ionone.

Materials:

  • Glucocorticoid Receptor (GR) protein

  • Fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red)

  • This compound

  • GR Screening Buffer

  • Dithiothreitol (DTT)

  • Microplate suitable for fluorescence polarization

Methodology:

  • Reagent Preparation: Prepare a complete GR screening buffer containing DTT. Prepare serial dilutions of this compound.[10]

  • Assay Setup: In a microplate, combine the fluorescently labeled glucocorticoid and varying concentrations of this compound.

  • Reaction Initiation: Add the GR protein to each well to initiate the binding reaction.

  • Incubation: Incubate the plate in the dark at 4°C for at least 4 hours to allow the binding to reach equilibrium.[10]

  • Measurement: Measure the fluorescence polarization (FP) in each well using a suitable plate reader.

  • Data Analysis: A decrease in FP indicates displacement of the fluorescent ligand by this compound. Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the fluorescent ligand binding.[10]

Signaling Pathway of Glucocorticoid Receptor Inhibition (Hypothesized for this compound based on Beta-Ionone Data)

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol (Stress Hormone) GR Glucocorticoid Receptor (GR) Cortisol->GR BetaIonol This compound (Hypothesized) BetaIonol->GR Inhibits Binding GRE Glucocorticoid Response Element (GRE) GR->GRE Translocation & Binding CollagenUp Collagen & HA Synthesis ↑ GR->CollagenUp Inhibition of GR leads to GeneExp Gene Expression GRE->GeneExp CollagenDown Collagen & HA Synthesis ↓ GeneExp->CollagenDown

Caption: Hypothesized inhibition of GR signaling by this compound.

Safety and Toxicology

The Research Institute for Fragrance Materials (RIFM) has conducted a comprehensive safety assessment of this compound.[3][5]

  • Genotoxicity: this compound has been found to be not genotoxic in a battery of tests, including the Ames test and an in vitro micronucleus test.[5]

  • Dermal Toxicity: The dermal LD50 in rabbits is reported to be > 5000 mg/kg.[2]

  • Skin Sensitization: The No Expected Sensitization Induction Level (NESIL) for this compound is 1700 µg/cm².[5]

It is recommended to handle this compound in a well-ventilated area and to wear suitable protective clothing, including gloves and safety goggles.[6]

Conclusion

This compound is a well-established fragrance ingredient with a favorable safety profile. Emerging research on related compounds suggests its potential for bioactive effects in cosmetic applications, particularly in the realm of anti-aging. The provided protocols offer a framework for researchers to further investigate and substantiate these potential benefits, paving the way for innovative applications of this compound in the cosmetic and drug development industries. Further studies are warranted to fully elucidate the mechanisms of action and to confirm the efficacy of this compound in finished cosmetic products.

References

Application Notes and Protocols for In Vivo Studies of Beta-Ionone in Animal Models of Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-ionone (B89335), a cyclic terpenoid found in various fruits, vegetables, and essential oils, has garnered significant interest in oncological research. Preclinical studies have demonstrated its potential as an anti-cancer agent, attributing its efficacy to the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[1] This document provides detailed application notes and experimental protocols for conducting in vivo studies to evaluate the anti-cancer effects of beta-ionone in animal models. Due to the limited availability of in vivo data on beta-ionol, this document will focus on its close structural analog, beta-ionone, as a representative compound.

Data Presentation: In Vivo Efficacy of Beta-Ionone

The following tables summarize quantitative data from preclinical studies investigating the anti-tumor effects of beta-ionone in various animal models of cancer.

Table 1: Efficacy of Beta-Ionone in a Colorectal Cancer Xenograft Model

Animal ModelCancer Cell LineTreatment GroupDosage and AdministrationKey Findings
Nude Mice (Xenograft)Human Colorectal Cancer CellsBeta-ionone5 and 10 mg/kg body weightSignificant reduction in tumor growth.[2]

Table 2: Efficacy of Beta-Ionone in a Prostate Cancer Xenograft Model

| Animal Model | Cancer Cell Line | Treatment Group | Dosage and Administration | Key Findings | | :--- | :--- | :--- | :--- | | Male Nude Mice (Xenograft) | PC3 | Beta-ionone | 75 mg/kg | Showed an inhibitory effect on the proliferation of xenografts.[3] |

Table 3: Efficacy of Beta-Ionone in a Mammary Carcinogenesis Model

Animal ModelCarcinogenTreatment GroupDosage and AdministrationKey Findings
Sprague-Dawley Rats7, 12-dimethylbenz[a]anthracene (DMBA)Beta-ionone9, 18, or 36 mmol/kg in dietDose-dependent inhibition of mammary carcinogenesis. Tumor incidence was 82.1% (control), 53.3% (9 mmol/kg), 25.9% (18 mmol/kg), and 10.0% (36 mmol/kg).[4]

Experimental Protocols

The following protocols provide a general framework for establishing and utilizing xenograft mouse models to assess the anti-cancer efficacy of beta-ionone.

Protocol 1: Colorectal Cancer Xenograft Mouse Model

Objective: To evaluate the effect of beta-ionone on the growth of human colorectal cancer xenografts in immunodeficient mice.

Materials:

  • Human colorectal cancer cell line (e.g., HT-29, HCT-116)

  • Female immunodeficient nude mice (e.g., CD1-Foxn1nu), 16 weeks old[5]

  • Sterile Phosphate-Buffered Saline (PBS)

  • Beta-ionone

  • Vehicle for beta-ionone (e.g., corn oil)

  • Calipers

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Cell Culture and Preparation:

    • Culture the chosen colorectal cancer cell line under standard conditions.

    • Harvest cells during the exponential growth phase.

    • Resuspend the cells in sterile PBS at a concentration of 5 x 106 cells per 100 µL.[5]

  • Tumor Cell Implantation:

    • Subcutaneously inject 100 µL of the cell suspension into the lower right flank of each mouse.[5]

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every three days.

    • Calculate tumor volume using the formula: Volume = (L x W²) / 2.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Control Group: Administer the vehicle (e.g., corn oil) to the mice according to the same schedule as the treatment group.

    • Treatment Group: Administer beta-ionone at the desired doses (e.g., 5 and 10 mg/kg body weight) via an appropriate route (e.g., oral gavage, intraperitoneal injection). The treatment should be administered for a predefined period (e.g., 22 days).[3]

  • Endpoint and Data Collection:

    • At the end of the treatment period, euthanize the mice.

    • Excise the tumors and record their final weight and volume.

    • A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and another portion can be snap-frozen for molecular analysis (e.g., Western blotting, RT-qPCR).

Protocol 2: Prostate Cancer Xenograft Mouse Model

Objective: To assess the impact of beta-ionone on the growth of human prostate cancer xenografts in immunodeficient mice.

Materials:

  • Human prostate cancer cell line (e.g., PC3)

  • Male nude mice

  • Matrigel

  • Sterile Phosphate-Buffered Saline (PBS)

  • Beta-ionone

  • Vehicle for beta-ionone (e.g., corn oil)[3]

  • Calipers

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Cell Culture and Preparation:

    • Culture the PC3 prostate cancer cell line under standard conditions.

    • Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2-10 x 106 cells per injection volume.[6]

  • Tumor Cell Implantation:

    • Subcutaneously inject the cell suspension into the flank of each male nude mouse.[3]

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth by measuring tumor volume with calipers every three days.[3]

    • Once tumors are established, randomize the mice into control and treatment groups.

  • Treatment Administration:

    • Control Group: Administer corn oil to the mice.[3]

    • Treatment Group: Administer beta-ionone at a dose of 75 mg/kg. The treatment should be continued for a specified duration (e.g., 22 days).[3]

  • Endpoint and Data Collection:

    • Dissect the tumors and measure their final weight.[3]

    • Tumor tissues can be collected for further analysis, including Western blotting to assess the expression of proteins in relevant signaling pathways (e.g., β-catenin, E-cadherin, Vimentin) and immunohistochemical analysis.[3]

Signaling Pathways and Visualizations

Beta-ionone has been shown to modulate several key signaling pathways involved in cancer progression. The following diagrams illustrate the putative mechanisms of action.

Wnt_Beta_Catenin_Pathway cluster_control Wnt Signaling Pathway (Control) cluster_beta_ionone Effect of Beta-Ionone Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP5_6 LRP5/6 GSK3b GSK-3β Dsh->GSK3b Inhibits Beta_Catenin_cyto β-catenin (Cytoplasm) GSK3b->Beta_Catenin_cyto Phosphorylates for Degradation Axin_APC Axin/APC Complex Beta_Catenin_nuc β-catenin (Nucleus) Beta_Catenin_cyto->Beta_Catenin_nuc Translocates TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Beta_Ionone Beta-Ionone Wnt_Pathway_Inhibition Wnt/β-catenin Pathway Inhibition Beta_Ionone->Wnt_Pathway_Inhibition Wnt_Pathway_Inhibition->Beta_Catenin_cyto Prevents Nuclear Translocation

Caption: Beta-ionone inhibits the Wnt/β-catenin signaling pathway.

MEK_ERK_Pathway cluster_control MEK/ERK Signaling Pathway (Control) cluster_beta_ionone Effect of Beta-Ionone Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Beta_Ionone Beta-Ionone OR51E2 OR51E2 Beta_Ionone->OR51E2 Activates Calcium Intracellular Ca²⁺ OR51E2->Calcium Increases MEK_ERK_Inhibition MEK/ERK Phosphorylation Inhibition Calcium->MEK_ERK_Inhibition

Caption: Beta-ionone suppresses the MEK-ERK signaling pathway.

Experimental_Workflow start Start: Cancer Cell Line Culture implant Subcutaneous Implantation in Nude Mice start->implant monitor Tumor Growth Monitoring implant->monitor randomize Randomization into Groups monitor->randomize treat Treatment with Beta-Ionone or Vehicle randomize->treat treat->monitor Daily/Weekly endpoint Endpoint: Tumor Excision and Analysis treat->endpoint

Caption: General experimental workflow for in vivo studies.

References

Application Notes & Protocols: Formulation of Beta-Ionol for Topical Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Beta-ionol (B1630872) is a sesquiterpenoid alcohol derived from the oxidative cleavage of carotenoids, such as beta-carotene.[1] It is recognized for its pleasant floral, woody aroma and is utilized in fragrances and food flavoring.[1][2] Beyond its sensory characteristics, this compound has garnered significant interest in the pharmaceutical and dermatological fields due to its potent biological activities. Research has highlighted its anti-inflammatory, antimicrobial, and anti-cancer properties.[1][3][4][5] The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) via suppression of NF-κB and MAPK signaling pathways.[1][3] Its anti-cancer potential is linked to the suppression of the mevalonate (B85504) pathway, which is critical for cell proliferation.[4]

Topical delivery presents an advantageous route for administering this compound, enabling localized treatment for skin conditions such as inflammation or cutaneous malignancies, thereby minimizing systemic side effects.[6][7] However, its low water solubility and the formidable barrier of the stratum corneum pose significant formulation challenges.[1][8] These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro evaluation of this compound for effective topical delivery.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is fundamental for designing a stable and effective topical formulation. Its lipophilic nature suggests suitability for lipid-based or emulsion-based delivery systems.

PropertyValueReferences
Molecular Formula C₁₃H₂₂O[1][9][10]
Molecular Weight 194.31 g/mol [1][9][10]
Appearance Clear, colourless liquid[10]
Odor Sweet, floral, balsamic, woody[2][11]
Boiling Point 107 °C (at 3.00 mmHg)[1][2]
Density ~0.925 g/mL (at 20-25 °C)[9][11][12]
Solubility - Low solubility in water (16.29 - 21.02 mg/L) - High solubility in alcohol and organic solvents[1][9][11][13]
Log P (XlogP3) 2.9 (estimated)[11]
Flash Point 93.33 - 105.7 °C[9][11]

Biological Activity & Key Signaling Pathways

This compound exerts its therapeutic effects by modulating specific cellular signaling pathways.

2.1 Anti-Inflammatory Pathway

This compound has been shown to inhibit the release of pro-inflammatory mediators. This is achieved by suppressing the activation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][3]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Output LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds MAPK MAPK Pathway (ERK, p38, JNK) TLR4->MAPK Activates NFkB_path IKK Activation TLR4->NFkB_path Activates Transcription Gene Transcription MAPK->Transcription Promotes IkB IκB Degradation NFkB_path->IkB Leads to NFkB NF-κB Activation IkB->NFkB Releases NFkB->Transcription Promotes beta_ionol This compound beta_ionol->MAPK Inhibits beta_ionol->NFkB Inhibits Mediators Pro-inflammatory Mediators (TNF-α, PGE2, NO, COX-2, iNOS) Transcription->Mediators Upregulates

Caption: this compound anti-inflammatory signaling pathway.

2.2 Anticancer Pathway

The anticancer activity of this compound is partly attributed to its ability to suppress the synthesis of mevalonate, a critical intermediate for the production of compounds that stimulate cell proliferation. It achieves this by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR).[4][14]

G cluster_pathway Mevalonate Pathway cluster_inhibitor HMG_CoA HMG-CoA HMGR HMG-CoA Reductase (HMGR) HMG_CoA->HMGR Mevalonate Mevalonate HMGR->Mevalonate Isoprenoids Isoprenoid Synthesis Mevalonate->Isoprenoids Proliferation Cell Proliferation & Survival Isoprenoids->Proliferation beta_ionol This compound beta_ionol->HMGR Inhibits

Caption: this compound's inhibition of the HMG-CoA reductase pathway.

Formulation Strategies for Topical Delivery

The primary goal is to develop a formulation that enhances the permeation of lipophilic this compound across the stratum corneum to reach its target site within the skin.

  • Vehicle Selection : Due to its lipophilicity, this compound is well-suited for incorporation into various semisolid dosage forms.[15][16]

    • Gels : Hydrogels (e.g., based on Carbopol® polymers) can be formulated with co-solvents (e.g., ethanol, propylene (B89431) glycol) to solubilize this compound. They offer good aesthetic qualities and are non-greasy.[17][18]

    • Creams/Emulsions (O/W or W/O) : Emulsions can effectively carry lipophilic drugs like this compound in the oil phase, facilitating skin contact and absorption.[6]

    • Nanoformulations : Encapsulating this compound in nanocarriers like nanoemulsions or solid lipid nanoparticles (SLNs) can improve its stability, solubility, and skin penetration.[16]

  • Permeation Enhancement : To overcome the skin barrier, various strategies can be employed.[8][19]

    • Chemical Enhancers : Incorporating agents like fatty acids, surfactants, or alcohols (e.g., ethanol) can reversibly disrupt the lipid structure of the stratum corneum, increasing drug permeability.[19][20]

    • Occlusion : Formulations that form an occlusive film on the skin can increase skin hydration, which in turn enhances the penetration of many active ingredients.[19]

Experimental Protocols

The following protocols provide a framework for the formulation and evaluation of a topical this compound gel.

Protocol 1: Preparation of a 2% this compound Hydrogel

This protocol describes the preparation of a simple hydrogel formulation using Carbopol® 940 as the gelling agent and propylene glycol as a co-solvent and humectant.

Materials:

Procedure:

  • Carbopol Dispersion : Slowly disperse 1.0 g of Carbopol® 940 into 77.0 mL of purified water in a beaker with constant stirring using an overhead stirrer. Avoid clump formation. Continue stirring until a uniform, translucent dispersion is formed.

  • Drug Solubilization : In a separate beaker, dissolve 2.0 g of this compound in 10.0 mL of ethanol. Add 10.0 g of propylene glycol to this solution and mix until homogeneous.

  • Incorporation : Slowly add the this compound solution (Step 2) to the Carbopol dispersion (Step 1) while stirring continuously.

  • Neutralization : Adjust the pH of the mixture to 6.0-6.5 by adding triethanolamine (TEA) dropwise. The dispersion will thicken into a clear gel.

  • Final Volume : Make up the final weight to 100 g with purified water if necessary and mix until uniform.

  • Degassing : Let the gel stand for several hours to allow entrapped air bubbles to escape.

Protocol 2: Physicochemical Characterization and Stability Studies

Evaluation of the formulation's physical properties and stability is crucial for ensuring product quality and shelf-life.[17][21]

Methods:

  • Organoleptic Evaluation : Visually inspect the prepared gel for color, clarity, homogeneity, and phase separation.

  • pH Measurement : Determine the pH of a 10% w/v aqueous solution of the gel using a calibrated digital pH meter.

  • Viscosity Measurement : Measure the viscosity of the gel using a Brookfield viscometer with an appropriate spindle at a defined rotational speed (e.g., 50 rpm) and temperature (25 ± 1°C).

  • Spreadability Test : Place 0.5 g of the gel on a glass slide. Place a second glass slide on top and apply a 500 g weight for 5 minutes. Measure the diameter of the circle formed by the spread gel.[16]

  • Accelerated Stability (Freeze-Thaw Cycling) : Subject the formulation to multiple cycles of temperature change (e.g., 4°C for 48 hours followed by 40°C for 48 hours for three cycles). After cycling, evaluate the formulation for any changes in organoleptic properties, pH, and viscosity to assess its physical stability.[17]

Data Presentation: Stability of 2% this compound Gel

ParameterInitialAfter 3 Freeze-Thaw Cycles
Appearance Clear, homogenous gelNo change
pH 6.2 ± 0.16.1 ± 0.2
Viscosity (cP at 50 rpm) 4500 ± 1504420 ± 180
Spreadability (cm) 5.5 ± 0.35.4 ± 0.4

Protocol 3: In Vitro Skin Permeation Study

This protocol uses Franz diffusion cells to quantify the permeation of this compound through an excised skin membrane, providing a reliable model for predicting in vivo absorption.[22][23][24][25]

G start Start prep Skin Preparation (Excise & Dermatome) start->prep mount Mount Skin on Franz Diffusion Cell prep->mount equilibrate Equilibrate System (32°C) mount->equilibrate apply Apply this compound Formulation equilibrate->apply sample Collect Samples from Receptor Fluid at Time Intervals apply->sample analyze Quantify this compound (e.g., HPLC) sample->analyze calculate Calculate Permeation Parameters (Flux, Kp) analyze->calculate end End calculate->end

Caption: General workflow for an in vitro skin permeation study.

Materials & Equipment:

  • Franz diffusion cells (vertical type)

  • Excised skin (e.g., porcine ear skin or human cadaver skin)[22]

  • Receptor solution: Phosphate-buffered saline (PBS) pH 7.4 containing a solubility enhancer (e.g., 0.5% v/v Tween® 80) to maintain sink conditions.

  • Circulating water bath (set to 32 ± 1°C)

  • Magnetic stir bars and stirrer

  • Syringes and vials for sampling

Procedure:

  • Skin Preparation : Thaw frozen skin at room temperature. Carefully remove subcutaneous fat and connective tissue. Cut the skin into sections appropriately sized for the Franz diffusion cells.[23]

  • Franz Cell Setup :

    • Fill the receptor compartment with pre-warmed (32°C) receptor solution, ensuring no air bubbles are trapped. Place a small magnetic stir bar inside.

    • Mount the prepared skin membrane between the donor and receptor compartments, with the stratum corneum facing the donor compartment.[23]

    • Clamp the two compartments together and place the assembly on a magnetic stirrer within a water bath maintained at 32 ± 1°C to simulate skin surface temperature.[24]

  • Formulation Application : Apply a known quantity (e.g., 10 mg/cm²) of the this compound formulation uniformly onto the skin surface in the donor compartment.

  • Sampling :

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a fixed aliquot (e.g., 300 µL) from the receptor compartment via the sampling arm.[23]

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor solution to maintain a constant volume.[23]

    • Store collected samples at -20°C until analysis.

  • Data Analysis :

    • Quantify the concentration of this compound in each sample using a validated analytical method (e.g., HPLC).

    • Plot the cumulative amount of this compound permeated per unit area (μg/cm²) against time (h).

    • Calculate the steady-state flux (Jss, in μg/cm²/h) from the slope of the linear portion of the curve.

    • Calculate the permeability coefficient (Kp, in cm/h) using the equation: Kp = Jss / Cd, where Cd is the initial concentration of the drug in the donor formulation.

Protocol 4: Quantification of this compound in Skin Layers by HPLC

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound extracted from skin samples after permeation studies.[26][27]

Methods:

  • Skin Extraction :

    • At the end of the permeation experiment, dismount the skin from the diffusion cell.

    • Wash the skin surface thoroughly with a suitable solvent (e.g., methanol:water) to remove any unabsorbed formulation.

    • Separate the epidermis from the dermis (e.g., via heat separation).

    • Mince each skin layer and place it in a vial with a known volume of a suitable extraction solvent (e.g., acetonitrile (B52724) or methanol).

    • Homogenize or sonicate the sample to extract the drug, then centrifuge to pellet the skin debris.

  • HPLC Analysis :

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

    • Analyze the samples using a validated HPLC method.

Data Presentation: Example HPLC Method Parameters

ParameterSpecification
Instrument HPLC with UV/Vis Detector
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile:Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength ~230 nm (To be determined by UV scan)
Injection Volume 20 µL
Column Temperature 30°C
Run Time 10 min
Calibration Range 0.1 - 50 µg/mL
Linearity (R²) > 0.999

This compound demonstrates significant potential as a topical agent for treating inflammatory and hyperproliferative skin conditions. Its inherent lipophilicity, while challenging for aqueous solubility, is advantageous for partitioning into the stratum corneum. Successful topical delivery hinges on the rational design of formulations that can effectively solubilize the compound and enhance its permeation through the skin barrier. The protocols outlined above provide a systematic approach for developing and evaluating such formulations, from initial preparation and stability testing to the detailed assessment of skin permeation kinetics. By employing these methodologies, researchers can optimize this compound delivery systems to harness its full therapeutic potential for dermatological applications.

References

Troubleshooting & Optimization

Improving the yield of beta-Ionol chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chemical synthesis of beta-Ionol and improving its yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common chemical synthesis route for this compound? A1: The most prevalent industrial method for synthesizing ionones, including this compound, is a two-step process. It begins with the aldol (B89426) condensation of citral (B94496) and acetone (B3395972) using a basic catalyst to form pseudoionone (B86502).[1][2] This intermediate is then subjected to an acid-catalyzed cyclization to yield a mixture of ionone (B8125255) isomers, primarily alpha- and beta-Ionone (B89335).[1]

Q2: What are the critical factors that influence the final yield of this compound? A2: The final yield is highly dependent on the efficiency and selectivity of both the condensation and cyclization steps. Key factors include the choice and concentration of the acid catalyst for cyclization, strict temperature control to prevent side reactions, the purity of the starting materials (citral and pseudoionone), and the efficiency of the final purification process.[2][3]

Q3: How can the formation of alpha-Ionone and other isomers be minimized? A3: The ratio of alpha- to beta-Ionone is primarily controlled by the conditions of the cyclization reaction. Using a strong acid, such as concentrated sulfuric acid, favors the formation of beta-Ionone.[1] Conversely, weaker acids like phosphoric acid tend to yield more alpha-Ionone.[1] Maintaining a very low reaction temperature during the addition of pseudoionone to the acid is also crucial for maximizing selectivity towards the beta isomer.[2]

Q4: My overall yield is consistently low. Where should I start troubleshooting? A4: A low overall yield can be attributed to issues in either the precursor synthesis or the cyclization step. First, verify the yield and purity of your pseudoionone intermediate. Inefficient condensation will directly impact the final output. If the precursor is of high quality, focus on the cyclization reaction. Common issues include suboptimal acid catalysis, poor temperature control leading to byproduct formation, or losses during the work-up and purification stages.[3][4]

Q5: What are the best practices for purifying the final this compound product? A5: The crude product from the cyclization reaction is a mixture of isomers and byproducts. The most effective method for purification is vacuum distillation, which separates beta-Ionone based on its boiling point.[2] For smaller scales or higher purity requirements, column chromatography on silica (B1680970) gel can be employed to effectively separate the beta-isomer from alpha-Ionone and other impurities.[5][6]

Troubleshooting Guide

Problem 1: Low Yield of Pseudoionone in the Condensation Step

  • Potential Cause: Incomplete reaction due to incorrect stoichiometry, insufficient catalysis, or suboptimal temperature.

  • Solution:

    • Verify Stoichiometry: Ensure the correct molar ratios of citral, acetone, and the basic catalyst (e.g., sodium hydroxide) are used. An excess of acetone is typically required.[1]

    • Catalyst Activity: Use a fresh, properly prepared catalyst solution. The concentration of the alkali catalyst is critical for reaction rate and completion.[2]

    • Temperature and Time: The condensation reaction is exothermic. Maintain the recommended temperature (e.g., 20-40°C) to avoid side reactions. Monitor the reaction progress using TLC or GC to ensure it has gone to completion, which can take several hours.[1][2]

Problem 2: Poor Selectivity (High α-Ionone Content) in the Cyclization Step

  • Potential Cause: Incorrect choice of acid, improper acid concentration, or elevated reaction temperature.

  • Solution:

    • Catalyst Selection: Use concentrated sulfuric acid to strongly favor the formation of beta-Ionone. Phosphoric acid or dilute sulfuric acid will increase the proportion of alpha-Ionone.[1]

    • Temperature Control: This is the most critical parameter for selectivity. The reaction is highly exothermic. Pre-cool the acid to a low temperature (e.g., -10°C to -20°C) and add the pseudoionone dropwise very slowly, ensuring the internal temperature does not rise significantly. Adding dry ice (solid carbon dioxide) to the reaction can help manage local overheating.[2]

Problem 3: Significant Formation of Byproducts or Tar

  • Potential Cause: Reaction temperature is too high, starting materials are impure, or exposure to oxygen.

  • Solution:

    • Strict Temperature Management: As mentioned, avoid temperature spikes during the acid-catalyzed cyclization, as this can lead to polymerization and tar formation.

    • Purity of Reagents: Use purified pseudoionone for the cyclization step. Impurities can lead to a variety of side reactions.[3]

    • Inert Atmosphere: While not always mandatory, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation of sensitive intermediates, potentially reducing byproduct formation.[3]

Problem 4: Product Loss During Work-up and Purification

  • Potential Cause: Inefficient extraction, formation of emulsions, or suboptimal distillation/chromatography parameters.

  • Solution:

    • Extraction: After quenching the reaction, ensure thorough extraction with a suitable organic solvent. Perform multiple extractions to maximize recovery.

    • Neutralization: Carefully neutralize the organic layer to remove residual acid before distillation to prevent acid-catalyzed degradation at high temperatures.

    • Vacuum Distillation: Ensure the vacuum is sufficiently deep to allow distillation at a lower temperature, which minimizes thermal decomposition of the product. Collect fractions carefully, guided by GC analysis, to isolate the pure beta-Ionone.[2]

Data Presentation

Table 1: Effect of Acid Catalyst on Ionone Isomer Formation

Catalyst Typical Product Ratio (α-Ionone : β-Ionone) Reference
Concentrated Sulfuric Acid Low : High [1]
85% Phosphoric Acid High : Low [1]

| Dilute (5%) Sulfuric Acid | High : Low |[1] |

Table 2: Example Reaction Conditions and Achieved Yields

Reaction Step Key Reagents Temperature Typical Yield Reference
Condensation Citral, Acetone, 30% NaOH 20°C 90.8% (Pseudoionone) [2]
Cyclization Pseudoionone, Conc. H₂SO₄ -18°C 72-85% (beta-Ionone) [2]

| Reduction | beta-Ionone, Na, Liquid NH₃ | -33°C | 71% (Dihydro-β-ionol) |[5] |

Experimental Protocols

Protocol 1: Synthesis of Pseudoionone [2]

  • Preparation: In a suitable reaction vessel, charge acetone, water, and a 30% aqueous solution of sodium hydroxide. Stir to create a homogenous mixture.

  • Addition of Citral: Cool the mixture to 20°C. Add citral dropwise over a period of 2 hours while maintaining the temperature at 20°C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture for 2-4 hours. Monitor the conversion of citral by taking samples for GC analysis every 30 minutes.

  • Work-up: Once the conversion of citral exceeds 99%, neutralize the reaction mixture with acetic acid to a pH of 6.0-6.5.

  • Extraction & Purification: Allow the layers to separate and remove the aqueous layer. The organic layer is then subjected to vacuum distillation to remove the solvent and unreacted acetone. The crude pseudoionone is then purified by vacuum distillation, collecting the fraction at the appropriate boiling point (e.g., 104-109°C / 240Pa).

Protocol 2: Cyclization of Pseudoionone to beta-Ionone [2]

  • Preparation: In a separate reaction vessel, prepare a mixture of a solvent (e.g., No. 6 solvent oil), methanol, and concentrated sulfuric acid. Stir the mixture and cool it to -18°C.

  • Addition of Pseudoionone: Add the purified pseudoionone from Protocol 1 dropwise to the cold acid mixture. The addition rate must be very slow to ensure the temperature does not rise above the set point. Concurrently, solid carbon dioxide (dry ice) can be added to the reaction to manage heat.

  • Reaction: After the addition is complete, allow the reaction to proceed at the low temperature until completion is confirmed by GC analysis.

  • Work-up and Purification: Quench the reaction by pouring it over ice water. Separate the organic layer, wash it with a neutralizing agent (e.g., sodium bicarbonate solution) and then with water until neutral. The crude product is then purified by vacuum distillation to yield high-purity beta-Ionone.

Visualizations

G start Starting Materials (Citral & Acetone) step1 Aldol Condensation (Base Catalyst, e.g., NaOH) start->step1 intermediate Pseudoionone step1->intermediate step2 Acid-Catalyzed Cyclization (e.g., H₂SO₄, Low Temp) intermediate->step2 crude Crude Product (α- and β-Ionone Mixture) step2->crude purification Purification (Vacuum Distillation) crude->purification product High-Purity beta-Ionone purification->product

Caption: Workflow for the two-step synthesis of this compound.

G problem Low beta-Ionone Yield check_precursor Check Purity & Yield of Pseudoionone problem->check_precursor precursor_ok High Purity & Yield check_precursor->precursor_ok precursor_bad Low Purity or Yield check_precursor->precursor_bad analyze_cyclization Analyze Cyclization Step precursor_ok->analyze_cyclization fix_condensation Troubleshoot Condensation: - Check Stoichiometry - Catalyst Activity - Temperature Control precursor_bad->fix_condensation high_alpha High α-Isomer? analyze_cyclization->high_alpha high_alpha_yes Yes high_alpha->high_alpha_yes high_alpha_no No high_alpha->high_alpha_no fix_selectivity Improve Selectivity: - Use conc. H₂SO₄ - Ensure Low Temp (-10 to -20°C) - Slow Addition of Precursor high_alpha_yes->fix_selectivity check_purification Review Purification: - Inefficient Extraction? - Distillation Losses? - Degradation during work-up? high_alpha_no->check_purification

Caption: Troubleshooting decision tree for low this compound yield.

References

Optimization of fermentation conditions for beta-Ionol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the fermentation conditions for beta-ionol (B1630872) production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the optimization of this compound fermentation.

Issue 1: Low this compound Yield

  • Question: My fermentation is resulting in a low final titer of this compound. What are the potential causes and solutions?

  • Answer: Low this compound yield is a common challenge that can stem from several factors throughout the biosynthetic pathway and fermentation process. Here are the primary areas to investigate:

    • Suboptimal Fermentation Conditions: Minor deviations in environmental parameters can significantly impact microbial metabolism and product formation.[1]

      • Solution: Calibrate all monitoring equipment, such as pH meters and thermometers, to ensure accuracy. Conduct small-scale experiments to optimize critical parameters like temperature, pH, and agitation speed. For Yarrowia lipolytica and Saccharomyces cerevisiae, optimal temperatures are often between 20°C and 30°C.[2][3]

    • Precursor Limitation (β-carotene): The production of this compound is directly dependent on the availability of its precursor, β-carotene. Insufficient flux through the upstream mevalonate (B85504) and carotenoid pathways will limit the final yield.

      • Solution: Consider metabolic engineering strategies to enhance the supply of acetyl-CoA, a key precursor for the mevalonate pathway.[4] Overexpressing rate-limiting enzymes in the β-carotene synthesis pathway, such as geranylgeranyl-diphosphate synthase (GGS1) or phytoene (B131915) synthase (carRP), can also boost precursor availability.[5]

    • Inefficient Enzymatic Conversion: The final conversion of β-carotene to this compound is catalyzed by a carotenoid cleavage dioxygenase (CCD). Low expression or poor activity of this enzyme is a frequent bottleneck.

      • Solution: Investigate the use of CCD enzymes with higher catalytic efficiency or improved membrane affinity, such as PhCCD1 from Petunia hybrida.[2][6] Ensure the expression of the CCD gene is robust, potentially by using a strong, inducible promoter.

    • Product Toxicity: this compound can be toxic to microbial cells at higher concentrations, inhibiting growth and further production.

      • Solution: Implement an in situ product recovery (ISPR) strategy by adding a non-miscible organic solvent, such as dodecane, to the fermentation broth.[7] This solvent sequesters the this compound as it is produced, reducing its concentration in the aqueous phase and alleviating toxicity.[7]

Issue 2: Inconsistent Yields Between Batches

  • Question: I am observing significant batch-to-batch variability in my this compound production. How can I improve consistency?

  • Answer: Inconsistent yields often point to subtle variations in initial conditions and procedures.[1]

    • Inoculum Variability: The age, concentration, and physiological state of the seed culture can dramatically affect fermentation performance.[1]

      • Solution: Standardize your inoculum preparation protocol. Always use a fresh, actively growing culture from a stock of the same age and passage number. Quantify the cell density of the inoculum to ensure a consistent starting concentration for each fermentation.

    • Media Preparation: Small errors in media component concentrations can lead to different growth and production kinetics.

      • Solution: Prepare media components as concentrated sterile stocks to minimize weighing errors for each batch. Ensure all components are fully dissolved and the final pH is correctly adjusted before inoculation.

    • Environmental Control: Fluctuations in physical parameters can cause variability.

      • Solution: Keep detailed logs of all fermentation parameters (temperature, pH, dissolved oxygen, agitation) for each run to identify any deviations that may correlate with yield differences.[1]

Issue 3: Accumulation of β-Carotene Precursor

  • Question: My analysis shows high levels of β-carotene but low this compound. What is causing this bottleneck?

  • Answer: The accumulation of β-carotene indicates that the final enzymatic cleavage step is the primary rate-limiting factor in your process.[6]

    • Poor CCD Enzyme Performance: The carotenoid cleavage dioxygenase (CCD) may have low specific activity or may not be localized correctly to access its substrate, which is stored in lipid droplets.

      • Solution: As mentioned previously, using a more efficient CCD enzyme can resolve this. Additionally, strategies to increase the accessibility of β-carotene can be effective. For example, overexpressing lipase (B570770) genes (e.g., TGL3, TGL4) can help degrade lipid droplets, releasing the stored β-carotene and making it more available for the CCD enzyme.[5]

Frequently Asked Questions (FAQs)

  • Question: What microorganisms are typically used for this compound production?

  • Answer: Genetically engineered strains of the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica are commonly used hosts for this compound biosynthesis.[6] Y. lipolytica is often favored due to its oleaginous nature and high flux towards acetyl-CoA, a key precursor for isoprenoid synthesis.[5]

  • Question: What is the fundamental metabolic pathway for this compound synthesis?

  • Answer: The biosynthesis of this compound in engineered yeast begins with acetyl-CoA, which enters the mevalonate (MVA) pathway to produce isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These five-carbon building blocks are then used to form geranylgeranyl diphosphate (GGPP). Two molecules of GGPP are condensed to form phytoene, which is subsequently converted into β-carotene. Finally, a carotenoid cleavage dioxygenase (CCD) enzyme cleaves β-carotene to produce this compound.

  • Question: What is in situ product recovery (ISPR) and why is it important?

  • Answer: In situ product recovery is a technique used to remove a fermentation product directly from the culture broth as it is being produced.[7] For this compound, which can be toxic to the host microorganism, ISPR is critical for maintaining cell viability and achieving high product titers. This is often accomplished by adding an organic solvent overlay, such as dodecane, which selectively extracts this compound from the aqueous phase.[2][7]

  • Question: How is this compound typically quantified?

  • Answer: this compound concentration is commonly measured using gas chromatography (GC), often coupled with a flame ionization detector (FID) or mass spectrometer (MS).[6] The product is first extracted from the fermentation broth (or the organic overlay if using ISPR) using a suitable solvent. An internal standard, such as isolongifolene, is often added to improve the accuracy of quantification.[6]

Data Summary

Table 1: Optimized Fermentation Parameters for this compound Production in Yarrowia lipolytica

ParameterOptimized Value/ConditionReference(s)
Microorganism Engineered Yarrowia lipolytica[2][6]
Temperature 20°C[2]
Agitation 250 rpm[2]
Medium YPDm (Yeast Extract, Peptone, Dextrose, modified)[2]
Carbon Source Glucose, Fructose, Xylose (from hydrolysates)[2]
ISPR Solvent 10% (v/v) Dodecane[2]
Fermentation Time Up to 12 days[2]
Reported Titer Up to 4.0 g/L[2]

Experimental Protocols

1. Media Preparation (YPDm Medium)

  • Objective: To prepare the culture medium for Y. lipolytica fermentation.

  • Materials:

    • Yeast Extract: 10 g/L

    • Peptone: 20 g/L

    • Glucose: 20 g/L

    • Ammonium Sulfate: 5 g/L

    • Yeast Nitrogen Base (without amino acids): 6.7 g/L

    • Deionized Water

  • Procedure:

    • Dissolve all components in deionized water.

    • Adjust the pH to the desired value (e.g., 6.0-6.5) using HCl or NaOH.

    • Sterilize the medium by autoclaving at 121°C for 20 minutes.

    • Aseptically add any filter-sterilized components (e.g., vitamins) after the medium has cooled.

2. Inoculum Preparation

  • Objective: To prepare a healthy, actively growing seed culture for inoculating the main fermenter.

  • Procedure:

    • Inoculate a single colony of the engineered yeast strain from an agar (B569324) plate into a sterile test tube containing 5 mL of liquid medium.

    • Incubate at 30°C with shaking (e.g., 250 rpm) for 24 hours.

    • Transfer the entire seed culture into a larger flask (e.g., 250 mL flask with 25 mL of medium).

    • Incubate again at 30°C with shaking for another 24-48 hours, or until the culture reaches the mid-to-late exponential growth phase.

    • Use this culture to inoculate the main fermentation vessel at a specified volume percentage (e.g., 1-5% v/v).

3. Fed-Batch Fermentation with ISPR

  • Objective: To produce this compound in a controlled bioreactor.

  • Procedure:

    • Prepare the sterile fermentation medium in a calibrated bioreactor.

    • Inoculate the bioreactor with the prepared seed culture.

    • Add a sterile organic solvent overlay (e.g., 10% v/v dodecane) to the vessel for in situ product recovery.

    • Set the fermentation parameters: Temperature (e.g., 20°C), pH (controlled via automated acid/base addition), agitation, and aeration rate.

    • Run the fermentation for the desired duration (e.g., up to 12 days).[2]

    • Periodically take samples from both the aqueous and organic phases for analysis of biomass, substrate consumption, and product formation.

    • Implement a feeding strategy (fed-batch) by adding a concentrated carbon source solution to maintain substrate availability and prolong the production phase.

4. Quantification of this compound by Gas Chromatography (GC)

  • Objective: To determine the concentration of this compound in the organic phase.

  • Procedure:

    • Collect a sample from the organic layer of the fermentation broth.

    • Centrifuge the sample to separate any cellular debris.

    • Dilute the supernatant with a suitable solvent (e.g., ethyl acetate) to a concentration within the calibrated range of the GC.

    • Add a known concentration of an internal standard (e.g., isolongifolene).[6]

    • Inject the sample into the GC equipped with an appropriate column (e.g., a polar capillary column).

    • The GC oven temperature program should be optimized to separate this compound from other compounds. A typical program might start at 80°C, hold for 1 minute, then ramp at 10°C/min to 240°C.[6]

    • Quantify the this compound peak area relative to the internal standard peak area and calculate the concentration using a pre-established standard curve.

Visualizations

Beta_Ionol_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_Carotenoid Carotenoid & Ionol Synthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA ERG10, AtoB Mevalonate Mevalonate HMGCoA->Mevalonate HMG1 IPP IPP / DMAPP Mevalonate->IPP ERG12, ERG8, ERG19 GGPP GGPP IPP->GGPP ERG20, GGS1 Phytoene Phytoene GGPP->Phytoene carRP Lycopene Lycopene Phytoene->Lycopene carB BetaCarotene β-Carotene Lycopene->BetaCarotene carRP BetaIonol β-Ionol BetaCarotene->BetaIonol CCD1

Caption: Metabolic pathway for this compound synthesis in engineered yeast.

Fermentation_Optimization_Workflow Start Strain Selection & Engineering MediaScreening Media Component Screening (Carbon/Nitrogen Sources) Start->MediaScreening Analysis Analytical Method Validation (GC/HPLC) Start->Analysis End Scale-up & Bioreactor Process Validation PhysicalOpt Optimization of Physical Parameters (pH, Temp, Agitation) MediaScreening->PhysicalOpt FedBatchDev Fed-Batch Strategy Development PhysicalOpt->FedBatchDev ISPR In Situ Product Recovery (ISPR) Solvent Selection & Optimization PhysicalOpt->ISPR FedBatchDev->End ISPR->End

Caption: Workflow for optimizing this compound fermentation conditions.

References

Overcoming low solubility of beta-Ionol in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges associated with the low aqueous solubility of beta-ionol (B1630872).

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous media?

A1: this compound's low water solubility stems from its chemical structure. It is a sesquiterpenoid alcohol (C₁₃H₂₂O) with a large, nonpolar bicyclic terpene backbone and a smaller polar hydroxyl (-OH) group.[1] The hydrophobic nature of the carbon-rich backbone dominates, leading to poor interaction with polar water molecules and thus, low aqueous solubility.[1][2] While its hydroxyl group does increase polarity compared to the ketone group in the related compound beta-ionone (B89335), its overall character remains lipophilic ("fat-loving").[1]

Q2: What are the primary strategies for enhancing the aqueous solubility of this compound?

A2: The most effective strategies involve formulation technologies that encapsulate or otherwise modify the molecule to improve its interaction with water. These include:

  • Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin. The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve in water.[3][4][5]

  • Use of Surfactants and Co-solvents: Surfactants form micelles that can entrap this compound in their hydrophobic cores, allowing for dispersion in aqueous solutions.[6] Co-solvents, which are water-miscible organic solvents, can also be used to increase solubility.[7]

  • Nanoemulsion Formulation: Creating a nano-sized oil-in-water emulsion where this compound is dissolved in the oil droplets. These nano-sized droplets are stabilized by surfactants and can remain dispersed in an aqueous phase.[8][9]

  • Solid Dispersions: Dispersing this compound in a solid, hydrophilic polymer matrix at a molecular level. This can enhance the dissolution rate and apparent solubility.[10]

Q3: Which type of cyclodextrin is most effective for solubilizing lipophilic compounds like this compound?

A3: While natural beta-cyclodextrin (B164692) (β-CD) is often used, its own limited water solubility (about 1.85 g/100 mL at 25°C) can be a drawback.[11] For significantly greater solubility enhancement, chemically modified derivatives such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-Cyclodextrin (SBE-β-CD) are generally preferred.[3][12] These derivatives have much higher aqueous solubility and are widely used in pharmaceutical formulations to improve the solubility and bioavailability of poorly soluble drugs.[3][11] A recent study on the related compound beta-ionone demonstrated outstanding results using HP-β-CD.[13][14]

Q4: How do nanoemulsions improve the delivery of this compound?

A4: Nanoemulsions are dispersions of oil and water, stabilized by surfactants, with droplet sizes typically in the 20-500 nm range.[15][16] For a lipophilic compound like this compound, an oil-in-water (O/W) nanoemulsion is ideal. This compound is first dissolved in a suitable oil phase, which is then dispersed as nano-sized droplets in water. The small droplet size provides a very large surface area, which can lead to enhanced dissolution, improved absorption across biological membranes, and better bioavailability.[8][9][17]

Troubleshooting Guides

Issue 1: this compound Precipitates Upon Dilution into Aqueous Buffer

You have successfully dissolved this compound in an organic solvent like DMSO, but it crashes out of solution when added to your experimental buffer (e.g., PBS, cell culture media). Follow this workflow to diagnose and resolve the issue.

G Troubleshooting Workflow for this compound Precipitation start Precipitation Observed check_stock Step 1: Verify Stock Solution Is the stock clear and fully dissolved? start->check_stock resuspend Action: Re-dissolve stock. Use gentle warming (37°C) or sonication. check_stock->resuspend No check_dilution Step 2: Review Dilution Method How was the stock added to the buffer? check_stock->check_dilution Yes resuspend->check_stock improve_dilution Action: Improve dilution. Add stock dropwise while vortexing buffer. Avoid adding buffer to stock. check_dilution->improve_dilution Poorly check_conc Step 3: Evaluate Final Concentration Is the concentration too high for the buffer? check_dilution->check_conc Correctly improve_dilution->check_dilution lower_conc Action: Lower the final working concentration. check_conc->lower_conc Yes advanced_methods Step 4: Problem Persists? Consider Advanced Formulation check_conc->advanced_methods No lower_conc->check_conc decision_tree Proceed to 'Decision Tree for Selecting a Solubilization Method' advanced_methods->decision_tree Yes resolved Problem Resolved advanced_methods->resolved No decision_tree->resolved

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Insufficient Solubility with the Chosen Enhancement Method

If initial attempts with a solubilization technique do not achieve the desired concentration, a more robust strategy is needed. Use this decision tree to select an appropriate method based on your experimental requirements.

G Decision Tree for Selecting a Solubilization Method start Need to Increase This compound Solubility q1 Are excipients like cyclodextrins or surfactants permissible in your assay? start->q1 q2 Is a moderate solubility increase sufficient? q1->q2 Yes cosolvent Option 1: Co-solvent System (e.g., DMSO, Ethanol) Pros: Simple to prepare. Cons: Solvent may affect assay, limited solubility increase. q1->cosolvent No q3 Do you require a high concentration or long-term stability? q2->q3 No cyclodextrin Option 2: Cyclodextrin Complex (e.g., HP-β-CD) Pros: High solubilizing capacity, widely used. Cons: Requires optimization of drug:CD ratio. q2->cyclodextrin Yes surfactant Option 3: Surfactant Micelles (e.g., Gelucire, Soluplus) Pros: Effective for many compounds. Cons: Surfactant may interfere with cellular assays. q3->surfactant No nanoemulsion Option 4: Nanoemulsion Pros: Very high drug loading, stable. Cons: More complex preparation, requires specific equipment. q3->nanoemulsion Yes

Caption: Decision tree for selecting a solubilization method.

Quantitative Data on Solubility Enhancement

While specific data for this compound is limited in publicly available literature, a 2024 study on the closely related compound beta-ionone provides valuable insights into the effectiveness of various carriers. The results show significant solubility improvements in different aqueous media.

CarrierDrug:Carrier RatioMediumSolubility of Plain β-ionone (mcg/mL)Solubility with Carrier (mcg/mL)Fold Increase
Soluplus® 1:5Distilled Water~110756.3~6.9x
Gelucire® 50/13 1:5Distilled Water~110~566.5~5.15x
Gelucire® 50/13 1:5PBS (pH 6.8)~110~529.1~4.81x
Gelucire® 50/13 1:50.1N HCl~110~584.1~5.31x
Data adapted from a study on beta-ionone, which has a baseline aqueous solubility of approximately 0.11 mg/mL (110 mcg/mL).[14]

Experimental Protocols

Protocol 1: Preparation of a this compound-HP-β-Cyclodextrin Inclusion Complex

This protocol details the preparation of a this compound inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the kneading method, which is effective for creating a paste that enhances interaction between the components.[18]

G Workflow for Cyclodextrin Inclusion Complex Formation start Start step1 Step 1: Weigh β-Ionol and HP-β-CD (e.g., 1:1 molar ratio) start->step1 step2 Step 2: Mix powders in a mortar step1->step2 step3 Step 3: Add small volume of water-ethanol (50% v/v) to form a paste step2->step3 step4 Step 4: Knead vigorously for 30-45 minutes step3->step4 step5 Step 5: Dry the paste (e.g., 50°C for 4h) step4->step5 step6 Step 6: Pulverize and sieve the dried complex step5->step6 end End Product: Soluble Complex Powder step6->end

Caption: Workflow for cyclodextrin inclusion complex formation.

Methodology:

  • Preparation:

    • Calculate the required amounts of this compound and HP-β-CD for a desired molar ratio (a 1:1 ratio is a common starting point).[18]

    • Accurately weigh the this compound and HP-β-CD.

  • Complexation (Kneading Method):

    • Place the weighed HP-β-CD and this compound into a glass mortar and mix the powders thoroughly.[18]

    • Slowly add a small amount of a water-ethanol solution (e.g., 50% v/v) dropwise to the powder mixture while continuously triturating with the pestle.[18]

    • Continue adding liquid and kneading vigorously for 30-45 minutes until a thick, uniform paste is formed.[18]

  • Drying and Final Preparation:

    • Transfer the paste to a glass dish and dry it in an oven at a controlled temperature (e.g., 50°C) until all solvent has evaporated (approximately 4-6 hours).[18]

    • Once completely dry, pulverize the solid complex into a fine powder using the mortar and pestle.

    • Sieve the powder to ensure a uniform particle size. The resulting powder can be stored in a desiccator and is ready for dissolution in aqueous buffers.

Protocol 2: Preparation of a this compound Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-pressure homogenization (high-energy) method. This technique is highly effective for producing nanoemulsions with small, uniform droplet sizes.[19]

Materials:

  • Oil Phase: A carrier oil in which this compound is highly soluble (e.g., medium-chain triglycerides, Sefsol 218).

  • Aqueous Phase: Deionized water.[17]

  • Surfactant: A high HLB surfactant (e.g., Tween 80, Polysorbate 20).[12]

  • Co-surfactant (Optional): Can improve stability (e.g., Transcutol-P, Propylene Glycol).[20]

Methodology:

  • Phase Preparation:

    • Oil Phase: Dissolve the desired amount of this compound completely in the selected carrier oil.

    • Aqueous Phase: Dissolve the surfactant (and co-surfactant, if used) in the deionized water.

  • Pre-emulsion Formation:

    • Slowly add the oil phase to the aqueous phase while mixing with a high-speed stirrer (e.g., rotor-stator mixer) for 5-10 minutes. This will create a coarse macroemulsion.[19]

  • Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer.[19]

    • Operate the homogenizer at a high pressure (e.g., 500 to 5,000 psi) for multiple cycles (typically 3-5 passes). This step applies intense shear and cavitation forces to break down the coarse droplets into the nano-size range.[20]

  • Characterization:

    • The final product should be a translucent or transparent liquid.

    • Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential to ensure quality and stability.

References

Technical Support Center: β-Ionol in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for β-Ionol. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide guidance for the successful use of β-Ionol in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is β-Ionol and how does it differ from β-ionone?

A1: β-Ionol is a sesquiterpenoid alcohol, whereas β-ionone is a ketone. While structurally related, the difference in their functional group (alcohol vs. ketone) can influence their chemical properties, including stability and biological activity. It is crucial to ensure you are using the correct compound for your experiments as their effects may differ.

Q2: My β-Ionol solution appears cloudy or precipitates when added to my cell culture medium. What should I do?

A2: β-Ionol has low water solubility. Precipitation, often referred to as "crashing out," can occur when a concentrated stock solution in an organic solvent is diluted into the aqueous cell culture medium.[1] To avoid this, consider the following troubleshooting steps:

  • Optimize Final Concentration: Determine the maximum soluble concentration of β-Ionol in your specific cell culture medium through a solubility test.[1]

  • Refine Dilution Technique: Employ a stepwise or serial dilution method. First, create an intermediate dilution in a small volume of pre-warmed (37°C) medium, then add this to the final volume. Adding the compound dropwise while gently vortexing can also aid dispersion.[1]

  • Use a Solubilizing Agent: For particularly problematic solubility issues, consider using a vehicle such as a mixture of ethanol (B145695) and polyethylene (B3416737) glycol 400, or formulating β-Ionol with cyclodextrins.[2][3][4] It is essential to test the vehicle for cytotoxicity in your cell line.

Q3: I am observing inconsistent results in my cell viability assays with β-Ionol. What could be the cause?

A3: Inconsistent results can stem from the stability and handling of β-Ionol. Due to its chemical nature, β-Ionol may be susceptible to degradation under standard cell culture conditions. Factors such as exposure to light, elevated temperatures, and oxidative stress can contribute to its breakdown. Ensure consistent preparation of stock solutions and handling during experiments.

Q4: How should I prepare and store β-Ionol stock solutions?

A4: To ensure the stability of your β-Ionol stock solution, it is recommended to:

  • Dissolve β-Ionol in a suitable organic solvent such as ethanol or DMSO.

  • Store the stock solution at -20°C or -80°C in amber vials to protect it from light.

  • Prepare fresh working dilutions in pre-warmed cell culture medium for each experiment to minimize the time the compound spends in an aqueous environment before being added to the cells.

Troubleshooting Guide: β-Ionol Stability Issues

This guide addresses potential stability problems you might encounter when using β-Ionol in cell culture and provides solutions to mitigate these issues.

Problem Potential Cause Troubleshooting/Solution
Loss of compound activity over time in culture Degradation: β-Ionol may degrade due to factors such as temperature, light, and oxidation. The related compound, β-ionone, is known to undergo photodegradation.[5][6]- Minimize exposure of media containing β-Ionol to light. - Consider refreshing the media with freshly prepared β-Ionol solution at regular intervals for long-term experiments. - Perform a stability study to determine the half-life of β-Ionol under your specific experimental conditions (see Experimental Protocols section).
Variable experimental outcomes between batches Inconsistent stock solution preparation or storage: Improperly stored or prepared stock solutions can lead to varying concentrations of active compound.- Prepare a large, single batch of stock solution and aliquot it for individual experiments to ensure consistency. - Always store stock solutions protected from light and at a low temperature.
Unexpected changes in cell morphology or behavior Formation of degradation products: Degradation of β-Ionol can lead to the formation of other compounds, such as β-ionone, which may have different biological activities.- Analyze your β-Ionol solution over time using HPLC or GC-MS to check for the appearance of degradation products (see Experimental Protocols section).
Interaction with media components Binding to serum proteins: If you are using a serum-containing medium, the hydrophobic β-Ionol may bind to proteins like albumin, reducing its free concentration and bioavailability.- If possible, conduct experiments in serum-free media. - If serum is required, be aware that the effective concentration of β-Ionol may be lower than the nominal concentration.

Experimental Protocols

Protocol 1: Preparation of β-Ionol Stock Solution for Cell Culture

This protocol provides a general guideline for preparing a β-Ionol stock solution. Optimization may be required based on the specific cell line and experimental conditions.

Materials:

  • β-Ionol powder

  • Dimethyl sulfoxide (B87167) (DMSO) or 100% Ethanol (cell culture grade)

  • Sterile, amber microcentrifuge tubes or vials

  • Sterile, pre-warmed (37°C) cell culture medium

Procedure:

  • In a sterile environment (e.g., a biosafety cabinet), weigh out the desired amount of β-Ionol powder.

  • Dissolve the β-Ionol powder in a minimal amount of DMSO or ethanol to create a high-concentration stock solution (e.g., 10-100 mM). Ensure complete dissolution by vortexing.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.

  • Store the aliquots at -20°C or -80°C.

  • For experiments, thaw a single aliquot and prepare working concentrations by performing serial dilutions in pre-warmed, complete cell culture medium immediately before use.

Protocol 2: Assessment of β-Ionol Stability in Cell Culture Medium using HPLC-UV

This protocol outlines a method to determine the stability of β-Ionol in your specific cell culture medium over time.

Materials:

  • β-Ionol

  • Your specific cell culture medium (with and without serum, if applicable)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Sterile incubator (37°C, 5% CO₂)

  • Sterile tubes

Procedure:

  • Preparation of β-Ionol Spiked Media:

    • Prepare a working solution of β-Ionol in your cell culture medium at the desired final concentration.

    • Dispense the solution into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Incubation:

    • Place the tubes in a sterile incubator under standard cell culture conditions (37°C, 5% CO₂).

  • Sample Collection and Preparation:

    • At each time point, remove one tube and immediately prepare it for HPLC analysis.

    • To extract β-Ionol, add an equal volume of acetonitrile to the media sample.

    • Vortex thoroughly and centrifuge to pellet any precipitated proteins.

    • Transfer the supernatant to an HPLC vial.

  • HPLC-UV Analysis:

    • Inject the sample onto the C18 column.

    • Use an isocratic or gradient elution method with a mobile phase of acetonitrile and water. The exact ratio should be optimized for good peak separation.

    • Monitor the absorbance at a wavelength appropriate for β-Ionol (e.g., around 220 nm, which should be determined by a UV scan).

  • Data Analysis:

    • Quantify the peak area of β-Ionol at each time point.

    • Plot the concentration of β-Ionol versus time to determine its degradation kinetics and calculate the half-life.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for β-Ionol-Mediated Cell Cycle Arrest

Based on studies of the related compound β-ionone, β-Ionol may induce cell cycle arrest through the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. A potential pathway leading to G1 phase arrest is depicted below.

G1_Arrest_Pathway cluster_0 Normal G1/S Transition beta_Ionol β-Ionol CDK4_6_CyclinD CDK4/6-Cyclin D beta_Ionol->CDK4_6_CyclinD Inhibition G1_Arrest G1 Phase Arrest pRb pRb CDK4_6_CyclinD->pRb Phosphorylation Rb Rb E2F E2F Rb->E2F Inhibition S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activation NFkB_Pathway cluster_0 Cytoplasm beta_Ionol β-Ionol IKK IKK Complex beta_Ionol->IKK Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induction Experimental_Workflow A Prepare β-Ionol Stock Solution in DMSO/Ethanol B Determine β-Ionol Half-life in Cell Culture Media (HPLC) A->B C Treat Cells with Freshly Prepared β-Ionol Dilutions A->C B->C Inform Dosing Strategy D Cell Proliferation Assay (e.g., MTT, Cell Counting) C->D E Cell Cycle Analysis (Flow Cytometry) C->E G Data Analysis and Interpretation D->G F Western Blot for Cell Cycle Proteins E->F Confirm Mechanism E->G F->G

References

Preventing degradation of beta-Ionol during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of beta-ionol (B1630872) during sample preparation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and preparation of this compound samples.

Issue Potential Cause Recommended Solution
Low recovery of this compound after extraction Oxidative degradation: this compound is susceptible to oxidation due to its chemical structure.• Work under an inert atmosphere (e.g., nitrogen or argon).• Use degassed solvents.• Add antioxidants such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid to the extraction solvent (0.01-0.1% w/v).
Thermal degradation: Exposure to high temperatures can cause this compound to degrade.• Perform extractions at room temperature or on ice.• If heating is necessary, use the lowest possible temperature for the shortest duration.• Use a rotary evaporator at low temperatures (<40°C) for solvent removal.
Photodegradation: Exposure to light, especially UV light, can lead to the degradation of this compound.• Work in a dimly lit area or use amber glassware.• Wrap glassware with aluminum foil to protect samples from light.
Degradation due to pH: Extreme pH conditions (highly acidic or alkaline) can catalyze the degradation of this compound.• Maintain the sample and extraction solvent at a neutral or slightly acidic pH (around pH 5-7).• Avoid strong acids or bases during sample preparation.
Appearance of unknown peaks in chromatogram Formation of degradation products: The presence of extra peaks suggests that this compound has degraded into other compounds.• Implement all the preventative measures listed above to minimize degradation.• Analyze a freshly prepared standard of this compound to confirm its retention time and peak purity.
Inconsistent analytical results Sample instability during storage: this compound can degrade in stored extracts, leading to variable results over time.• Analyze samples as quickly as possible after preparation.• Store extracts at low temperatures (-20°C or -80°C) in amber vials under an inert atmosphere.• Consider adding a stabilizer like BHT to the storage solvent.

Quantitative Data on this compound Stability

Factors Influencing Degradation Rate:

  • Temperature: The degradation rate increases with temperature.

  • Light: Exposure to UV and visible light significantly accelerates degradation.[1]

  • pH: Acidic conditions can promote the degradation of some carotenoid-derived compounds.[2]

  • Oxygen: The presence of oxygen is a major factor in the oxidative degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The primary factors are exposure to light (photodegradation), heat (thermal degradation), oxygen (oxidative degradation), and extreme pH conditions.[1][2]

Q2: How can I minimize this compound degradation during extraction?

A2: To minimize degradation, it is crucial to work in a light-protected environment (amber glassware), maintain low temperatures, use degassed solvents, work under an inert atmosphere (nitrogen or argon), and maintain a neutral or slightly acidic pH. The addition of antioxidants like BHT or ascorbic acid to the extraction solvent is also highly recommended.

Q3: What are the best storage conditions for this compound and its solutions?

A3: Pure this compound should be stored in a cool, dry, and dark place under an inert atmosphere.[3] this compound solutions should be stored in amber vials at low temperatures (-20°C or colder), with the headspace filled with an inert gas. Adding an antioxidant can further enhance stability.

Q4: Can I use antioxidants to protect my this compound samples? Which ones are recommended?

A4: Yes, antioxidants are highly effective. Butylated Hydroxytoluene (BHT) and Ascorbic Acid are commonly used to protect carotenoids and related compounds from oxidative degradation.[4] A concentration of 0.01-0.1% (w/v) in the sample or extraction solvent is typically sufficient.

Q5: What analytical techniques are suitable for quantifying this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with Headspace Solid-Phase Microextraction (HS-SPME), are the most common and effective techniques for the quantification of this compound.

Experimental Protocols

Protocol 1: Extraction of this compound from a Hydro-alcoholic Solution

This protocol describes a liquid-liquid extraction (LLE) procedure suitable for isolating this compound from aqueous or hydro-alcoholic matrices.

Materials:

  • This compound containing sample (hydro-alcoholic solution)

  • Hexane (B92381) or Diethyl ether (HPLC grade, degassed)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Butylated Hydroxytoluene (BHT)

  • Amber glassware (separatory funnel, vials)

  • Rotary evaporator

  • Nitrogen gas cylinder

Procedure:

  • Sample Preparation: To 10 mL of the hydro-alcoholic sample in an amber flask, add BHT to a final concentration of 0.05% (w/v).

  • Salting Out: Add 2 mL of saturated NaCl solution to the sample to increase the polarity of the aqueous phase and enhance the extraction of the nonpolar this compound.

  • Extraction:

    • Transfer the sample to a 50 mL amber separatory funnel.

    • Add 10 mL of degassed hexane (or diethyl ether).

    • Gently shake the funnel for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer.

    • Collect the upper organic layer containing this compound.

  • Repeat Extraction: Repeat the extraction of the aqueous layer twice more with 10 mL of hexane each time.

  • Combine and Dry: Combine all the organic extracts and dry over anhydrous Na₂SO₄ for 15 minutes.

  • Solvent Evaporation: Filter the dried extract to remove the Na₂SO₄ and concentrate the solvent using a rotary evaporator at a temperature below 40°C.

  • Final Product: Once the solvent is evaporated, immediately redissolve the residue in a known volume of a suitable solvent for analysis (e.g., methanol (B129727) or acetonitrile) and transfer to an amber vial. Flush the vial with nitrogen before sealing.

Protocol 2: Analysis of this compound by HPLC-UV

This protocol provides a general method for the quantification of this compound using reverse-phase HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: With UV-Vis detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The optimal ratio may need to be determined empirically.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 290 nm

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. From this, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the extracted this compound sample (from Protocol 1) to fall within the concentration range of the calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

degradation_pathways beta_ionol This compound degradation_products Degradation Products beta_ionol->degradation_products Light (UV) Heat Oxygen Extreme pH experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample This compound Sample add_antioxidant Add Antioxidant (e.g., BHT) sample->add_antioxidant extraction Liquid-Liquid Extraction (Low Temp, No Light) add_antioxidant->extraction drying Dry with Na₂SO₄ extraction->drying evaporation Solvent Evaporation (<40°C) drying->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution hplc HPLC-UV Analysis reconstitution->hplc data_analysis Data Analysis hplc->data_analysis

References

Technical Support Center: Troubleshooting β-Ionol Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for β-ionol quantification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction of β-ionol from complex matrices such as plant tissues, food and beverage products (e.g., wine), and biological fluids.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when extracting β-ionol from complex matrices?

A1: The most frequent issues include low and inconsistent recovery, poor reproducibility, and the presence of interfering compounds in the final extract. These problems often stem from the sample preparation stage, particularly during liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Factors such as improper solvent selection, suboptimal pH, matrix effects, and thermal degradation can all contribute to inaccurate quantification.

Q2: Which extraction technique is better for β-ionol, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A2: Both LLE and SPE can be effective for β-ionol extraction, and the choice depends on the specific matrix, desired level of cleanliness, sample throughput, and available resources. SPE often provides higher recoveries, cleaner extracts, and better reproducibility compared to LLE.[1][2] However, LLE can be a simpler and more cost-effective option for initial sample cleanup or when dealing with less complex matrices. A comparison of the two techniques shows that SPE can yield significantly higher analyte recovery.[1]

Q3: How can I minimize the degradation of β-ionol during sample preparation and analysis?

A3: β-Ionol, as a terpenoid, can be susceptible to degradation under certain conditions. To minimize degradation, it is crucial to avoid high temperatures, exposure to strong acids or bases, and prolonged exposure to light. During GC-MS analysis, the inlet temperature should be optimized to ensure efficient volatilization without causing thermal degradation.[3] For sample storage, keeping extracts at low temperatures (-20°C or -80°C) and in amber vials is recommended.

Q4: What are "matrix effects" and how can they affect my β-ionol analysis?

A4: Matrix effects occur when components of the sample matrix other than the analyte of interest interfere with the analysis, leading to either suppression or enhancement of the analyte signal. This is a common issue in LC-MS/MS analysis of complex samples.[4] In the context of wine analysis, compounds like sugars, glycerol, and polyphenols can influence the volatility and ionization of aroma compounds like β-ionol. To mitigate matrix effects, it's important to use an effective sample cleanup method (like SPE), employ matrix-matched calibration standards, or use an internal standard that behaves similarly to β-ionol.

Troubleshooting Guides

Low Recovery of β-Ionol
Symptom Potential Cause Suggested Solution
During LLE: Low signal of β-ionol in the final extract.1. Incorrect Solvent Polarity: The extraction solvent is not effectively partitioning β-ionol from the sample matrix. 2. Suboptimal pH: The pH of the aqueous phase may not be ideal for the extraction of β-ionol. 3. Emulsion Formation: An emulsion layer between the aqueous and organic phases can trap the analyte.1. Solvent Selection: Choose a solvent with appropriate polarity. For β-ionol, which is relatively nonpolar, solvents like hexane (B92381), diethyl ether, or a mixture of pentane (B18724) and dichloromethane (B109758) are often used. 2. pH Adjustment: Adjust the pH of the sample to ensure β-ionol is in a neutral form, which will favor its partitioning into an organic solvent. 3. Break Emulsion: To break emulsions, try adding salt (salting out), centrifuging the sample, or filtering through a glass wool plug.[5]
During SPE: β-ionol is not retained on the cartridge (found in the load and wash fractions).1. Inappropriate Sorbent: The sorbent chemistry is not suitable for retaining β-ionol. 2. Improper Conditioning: The sorbent was not properly conditioned and equilibrated before loading the sample. 3. Sample Overload: The amount of sample or analyte concentration exceeds the capacity of the SPE cartridge. 4. Flow Rate Too High: The sample is passing through the cartridge too quickly for effective retention.1. Sorbent Selection: For β-ionol, a reversed-phase sorbent (e.g., C18, polymeric) is typically appropriate. 2. Proper Conditioning: Follow the manufacturer's protocol for conditioning (e.g., with methanol) and equilibrating (e.g., with water) the cartridge. 3. Reduce Sample Load: Decrease the sample volume or dilute the sample before loading. 4. Optimize Flow Rate: Use a slower flow rate during sample loading to allow for adequate interaction between β-ionol and the sorbent.
During SPE: β-ionol is retained but not eluted.1. Elution Solvent Too Weak: The elution solvent is not strong enough to desorb β-ionol from the sorbent. 2. Insufficient Elution Volume: The volume of the elution solvent is not enough to completely elute the analyte.1. Increase Eluent Strength: Use a stronger (more nonpolar) solvent for elution, such as acetonitrile, methanol, or a mixture with a small amount of a modifying solvent. 2. Increase Elution Volume: Increase the volume of the elution solvent and consider performing a second elution to ensure complete recovery.
Poor Reproducibility
Symptom Potential Cause Suggested Solution
Inconsistent results between replicate extractions.1. Variable Extraction Times: Inconsistent timing in manual LLE or SPE steps. 2. Inconsistent pH Adjustment: Slight variations in pH between samples can significantly affect extraction efficiency. 3. Incomplete Phase Separation (LLE): Inconsistent collection of the organic layer. 4. SPE Cartridge Variability: Inconsistent packing or channeling in SPE cartridges.1. Standardize Protocol: Ensure all timing for mixing, incubation, and elution steps are consistent. 2. Precise pH Control: Use a calibrated pH meter and ensure thorough mixing after adding acid or base. 3. Consistent Collection: Carefully collect the same phase in each extraction, avoiding the interface. 4. Use High-Quality Cartridges: Source SPE cartridges from a reputable supplier to ensure lot-to-lot consistency.
Interfering Peaks in Chromatogram
Symptom Potential Cause Suggested Solution
Co-eluting peaks or high background noise in GC-MS or LC-MS analysis.1. Insufficient Sample Cleanup: The extraction method is not effectively removing matrix components. 2. Thermal Degradation in GC Inlet: High inlet temperatures can cause degradation of β-ionol or other matrix components, leading to artifact peaks.[5][6] 3. Column Bleed (GC-MS): Degradation of the GC column stationary phase at high temperatures.1. Improve Cleanup: Add a wash step in your SPE protocol with a solvent that can remove interferences without eluting β-ionol. For LLE, consider a back-extraction step. 2. Optimize GC Inlet Temperature: Start with a lower inlet temperature (e.g., 250 °C) and evaluate the peak shape and response of β-ionol. A programmable temperature inlet can also be beneficial.[3][5] 3. Use a Low-Bleed GC Column: Select a GC column specifically designed for mass spectrometry to minimize column bleed.

Quantitative Data on Extraction Recovery

The recovery of β-ionol can vary significantly depending on the extraction method, matrix, and specific parameters used. The following table summarizes typical recovery data from literature for β-ionol and related compounds.

AnalyteMatrixExtraction MethodRecovery (%)Reference
β-IononeCell Culture MediaSPE (Phenyl adsorbent)71.7 - 95.7[7]
SesquiterpenesWineHS-SPME-GC-MS98.9 - 102.6[8]
Volatile CompoundsWineLiquid-Liquid Extraction71.1 - 105.7[9]
Volatile CompoundsApple JuiceHS-SPME87.6 - 106.3[3]
DiclofenacPlasmaSPE (Strata-X)~86[1]
DiclofenacPlasmaLLE~46[1]
Compound KHuman PlasmaLiquid-Liquid Extraction85.4 - 112.5[10]
TerpenoidsPharmaceutical Dosage FormsGC-MS91.6 - 105.7[11]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of β-Ionol from Wine

This protocol is a general guideline and may require optimization for specific wine matrices.

  • Sample Pre-treatment:

    • Take 10 mL of wine and adjust the pH to approximately 7.0 with a suitable buffer.

    • Centrifuge the sample at 4000 rpm for 10 minutes to remove any particulate matter.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).

    • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated wine sample onto the SPE cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences like sugars and organic acids.

    • Follow with a wash of 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove more polar interferences.

  • Drying:

    • Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the β-ionol from the cartridge with 5 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane.

  • Concentration and Analysis:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a suitable solvent (e.g., hexane) for GC-MS or LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of β-Ionol from Plant Material

This protocol is a general method for the extraction of moderately polar compounds from plant tissues.

  • Sample Preparation:

    • Homogenize 1 g of fresh or freeze-dried plant material in 10 mL of a methanol/water solution (e.g., 80:20, v/v).

    • Sonicate the mixture for 15 minutes and then centrifuge at 5000 rpm for 10 minutes.

    • Collect the supernatant.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add 10 mL of a nonpolar organic solvent such as hexane or a mixture of pentane and diethyl ether (1:1, v/v).

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

  • Phase Separation and Collection:

    • Carefully collect the upper organic layer, which contains the β-ionol.

    • Repeat the extraction of the aqueous layer with a fresh 10 mL portion of the organic solvent to improve recovery.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.

  • Analysis:

    • Transfer the concentrated extract to a vial for GC-MS or LC-MS analysis.

Visualizations

Experimental_Workflow General Workflow for β-Ionol Extraction and Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Complex Matrix (e.g., Wine, Plant Tissue) Pretreatment Pre-treatment (Homogenization, Centrifugation, pH Adjustment) Sample->Pretreatment LLE Liquid-Liquid Extraction (LLE) Pretreatment->LLE Option 1 SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Option 2 Concentration Solvent Evaporation & Reconstitution LLE->Concentration SPE->Concentration Analysis GC-MS or LC-MS Analysis Concentration->Analysis

General Workflow for β-Ionol Extraction

Troubleshooting_Logic Troubleshooting Low β-Ionol Recovery cluster_LLE LLE Issues cluster_SPE SPE Issues Start Low β-Ionol Recovery Detected CheckMethod Which extraction method was used? Start->CheckMethod CheckSolvent Is solvent polarity appropriate? CheckMethod->CheckSolvent LLE CheckRetention Analyte in load/wash fraction? CheckMethod->CheckRetention SPE CheckpH Is sample pH optimized? CheckSolvent->CheckpH CheckEmulsion Was an emulsion formed? CheckpH->CheckEmulsion Solution Implement Corrective Actions (See Troubleshooting Guide) CheckEmulsion->Solution CheckElution Analyte retained but not eluted? CheckRetention->CheckElution No CheckSorbent Is sorbent type correct? CheckRetention->CheckSorbent Yes CheckEluent Is elution solvent strong enough? CheckElution->CheckEluent CheckSorbent->Solution CheckEluent->Solution

Troubleshooting Low Recovery

References

Technical Support Center: Purification of Beta-Ionol from Microbial Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of beta-ionol (B1630872) from microbial fermentation broth. Below, you will find troubleshooting guides for common issues, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and execution.

Troubleshooting Guides

This section addresses specific challenges that may arise during the purification of this compound.

Issue 1: Emulsion Formation During Liquid-Liquid Extraction

Q: I am observing a stable emulsion layer between the aqueous fermentation broth and the organic solvent during liquid-liquid extraction, which is preventing a clean separation. What can I do?

A: Emulsion formation is a common problem when extracting compounds from complex biological mixtures like fermentation broths, which often contain surfactants and cell debris. Here are several strategies to break the emulsion:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel multiple times. This minimizes the energy input that creates fine droplets and stabilizes the emulsion.

  • Addition of Brine: Add a saturated sodium chloride (NaCl) solution (brine) to the mixture. The increased ionic strength of the aqueous phase can help to break the emulsion by "salting out" the emulsifying agents.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the necessary force to break the emulsion and separate the layers.

  • pH Adjustment: Lowering the pH of the aqueous phase (e.g., to pH 2 with a dilute acid) can sometimes destabilize the emulsion, particularly if it is stabilized by acidic proteins or fatty acids.[1]

  • Filtration: Passing the mixture through a bed of glass wool or a phase separation filter can sometimes help to break the emulsion.

  • Patience: In some cases, allowing the mixture to stand undisturbed for an extended period (e.g., overnight) can lead to the separation of the layers.

Issue 2: Low Yield of this compound After Extraction

Q: My recovery of this compound after liquid-liquid extraction is lower than expected. How can I improve the extraction efficiency?

A: Low extraction yield can be due to several factors. Consider the following optimization strategies:

  • Solvent Selection: Ensure you are using an appropriate solvent with a high partition coefficient for this compound. While dodecane (B42187) is commonly used, other solvents like 2-methyl-2-butanol, methyl isobutyl ketone, and 1-pentanol (B3423595) have shown promise.[2][3]

  • Solvent-to-Broth Ratio: Increasing the volume of the organic solvent relative to the fermentation broth can improve extraction efficiency. Experiment with different ratios to find the optimal balance between yield and solvent usage. A 99.9% recovery of β-ionone has been achieved by optimizing the solvent-to-feed ratio.[3][4]

  • Multiple Extractions: Performing multiple extractions with smaller volumes of solvent is more effective than a single extraction with a large volume. Aim for at least three successive extractions.

  • pH of the Aqueous Phase: The pH of the fermentation broth can influence the partitioning of this compound. While this compound itself is not ionizable, the pH can affect the solubility of other components that might interfere with the extraction. It is generally recommended to work within a stable pH range for this compound, which is typically between 6.0 and 8.0.

  • Thorough Mixing: Ensure adequate mixing between the two phases to maximize the surface area for mass transfer. However, be mindful of the risk of emulsion formation as discussed above.

Issue 3: this compound Degradation During Purification

Q: I suspect that my this compound is degrading during the purification process. What conditions should I be mindful of to ensure its stability?

A: this compound, like many terpenoids, can be sensitive to certain conditions. To minimize degradation:

  • Temperature Control: Avoid excessive heat. If solvent removal is necessary, use a rotary evaporator at a reduced pressure and a moderate temperature. This compound has a boiling point of 107 °C at 3 mmHg.[5][6]

  • pH Stability: Maintain the pH of your aqueous solutions within a neutral to slightly acidic range (pH 6-7). Extreme pH values can potentially lead to degradation.

  • Light Exposure: Protect your samples from direct light, as some terpenoids can be light-sensitive. Use amber glass containers for storage.

  • Oxygen Sensitivity: Limit exposure to air, especially at elevated temperatures, to prevent oxidation. Purging containers with an inert gas like nitrogen or argon before storage can be beneficial.

  • Storage Conditions: Store purified this compound at a cool temperature (4°C is recommended) under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound from fermentation broth?

A: The typical purification workflow involves initial separation of the microbial cells from the broth (e.g., by centrifugation or filtration), followed by liquid-liquid extraction of the this compound from the clarified broth.[5][7] The crude extract is then further purified using chromatographic techniques, most commonly adsorption chromatography on silica (B1680970) gel.[8]

Q2: Why is in-situ product recovery (ISPR) often recommended for this compound fermentation?

A: Beta-ionone, a related compound, is known to be toxic to the producing microorganisms, such as Saccharomyces cerevisiae, at increased concentrations.[3][9] This toxicity can limit the final product titer. ISPR techniques, such as liquid-liquid extraction during fermentation, remove this compound from the broth as it is produced, alleviating this toxicity and potentially improving overall yield.[3][9]

Q3: What are the key parameters to consider when selecting a solvent for liquid-liquid extraction of this compound?

A: The ideal solvent should have a high partition coefficient for this compound, low miscibility with water, be non-toxic to the microorganism (for ISPR), have a boiling point that allows for easy removal and recovery, and be environmentally friendly and safe to handle.[2][3]

Q4: What are common impurities I might encounter in my this compound preparation from a microbial source?

A: Besides residual media components and metabolites from the microorganism, you may find other structurally related terpenoids that are byproducts of the biosynthetic pathway. The specific impurities will depend on the microbial strain and fermentation conditions. Additionally, if using certain cellulosic filters, beta-glucans can be introduced as an impurity.[10]

Q5: How can I quantify the concentration and purity of my this compound samples?

A: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques for the quantification and purity assessment of this compound.[11][12][13]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₂₂O[6]
Molecular Weight194.31 g/mol [6]
AppearanceClear, colorless liquid[14]
Boiling Point107 °C @ 3.00 mm Hg[14]
Density0.927-0.933 g/cm³[14]
Refractive Index1.499[14]
SolubilitySoluble in alcohol, low solubility in water[5]

Table 2: Comparison of Solvents for Liquid-Liquid Extraction of Beta-Ionone (a related compound)

SolventKey CharacteristicsReference
DodecaneBenchmark solvent, low mutual solubility with water.[3][4]
2-Methyl-2-butanolPromising alternative with higher extraction efficiency.[2][3]
2-Methyl-3-butene-2-olHigh recovery rates in simulations.[3]
Methyl isobutyl ketoneEffective extracting solvent.[2][3]
1-PentanolBranched alcohol showing good performance.[2][3]
1-OctanolConsidered in solvent screening studies.[3]
MyrceneA terpene-based solvent option.[3]
n-DecaneRequires a high solvent-to-feed ratio.[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Fermentation Broth

  • Cell Removal: Centrifuge the fermentation broth at 5,000 x g for 20 minutes to pellet the microbial cells. Decant and collect the supernatant.

  • Solvent Addition: Transfer the clarified broth to a separation funnel. Add an equal volume of a suitable organic solvent (e.g., ethyl acetate (B1210297) or dodecane).

  • Extraction: Stopper the funnel and gently invert it 15-20 times to ensure thorough mixing of the two phases. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Place the separation funnel in a ring stand and allow the layers to separate completely.

  • Collection of Organic Phase: Carefully drain the lower aqueous layer and collect the upper organic layer containing the this compound.

  • Repeat Extraction: Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process two more times to maximize recovery.

  • Combine and Dry: Combine all the organic extracts and dry over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration: Filter off the sodium sulfate and concentrate the organic extract using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the packed silica gel.

    • Equilibrate the column by running the initial mobile phase through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent such as hexane.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate in a stepwise or gradient manner (e.g., starting with 100% hexane, then 95:5, 90:10, 85:15 hexane:ethyl acetate). The optimal gradient should be determined by preliminary analysis using Thin Layer Chromatography (TLC).

  • Fraction Collection:

    • Collect the eluate in small fractions (e.g., 10-20 mL).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing this compound.

    • Pool the fractions containing pure this compound.

  • Solvent Removal:

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Beta_Ionol_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Initial Recovery & Extraction cluster_purification Chromatographic Purification cluster_final_product Final Product Fermentation Microbial Fermentation (Production of this compound) Cell_Removal Cell Removal (Centrifugation/Filtration) Fermentation->Cell_Removal LLE Liquid-Liquid Extraction (e.g., with Dodecane) Cell_Removal->LLE Drying Drying of Organic Phase (Anhydrous Na2SO4) LLE->Drying Concentration Solvent Evaporation (Rotary Evaporator) Drying->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Final_Concentration Final Solvent Evaporation Pooling->Final_Concentration Pure_Beta_Ionol Purified this compound Final_Concentration->Pure_Beta_Ionol QC Quality Control (HPLC/GC, Purity Check) Pure_Beta_Ionol->QC

Caption: Workflow for the purification of this compound from microbial fermentation broth.

Troubleshooting_Emulsion Start Emulsion Observed During Liquid-Liquid Extraction Patience Allow to Stand (up to several hours) Start->Patience Success Phases Separated Patience->Success Yes Persists1 Emulsion Persists Patience->Persists1 Gentle_Stirring Gentle Stirring or Swirling Gentle_Stirring->Success Yes Persists2 Emulsion Persists Gentle_Stirring->Persists2 Add_Brine Add Saturated NaCl (Brine) Add_Brine->Success Yes Persists3 Emulsion Persists Add_Brine->Persists3 Centrifuge Centrifugation Centrifuge->Success Yes Persists4 Emulsion Persists Centrifuge->Persists4 Adjust_pH Adjust pH (e.g., to ~2) Adjust_pH->Success Persists1->Gentle_Stirring No Persists2->Add_Brine No Persists3->Centrifuge No Persists4->Adjust_pH No

Caption: Decision-making workflow for troubleshooting emulsion formation during extraction.

References

Technical Support Center: Enhancing β-Ionol Production from Carotenoid Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the production of β-ionol through the enzymatic cleavage of carotenoids. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes involved in the cleavage of carotenoids to produce β-ionol?

A1: The primary enzymes responsible for the oxidative cleavage of carotenoids to form β-ionone are Carotenoid Cleavage Dioxygenases (CCDs).[1][2][3][4] Specifically, CCD1 and CCD4 are the most studied subfamilies for this purpose.[5][6] These non-heme iron (II) dependent enzymes catalyze the cleavage of the C9-C10 and C9'-C10' double bonds of β-carotene to yield two molecules of β-ionone and a C14 dialdehyde.[5][7]

Q2: What is the general mechanism of carotenoid cleavage by CCD enzymes?

A2: CCDs utilize a non-heme Fe(II) cofactor to catalyze the oxidative cleavage of alkene bonds in carotenoids.[1][3] The reaction involves the incorporation of molecular oxygen into the substrate.[2] The proposed mechanism involves the binding of the carotenoid substrate and O2 to the iron center in the active site. This leads to the formation of a dioxetane intermediate which then breaks down to form the final carbonyl products, such as β-ionone.[2]

Q3: My β-ionone yield is low. What are the potential causes and how can I improve it?

A3: Low β-ionone yield can stem from several factors. A primary reason can be the efficiency of the Carotenoid Cleavage Dioxygenase (CCD) enzyme itself, as these enzymes were not naturally evolved to handle high substrate concentrations often used in heterologous production systems.[8] Another significant factor is the availability and solubility of the carotenoid substrate, which is lipophilic.[9] To improve yields, consider optimizing the expression and localization of your CCD enzyme to be in close proximity to the carotenoid substrate.[8] Additionally, increasing the gene dosage of the carotenogenic pathway can boost the precursor supply, leading to higher β-ionone titers.[8] For instance, in engineered Saccharomyces cerevisiae, a 10-fold increase in β-ionone production was observed when the carotenoid accumulation was significantly increased.[8] In some systems, the addition of a solvent phase, like decane (B31447), and surfactants, such as Tween 80, has been shown to significantly improve the conversion of β-carotene to β-ionone by facilitating product extraction and preventing its degradation.[10]

Q4: I am observing degradation of my β-ionone product. How can I prevent this?

A4: β-ionone can be degraded by reactive oxygen species (ROS) that may be generated during the reaction.[10] One effective strategy to prevent this is to use a multiphasic system, where a solvent like decane is added to the reaction mixture. This allows for the in situ extraction of the produced β-ionone, protecting it from degradation in the aqueous phase.[10] Another approach is the use of organophilic pervaporation for the continuous separation of β-ionone as it is produced.[11]

Q5: What are the optimal reaction conditions for CCD enzymes?

A5: The optimal conditions can vary depending on the specific CCD enzyme. For example, OeCCD1 from Olea europaea shows optimal activity at a temperature of 45°C and maintains over 80% of its maximal activity between 30-55°C.[6] The optimal pH for this enzyme is around 7.0.[6] It is crucial to experimentally determine the optimal temperature and pH for your specific enzyme to maximize its catalytic efficiency.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no β-ionone production 1. Inactive or poorly expressed CCD enzyme. 2. Insufficient carotenoid substrate. 3. Sub-optimal reaction conditions (pH, temperature). 4. Presence of enzyme inhibitors.1. Verify enzyme expression via SDS-PAGE and Western blot. Ensure proper protein folding by co-expressing molecular chaperones.[12] 2. Increase the expression of carotenogenic pathway genes to boost precursor supply.[8] 3. Optimize reaction pH and temperature for your specific CCD enzyme.[6] 4. Ensure no known inhibitors, such as certain linear detergents, are present in the reaction mixture.[13]
Inconsistent results between experiments 1. Variability in cell density or enzyme concentration. 2. Degradation of carotenoid substrate or β-ionone product. 3. Inconsistent reaction times or conditions.1. Standardize the amount of biomass or purified enzyme used in each reaction. 2. Protect the reaction from light to prevent photodegradation of carotenoids. Implement in situ product removal strategies.[10][11] 3. Ensure precise control over reaction time, temperature, and pH.
Difficulty in purifying the CCD enzyme 1. The enzyme is a membrane-associated protein. 2. The protein is expressed in inclusion bodies.1. Use detergents for extraction and purification. Note that some detergents can inhibit CCD activity, so they must be chosen carefully and removed for activity assays.[13] 2. Optimize expression conditions (e.g., lower temperature, different expression vector) to improve soluble expression.[12]
Substrate solubility issues 1. Carotenoids are highly lipophilic and have low aqueous solubility.1. Use detergents like Triton X-100 to solubilize the substrate for in vitro assays.[13] 2. In whole-cell systems, engineer the host to produce the carotenoid substrate endogenously.[8]

Quantitative Data Summary

Table 1: Microbial Production of β-Ionone

Host Organismβ-Ionone Titer (mg/L)ScaleReference
Escherichia coli32Shake Flask[7]
Escherichia coli500Bioreactor[7]
Yarrowia lipolytica60Shake Flask[7]
Yarrowia lipolytica380Fermenter[7]
Saccharomyces cerevisiae33Shake Flask[8]

Table 2: Kinetic Parameters of Carotenoid Cleavage Dioxygenases

EnzymeSubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (mM-1·s-1)Reference
OeCCD1β-apo-8′-carotenal0.822.303.354.09[6]
InCCD1β-apo-8′-carotenal0.691.221.822.64[6]
SynACOall-trans-beta-apo-8'-carotenol0.047-0.21-[13]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for CCD Activity

This protocol is adapted for measuring the activity of Carotenoid Cleavage Dioxygenases using a spectrophotometer.

Materials:

  • Purified CCD enzyme or cell lysate containing the enzyme.

  • Assay Buffer: 100 mM phosphate (B84403) buffer (pH 7.0) containing 1 mM TCEP and 0.05% v/v Triton X-100.[6][13]

  • Substrate Stock Solution: 100 mM all-trans-β-apo-8'-carotenal dissolved in 100% ethanol.[13]

  • UV/Vis Spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Add a suitable volume of the enzyme sample to the assay buffer in a quartz cuvette.

  • Incubate the mixture for 5 minutes at the desired reaction temperature (e.g., 30°C).[6]

  • Initiate the reaction by adding the substrate stock solution to a final concentration of 150 µM.[13]

  • Monitor the decrease in absorbance of the substrate over time at its maximum wavelength (e.g., 424 nm for all-trans-beta-apo-8′-carotenol).[13]

  • Calculate the rate of substrate consumption using a standard curve.

  • Run a control reaction without the enzyme to account for non-enzymatic substrate degradation.

Definition of Enzyme Activity: One unit (U) of enzymatic activity is defined as the amount of enzyme required to catalyze the formation of 1 nmol of β-ionone per minute under the specified conditions.[6]

Visualizations

Carotenoid_to_Beta_Ionol_Pathway cluster_carotenoid Carotenoid Precursor cluster_enzyme Enzymatic Cleavage cluster_product Products Beta-Carotene (B85742) Beta-Carotene CCD1_CCD4 CCD1 / CCD4 (Carotenoid Cleavage Dioxygenase) Beta-Carotene->CCD1_CCD4 O2 Beta-Ionol This compound CCD1_CCD4->this compound C14-dialdehyde C14-dialdehyde CCD1_CCD4->C14-dialdehyde

Caption: Enzymatic conversion of β-carotene to β-ionol by CCD enzymes.

Troubleshooting_Workflow Start Low β-Ionol Yield CheckEnzyme Verify CCD Enzyme Activity & Expression Start->CheckEnzyme CheckSubstrate Assess Substrate Availability CheckEnzyme->CheckSubstrate Active ImproveExpression Improve Enzyme Expression/Solubility CheckEnzyme->ImproveExpression Inactive/ Insoluble OptimizeConditions Optimize Reaction (pH, Temp) CheckSubstrate->OptimizeConditions Sufficient IncreasePrecursor Enhance Carotenoid Biosynthesis CheckSubstrate->IncreasePrecursor Insufficient FineTune Fine-Tune Reaction Parameters OptimizeConditions->FineTune Sub-optimal Success Improved Yield OptimizeConditions->Success Optimal ImproveExpression->CheckEnzyme IncreasePrecursor->CheckSubstrate FineTune->OptimizeConditions

References

Minimizing by-product formation in beta-Ionol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of beta-Ionol.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of this compound?

A1: The common by-products in this compound synthesis largely depend on the synthetic route employed. When synthesizing this compound from beta-ionone (B89335) via reduction, common by-products include dihydro-β-ionone and dihydro-β-ionol. In syntheses starting from citral (B94496) and acetone (B3395972), isomers such as alpha-ionone (B122830) can be significant by-products.[1] During the synthesis of intermediates like vinyl-beta-ionol for Vitamin A production, dehydration and rearrangement products can also form.[2]

Q2: How does the choice of reducing agent affect by-product formation in the reduction of beta-ionone?

A2: The choice of reducing agent is critical for selectivity. Strong reducing agents may lead to over-reduction of the double bond in the side chain, forming dihydro-β-ionol. More selective reducing agents are preferred to specifically target the carbonyl group of beta-ionone.

Q3: Can reaction temperature influence the formation of by-products?

A3: Yes, reaction temperature is a critical parameter. For instance, in the cyclization of pseudoionone (B86502) to form ionones, lower temperatures may favor the formation of alpha-ionone, while higher temperatures can promote the isomerization to the desired beta-ionone.[1] However, excessively high temperatures can lead to degradation and the formation of undesired by-products. In the synthesis of vinyl-beta-ionol, controlling the temperature is crucial to prevent unwanted side reactions.[3]

Q4: What is the role of the solvent in minimizing by-products?

A4: The solvent can significantly influence reaction selectivity. For example, in the selective reduction of beta-ionone, using anhydrous ethanol (B145695) as a solvent has been shown to be effective.[4] The choice of solvent can affect the solubility of reactants and catalysts, as well as the stability of intermediates, thereby influencing the product distribution.

Q5: Are there enzymatic methods available for a more selective synthesis?

A5: Yes, enzymatic methods offer high selectivity. For instance, enoate reductases have been used for the highly selective hydrogenation of the carbon-carbon double bond of the enone system in β-ionone to produce dihydro-β-ionone.[5][6] Carotenoid cleavage dioxygenases (CCDs) can be used to produce β-ionone from β-carotene.[7][8] These biocatalytic methods often operate under mild conditions, minimizing the formation of by-products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound and high percentage of dihydro-β-ionol Over-reduction of the side-chain double bond. This can be caused by a reducing agent that is too strong or harsh reaction conditions.Use a more selective reducing agent that preferentially reduces the carbonyl group. Adjusting reaction parameters such as temperature and reaction time can also improve selectivity.
Presence of alpha-ionone as a major by-product in synthesis from pseudoionone Incomplete isomerization of alpha-ionone to beta-ionone. The reaction conditions (e.g., acid catalyst, temperature) may not be optimal for the isomerization.[1]Increase the reaction temperature or prolong the reaction time to facilitate the conversion of the alpha-isomer to the more stable beta-isomer. The choice and concentration of the acid catalyst are also critical.
Formation of dehydration or rearrangement by-products, especially in Wittig reactions The lability of the tertiary hydroxyl group in intermediates like vinyl-beta-ionol, particularly under acidic conditions.[2]Maintain a neutral or slightly basic reaction medium. The use of a salt of a weak organic base with a strong acid can help to minimize these side reactions.[2]
Inconsistent reaction yields and product ratios Variability in the quality of starting materials (e.g., presence of isomers in citral), or lack of precise control over reaction parameters.Ensure the purity of starting materials through appropriate purification techniques. Implement strict control over reaction conditions such as temperature, addition rates of reagents, and stirring speed.
Difficulty in separating this compound from by-products Similar physicochemical properties of the desired product and by-products.Employ high-resolution separation techniques such as column chromatography or fractional distillation under reduced pressure.[9]

Data Summary Tables

Table 1: Comparison of Reduction Methods for beta-Ionone

Method Catalyst/Reagent Solvent Temperature (°C) Time Conversion of β-ionone (%) Yield of main product (%) Main Product Reference
Ultrasonic Irradiation10% Pd/C, Ammonium (B1175870) formate (B1220265)Anhydrous ethanol508 min10094.8Dihydro-β-ionone[4]
Birch ReductionSodium, Liquid Ammonia, Hydrogen DonorEther/Water-33Several hours-71Dihydro-β-ionol[9]
Enzymatic ReductionEnoate Reductase (DBR1)TRIS-HCl buffer4510 min93.8 (molar conversion)-Dihydro-β-ionone[5][6]

Table 2: Conditions for beta-Ionone Synthesis from Citral and Acetone

Step Catalyst/Reagent Solvent Temperature (°C) Time Yield (%) Key Consideration Reference
CondensationNaOH (aqueous solution)Acetone401.5 h63.1 (pseudoionone)Control of temperature to avoid side reactions.[1]
CyclizationPhosphoric acid (85%)-40--Favors formation of α-ionone.[1]
CyclizationSulfuric acid (60%)-40--Promotes isomerization to β-ionone.[1]

Experimental Protocols

Protocol 1: Selective Reduction of beta-Ionone to Dihydro-beta-ionone

This protocol is based on the selective reduction using a palladium on carbon catalyst with ammonium formate as a hydrogen donor under ultrasonic irradiation.[4]

  • Materials:

    • beta-ionone

    • 10% Pd/C catalyst

    • Ammonium formate

    • Anhydrous ethanol

  • Procedure:

    • In a suitable reaction vessel, combine beta-ionone and anhydrous ethanol.

    • Add the 10% Pd/C catalyst. The mass ratio of beta-ionone to 10% Pd/C should be 100:5.

    • Add ammonium formate. The molar ratio of beta-ionone to ammonium formate should be 1:3.

    • Place the reaction vessel in an ultrasonic bath.

    • Irradiate with an ultrasonic power of 150 W at 50°C for 8 minutes under ambient pressure.

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the catalyst by filtration. The catalyst can be recovered and reused.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the resulting dihydro-β-ionone by column chromatography or distillation.

Protocol 2: Synthesis of beta-Ionone from Citral and Acetone

This protocol describes the two-step synthesis of beta-ionone starting from citral and acetone.[1]

  • Step 1: Synthesis of Pseudoionone

    • Materials:

    • Procedure:

      • In a flask, mix acetone and the aqueous sodium hydroxide solution.

      • While stirring at room temperature, slowly add citral to the mixture.

      • Heat the mixture in a water bath to 40°C and continue stirring for 1.5 hours.

      • After the reaction, neutralize the mixture with a dilute acid (e.g., 1% hydrochloric acid).

      • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

      • Purify the pseudoionone by rectification.

  • Step 2: Cyclization of Pseudoionone to beta-Ionone

    • Materials:

      • Pseudoionone

      • Concentrated sulfuric acid (e.g., 60%)

    • Procedure:

      • Carefully add the pseudoionone to the concentrated sulfuric acid at a controlled temperature. The specific temperature will influence the isomer ratio.

      • Stir the mixture for the required duration to promote cyclization and isomerization to the beta-isomer.

      • Quench the reaction by pouring the mixture into ice water.

      • Extract the product with a suitable organic solvent (e.g., ether).

      • Wash the organic extract to remove any residual acid, dry over an anhydrous salt, and remove the solvent.

      • Purify the beta-ionone by fractional distillation.

Visualizations

Beta_Ionol_Synthesis_Byproducts cluster_start Starting Materials cluster_synthesis Synthesis Pathways cluster_product Main Product cluster_byproducts Potential By-products beta-Ionone_start β-Ionone Reduction Reduction beta-Ionone_start->Reduction Citral_Acetone Citral + Acetone Condensation_Cyclization Condensation & Cyclization Citral_Acetone->Condensation_Cyclization beta_Ionol β-Ionol Reduction->beta_Ionol dihydro_beta_Ionol Dihydro-β-Ionol Reduction->dihydro_beta_Ionol Over-reduction dihydro_beta_Ionone Dihydro-β-Ionone Reduction->dihydro_beta_Ionone Incomplete reduction Condensation_Cyclization->beta_Ionol alpha_Ionone α-Ionone Condensation_Cyclization->alpha_Ionone Incomplete isomerization Dehydration_Products Dehydration/ Rearrangement Products beta_Ionol->Dehydration_Products e.g., in Wittig reaction intermediate

Caption: By-product formation pathways in this compound synthesis.

Troubleshooting_Workflow start Start: By-product issue identified identify_byproduct Identify major by-product(s) (e.g., via GC-MS) start->identify_byproduct over_reduction Over-reduction product? identify_byproduct->over_reduction Yes isomer Isomeric by-product? identify_byproduct->isomer No over_reduction->isomer No solution_reduction Use milder reducing agent Optimize T, time over_reduction->solution_reduction Yes dehydration Dehydration/ Rearrangement? isomer->dehydration No solution_isomer Adjust T, catalyst Increase reaction time isomer->solution_isomer Yes solution_dehydration Control pH (neutral/basic) Use appropriate salt dehydration->solution_dehydration Yes end End: By-products minimized dehydration->end No solution_reduction->end solution_isomer->end solution_dehydration->end

Caption: Troubleshooting workflow for minimizing by-products.

Experimental_Workflow_Reduction start Start: Prepare Reactants setup Set up reaction vessel with β-ionone, solvent, catalyst start->setup reaction Initiate reaction (e.g., add reducing agent, apply ultrasound) setup->reaction monitoring Monitor reaction progress (e.g., TLC, GC) reaction->monitoring workup Quench reaction Filter catalyst monitoring->workup extraction Extract product workup->extraction purification Purify product (e.g., chromatography, distillation) extraction->purification analysis Analyze product purity and yield (e.g., GC-MS, NMR) purification->analysis end End: Pure β-Ionol analysis->end

Caption: Experimental workflow for this compound synthesis via reduction.

References

Technical Support Center: Recovery of Beta-Ionol from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of beta-ionol (B1630872) from various plant materials.

Frequently Asked Questions (FAQs)

Q1: What are the common plant sources of this compound?

A1: this compound is a carotenoid degradation product found in various plants. Notable sources include tobacco (Nicotiana tabacum), where it contributes to the aroma, and plants rich in its precursor, β-carotene, such as carrots (Daucus carota), algae, and Osmanthus fragrans.[1][2][3][4] The concentration of this compound in these sources is often low, making efficient extraction crucial.

Q2: Which extraction methods are suitable for recovering this compound?

A2: Several methods can be employed, ranging from conventional to modern techniques. The choice depends on factors like the plant matrix, desired purity, available equipment, and the heat stability of this compound.[5] Common methods include:

  • Soxhlet Extraction: A classic method that can provide high yields but may expose the extract to prolonged heat, potentially degrading thermolabile compounds.[6]

  • Ultrasonic-Assisted Extraction (UAE): Utilizes sound waves to disrupt cell walls, enhancing solvent penetration. It is generally faster and operates at lower temperatures than Soxhlet extraction, making it suitable for heat-sensitive compounds.[6][7]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, leading to rapid extraction. It is known for its high efficiency and reduced solvent consumption.[6][8]

  • Maceration: A simple technique involving soaking the plant material in a solvent. It is suitable for thermolabile compounds but can be time-consuming and may result in lower yields compared to other methods.[6]

Q3: What solvents are recommended for this compound extraction?

A3: The choice of solvent is critical and depends on the polarity of this compound. As a moderately polar compound, various organic solvents can be used. The selection should also consider safety, cost, and the potential for co-extraction of undesirable compounds.[9][10] Commonly used solvents include:

Mixtures of these solvents with water are often used to modulate polarity and improve extraction efficiency.[8]

Q4: How can I minimize the thermal degradation of this compound during extraction?

A4: this compound can be susceptible to degradation at high temperatures. To mitigate this:

  • Opt for low-temperature extraction methods like Ultrasonic-Assisted Extraction (UAE) or maceration.[6][7]

  • If using Microwave-Assisted Extraction (MAE), carefully control the power and duration to avoid overheating.[8]

  • For Soxhlet extraction, consider using a solvent with a lower boiling point and reducing the extraction time.

  • During solvent evaporation after extraction, use a rotary evaporator under reduced pressure to keep the temperature low.

Q5: What are the key factors influencing the efficiency of this compound extraction?

A5: Several factors can significantly impact the yield and purity of the extracted this compound:

  • Plant Material: The species, part of the plant used (e.g., leaves, flowers), and its pre-treatment (drying, grinding) are crucial.[10]

  • Solvent Choice: The polarity and selectivity of the solvent determine which compounds are extracted alongside this compound.[9][10]

  • Temperature and Time: Higher temperatures and longer extraction times can increase yield but also risk degradation of the target compound.[11]

  • Solvent-to-Sample Ratio: A higher ratio can improve extraction efficiency but also increases solvent consumption and processing time.

  • Particle Size: Grinding the plant material to a smaller particle size increases the surface area for solvent contact, enhancing extraction.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Cell Disruption - Ensure the plant material is finely ground to a consistent particle size.- Consider a pre-treatment step like enzymatic hydrolysis to break down cell walls.
Inappropriate Solvent - Experiment with solvents of different polarities or solvent mixtures.- Ensure the solvent is of high purity to avoid impurities that may hinder extraction.
Suboptimal Extraction Parameters - Optimize the extraction time and temperature for your specific plant material and method.- Adjust the solvent-to-sample ratio; a higher ratio may be needed.
Degradation of this compound - Use a lower extraction temperature.- Employ an extraction method suitable for thermolabile compounds, such as UAE or maceration.[6]- Minimize exposure to light and oxygen during and after extraction.
Losses During Downstream Processing - Optimize the solvent removal process to prevent loss of the volatile this compound.- Ensure efficient separation during any liquid-liquid extraction or chromatography steps.
Issue 2: Co-extraction of Interfering Compounds
Potential Cause Troubleshooting Steps
Non-selective Solvent - Use a more selective solvent or a sequence of solvents with different polarities (fractional extraction).- Adjust the polarity of the solvent system to target this compound more specifically.
Presence of Pigments and Waxes - Perform a pre-extraction with a non-polar solvent like hexane to remove waxes and some pigments before extracting with a more polar solvent for this compound.- Utilize a clean-up step after extraction, such as solid-phase extraction (SPE) or column chromatography.
Co-elution in Chromatographic Analysis - Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, column type) to improve the separation of this compound from interfering compounds.[12]

Data Presentation

The following tables provide a summary of extraction parameters and yields for beta-ionone (B89335) and beta-carotene (B85742), the precursor to this compound. This data can serve as a starting point for developing a this compound extraction protocol.

Table 1: Comparison of Extraction Methods for Beta-Ionone Precursors and Related Compounds

Plant Material Target Compound Extraction Method Solvent Key Parameters Yield/Concentration Reference
Carrot (Daucus carota)β-CaroteneReflux ExtractionMethanol, Methylene Chloride-Not specified[13]
Carrot (Daucus carota)β-CaroteneOrganic Solvent-FreeWater, Calcium SaltsCentrifugation at 5000 x gNot specified[3]
Tobacco (Nicotiana tabacum)Volatiles (including β-ionone)Direct Solvent ExtractionDiethyl ether40°C for 60 minRepeatability for β-ionone was 26%[14]
Microalgae (Dunaliella salina)β-CaroteneOrganic SolventTetrahydrofuran-109.008 µg/mL[15]
Microalgae (Dunaliella salina)β-CaroteneEnzymatic ExtractionLipase (B570770)0.5 mg/mL enzyme21.4 µg/mL[15]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and should be optimized for your specific plant material.

1. Sample Preparation:

  • Dry the plant material at a low temperature (e.g., 40°C) to a constant weight.
  • Grind the dried material into a fine powder (e.g., 40-60 mesh).

2. Extraction:

  • Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
  • Add the chosen solvent (e.g., ethanol) at a specific solvent-to-sample ratio (e.g., 10:1 mL/g).
  • Place the vessel in an ultrasonic bath.
  • Set the sonication frequency (e.g., 40 kHz) and power (e.g., 100 W).
  • Extract for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

3. Post-Extraction:

  • Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to separate the solid residue.
  • Wash the residue with a small amount of fresh solvent to ensure complete recovery.
  • Combine the filtrates.
  • Remove the solvent using a rotary evaporator at a low temperature (e.g., <40°C) and reduced pressure.
  • The resulting crude extract can be further purified by chromatographic techniques.

Protocol 2: Soxhlet Extraction of this compound

1. Sample Preparation:

  • Dry and grind the plant material as described in the UAE protocol.

2. Extraction:

  • Place a known amount of the powdered plant material (e.g., 20 g) into a cellulose (B213188) thimble.
  • Place the thimble inside the Soxhlet extractor.
  • Fill a round-bottom flask with the chosen solvent (e.g., hexane) to approximately two-thirds of its volume.
  • Assemble the Soxhlet apparatus and connect it to a condenser.
  • Heat the solvent to its boiling point.
  • Allow the extraction to proceed for a set number of cycles or a specific duration (e.g., 6-8 hours).

3. Post-Extraction:

  • Cool the apparatus and dismantle it.
  • Remove the solvent from the extract using a rotary evaporator.
  • Further purify the crude extract as needed.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_output Output plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding solvent Solvent Addition grinding->solvent extraction Extraction (e.g., UAE, Soxhlet) filtration Filtration extraction->filtration solvent->extraction evaporation Solvent Evaporation filtration->evaporation purification Purification (e.g., Chromatography) evaporation->purification analysis Analysis (e.g., HPLC, GC-MS) purification->analysis pure_beta_ionol Pure this compound analysis->pure_beta_ionol

Caption: General workflow for the extraction and purification of this compound from plant material.

Extraction_Method_Selection start Start: Need to Extract this compound thermolabile Is this compound Stability a Concern? start->thermolabile scale What is the Scale of Extraction? thermolabile->scale Yes soxhlet Soxhlet thermolabile->soxhlet No maceration Maceration scale->maceration Small Scale uae UAE scale->uae Lab Scale speed Is Extraction Speed Critical? speed->uae No mae MAE speed->mae Yes uae->speed

Caption: Decision tree for selecting an appropriate this compound extraction method.

References

Technical Support Center: Analysis of Beta-Ionol by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of beta-ionol (B1630872). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the LC-MS/MS analysis of this compound.

Problem: Poor Peak Shape or Tailing

Possible Causes and Solutions:

  • Suboptimal Mobile Phase pH: this compound is a weakly acidic compound. The pH of the mobile phase can significantly impact its ionization state and chromatographic behavior.

    • Solution: Experiment with adjusting the mobile phase pH. Adding a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase can help to ensure consistent protonation of this compound, leading to improved peak shape.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.

    • Solution: Dilute your sample and reinject. If the peak shape improves, column overload was likely the issue. Consider reducing the injection volume or further diluting the sample extract.[1]

  • Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on C18 columns can interact with polar analytes, causing peak tailing.

    • Solution: Use an end-capped C18 column or a column with a different stationary phase chemistry, such as a phenyl-hexyl column, which may offer different selectivity and reduce secondary interactions.

  • Contamination of the Column or Guard Column: Accumulation of matrix components can degrade column performance.

    • Solution: Implement a column wash step at the end of each analytical run with a strong solvent, like isopropanol (B130326) or acetonitrile, to remove strongly retained compounds. If the problem persists, replace the guard column or, if necessary, the analytical column.

Problem: Inconsistent or Low Analyte Response

Possible Causes and Solutions:

  • Matrix Effects (Ion Suppression or Enhancement): Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a decrease (suppression) or increase (enhancement) in signal intensity.[2] This is a common issue in complex matrices like fruit juices, plant extracts, and biological fluids.

    • Solution 1: Improve Sample Preparation: The most effective way to mitigate matrix effects is to remove interfering components before analysis.[2]

      • Solid-Phase Extraction (SPE): Utilize SPE cartridges to clean up the sample. For a moderately polar compound like this compound, a reversed-phase (C18) or a mixed-mode cation exchange SPE cartridge can be effective in removing non-polar and highly polar interferences.

      • Liquid-Liquid Extraction (LLE): Perform an LLE to partition this compound into a solvent where it is highly soluble, leaving interfering matrix components behind.

    • Solution 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as deuterated this compound (d3-beta-ionol), will co-elute with the analyte and experience similar matrix effects.[3][4][5] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects can be compensated for.[3][4][5]

    • Solution 3: Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the calibration standards and the samples experience similar matrix effects, leading to more accurate quantification.

  • Suboptimal Ionization Source Parameters: The efficiency of this compound ionization can be highly dependent on the ion source settings.

    • Solution: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas), by infusing a standard solution of this compound and adjusting the parameters to maximize the signal. This compound is typically analyzed in positive ion mode.[6]

  • Incorrect MRM Transitions: Using incorrect or suboptimal multiple reaction monitoring (MRM) transitions will result in a weak or non-existent signal.

    • Solution: Optimize the MRM transitions for this compound. This involves selecting the most abundant precursor ion (typically the protonated molecule, [M+H]+) and then fragmenting it to identify the most intense and stable product ions.[7]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do I know if they are affecting my this compound analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.

To determine if you are experiencing matrix effects, you can perform the following experiments:

  • Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. A dip or rise in the constant this compound signal as the matrix components elute indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike: Analyze three sets of samples:

    • A neat solution of this compound in a clean solvent.

    • A blank matrix extract spiked with this compound after the extraction process.

    • The sample with a known concentration of this compound.

    The matrix effect can be calculated by comparing the peak area of the analyte in the post-extraction spiked sample to the peak area in the neat solution.[8][9] A value significantly different from 100% indicates the presence of matrix effects.[9]

Q2: What is the best sample preparation technique for analyzing this compound in a complex matrix like fruit juice or wine?

A2: For complex matrices such as fruit juice or wine, a simple "dilute-and-shoot" approach is often insufficient due to the high concentration of sugars, organic acids, and phenolic compounds that can cause significant matrix effects.[1] A more robust sample preparation method is recommended:

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up fruit juice and wine samples. A common approach for a moderately polar compound like this compound would be to use a reversed-phase C18 SPE cartridge. The general steps are:

    • Conditioning: Activate the cartridge with methanol (B129727) followed by water.

    • Loading: Load the diluted sample onto the cartridge.

    • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences like sugars and acids.

    • Elution: Elute this compound with a stronger organic solvent like methanol or acetonitrile.

  • Liquid-Liquid Extraction (LLE): LLE can also be used to extract this compound from aqueous matrices. A solvent such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate is often effective.

The choice between SPE and LLE will depend on the specific matrix and the available resources. SPE is often more amenable to automation and can provide cleaner extracts.

Q3: What are typical LC-MS/MS parameters for the analysis of this compound?

A3: While optimal parameters should be determined empirically for your specific instrument and application, the following provides a good starting point for method development:

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 50-150 mm length, 2.1-4.6 mm internal diameter, 1.8-5 µm particle size) is a common choice.

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an acidifier like 0.1% formic acid, is typically used.

  • Flow Rate: 0.2 - 0.6 mL/min.

  • Column Temperature: 30 - 40 °C.

Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for this compound.

  • MRM Transitions: The precursor ion for this compound (Molecular Weight: 194.3 g/mol ) in positive mode will be the protonated molecule [M+H]+ at m/z 195.3. Product ions will be generated by fragmentation of the precursor ion. It is crucial to optimize the collision energy for each transition to obtain the best sensitivity. Two common transitions to monitor would be:

    • Quantifier: The most intense product ion.

    • Qualifier: A second, less intense but still specific product ion to confirm the identity of the analyte.

    It is highly recommended to determine the optimal MRM transitions and collision energies by infusing a pure standard of this compound into the mass spectrometer.

Q4: How can I improve the sensitivity of my this compound assay?

A4: To improve sensitivity, consider the following:

  • Optimize Sample Preparation: A cleaner sample will result in less ion suppression and therefore a better signal-to-noise ratio. Experiment with different SPE sorbents or LLE solvents.

  • Concentrate the Sample: After extraction, the eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

  • Optimize MS Parameters: Fine-tuning the ion source parameters (capillary voltage, gas flows, temperature) and MRM parameters (collision energy, dwell time) can significantly enhance the signal intensity.[10]

  • Use a More Sensitive Instrument: If available, using a newer generation LC-MS/MS system with improved ion optics and detector technology will inherently provide better sensitivity.

  • Improve Chromatography: A sharper, more focused chromatographic peak will have a greater height and thus a better signal-to-noise ratio. Consider using a column with smaller particles (e.g., sub-2 µm) or a UHPLC system.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

This protocol describes how to quantify the extent of ion suppression or enhancement for this compound in your specific matrix.

Materials:

  • Blank matrix (e.g., this compound-free fruit juice)

  • This compound standard solution of known concentration

  • Solvents for sample preparation and LC-MS/MS analysis

Procedure:

  • Prepare Sample Set A (Neat Solution):

    • Prepare a solution of this compound in the initial mobile phase (or a compatible solvent) at a concentration relevant to your expected sample concentrations (e.g., mid-point of your calibration curve).

  • Prepare Sample Set B (Post-Extraction Spiked Sample):

    • Process a known volume of the blank matrix through your entire sample preparation procedure (e.g., SPE or LLE).

    • After the final extraction step, spike the resulting blank matrix extract with the this compound standard to the same final concentration as in Sample Set A.

  • Analysis:

    • Inject and analyze both Sample Set A and Sample Set B using your LC-MS/MS method.

  • Calculation:

    • Calculate the Matrix Effect (%) using the following formula:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Interpretation:

      • A value of 100% indicates no matrix effect.

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

Protocol 2: General Solid-Phase Extraction (SPE) for this compound from a Liquid Matrix (e.g., Fruit Juice)

This protocol provides a starting point for developing an SPE method for this compound. Optimization will be required for your specific sample type.

Materials:

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Sample (e.g., centrifuged fruit juice)

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Pass 5 mL of water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Dilute the sample (e.g., 1:1 with water) and load it onto the conditioned cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • A second wash with a weak organic solvent mixture (e.g., 5% methanol in water) may be beneficial to remove more interferences without eluting the this compound.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a slightly elevated temperature (e.g., 40 °C).

    • Reconstitute the residue in a small, known volume (e.g., 500 µL) of the initial mobile phase. Vortex to ensure complete dissolution.

    • The sample is now ready for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained during method validation for this compound analysis. These tables should be populated with your own experimental data.

Table 1: Recovery and Matrix Effect of this compound in Different Matrices

MatrixSample Preparation MethodRecovery (%)Matrix Effect (%)
Apple JuiceSPE (C18)85.278.5 (Suppression)
Grape JuiceSPE (C18)82.165.3 (Suppression)
Wine (Red)LLE (Ethyl Acetate)91.5115.8 (Enhancement)
Human PlasmaProtein Precipitation95.355.2 (Suppression)
Plant ExtractSPE (Mixed-Mode)79.872.1 (Suppression)

Table 2: LC-MS/MS Method Performance

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (% Bias)± 15%

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation of Matrix Effects cluster_mitigation Mitigation Strategies cluster_validation Method Validation Problem Inconsistent or Inaccurate Quantitative Results for this compound PostColumn Perform Post-Column Infusion Experiment Problem->PostColumn Qualitative Assessment PostSpike Perform Post-Extraction Spike Experiment Problem->PostSpike Quantitative Assessment QuantifyME Quantify Matrix Effect (Suppression or Enhancement) PostColumn->QuantifyME PostSpike->QuantifyME SamplePrep Optimize Sample Preparation (SPE, LLE) QuantifyME->SamplePrep If ME > ±20% SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) QuantifyME->SIL_IS If ME > ±20% MatrixMatched Use Matrix-Matched Calibration QuantifyME->MatrixMatched If ME > ±20% Validation Validate Method for Accuracy, Precision, and Linearity SamplePrep->Validation SIL_IS->Validation MatrixMatched->Validation Result Reliable and Accurate Quantification of this compound Validation->Result

Caption: Workflow for identifying and mitigating matrix effects in this compound analysis.

References

Technical Support Center: Optimizing Storage Conditions for Beta-Ionol Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the integrity of beta-ionol (B1630872) during storage and experimentation. Below you will find troubleshooting guides and frequently asked questions to address common issues.

Frequently Asked Questions (FAQs) on this compound Storage

Q1: What are the ideal storage conditions for pure this compound?

A1: Pure this compound should be stored in a cool, dry, and dark place. The recommended temperature is between 10°C and 25°C.[1] To prevent oxidation, it is best to store it under an inert gas atmosphere, such as nitrogen or argon, in a tightly sealed container.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: The stability of this compound in solution depends on the solvent and storage conditions. For optimal stability, prepare solutions fresh. If storage is necessary, use amber vials to protect from light, and store at low temperatures (-20°C or -80°C) for extended periods. It is advisable to purge the vial with an inert gas before sealing.

Q3: What materials should I avoid when storing this compound?

A3: Avoid storing this compound in contact with strong oxidizing agents, strong acids, and incompatible materials that could catalyze its degradation.[2] Ensure storage containers are clean and free of contaminants.

Q4: For how long can I expect this compound to remain stable under recommended conditions?

A4: When stored as a pure compound in a tightly sealed container under an inert atmosphere and protected from light at cool temperatures, this compound is expected to be stable for several months to years. Solutions are significantly less stable and should be used as quickly as possible. A stability study is recommended to determine the shelf life for your specific solvent and storage conditions.

Troubleshooting Guide

Q1: My this compound solution has developed a yellow tint over time. What does this mean, and can I still use it?

A1: A yellow discoloration often indicates oxidation or degradation of the compound. This can be accelerated by exposure to air (oxygen) and light. The presence of colored degradation products can interfere with your experiments and reduce the effective concentration of this compound. It is strongly recommended to perform a purity analysis (e.g., using HPLC or GC-MS) before using a discolored solution. For sensitive applications, it is best to discard the solution and prepare a fresh one.

Q2: I am analyzing a stored sample of this compound via HPLC and observe peak splitting or the appearance of new, unexpected peaks. What could be the cause?

A2: Peak splitting or the emergence of new peaks in a chromatogram are common indicators of sample degradation or analytical issues.

  • Degradation: this compound can degrade via oxidation or isomerization, especially when exposed to light and air. These degradation products will likely have different retention times, appearing as new peaks.

  • Co-elution: The split peak might represent two different, closely eluting compounds, one of which could be a degradation product.[3]

  • Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting.[4] Always try to dissolve your sample in the initial mobile phase if possible.

  • Column Issues: A void at the head of the HPLC column or contamination on the column frit can disrupt the sample flow path, leading to split peaks.[3]

To troubleshoot, analyze a freshly prepared standard of this compound. If the new standard shows a single, sharp peak, your stored sample has likely degraded. If the fresh standard also shows issues, troubleshoot your HPLC method and column.

Q3: My experimental results are inconsistent, and I suspect my this compound stock is the problem. How can I confirm its integrity?

A3: To confirm the integrity of your this compound stock, you should perform a purity analysis. The recommended methods are High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). Comparing the chromatogram of your stock solution to a recently purchased, high-purity standard will allow you to quantify its purity and identify any degradation products.

Data on this compound Stability

While comprehensive, publicly available stability data for this compound under a wide range of conditions is limited, the following table summarizes recommended storage conditions and factors known to influence its degradation.

ParameterConditionExpected StabilityNotes
Temperature -20°C to -80°CHigh (Months to Years)Recommended for long-term storage of both pure compound and solutions.
2°C to 8°CModerate (Weeks to Months)Suitable for short-term storage. Minimize freeze-thaw cycles.
Room Temperature (15-25°C)Low (Days to Weeks)Not recommended for solutions. Pure compound should be protected from light and air.[1]
Light Exposure Amber Vials / DarkEssential for StabilityThis compound is susceptible to photodegradation.[5]
Clear Vials / LightVery LowRapid degradation can occur, especially in solution.
Atmosphere Inert Gas (Nitrogen/Argon)HighPrevents oxidation, a primary degradation pathway.[1]
Air (Oxygen)Low to ModerateOxidation can lead to the formation of various byproducts.
Solvent Aprotic Solvents (e.g., Acetonitrile (B52724), DMSO)Generally More StableRecommended for stock solutions.
Protic Solvents (e.g., Ethanol, Methanol)Less StableCan participate in degradation reactions.
Aqueous BuffersLowHydrolysis and other reactions can occur. Prepare fresh before use.

Experimental Protocols for Integrity Assessment

Protocol 1: Purity Analysis by Reverse-Phase HPLC

This method is suitable for quantifying the purity of this compound and detecting polar degradation products.

  • Sample Preparation:

    • Prepare a stock solution of your this compound sample in acetonitrile or methanol (B129727) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase to a working concentration of approximately 50-100 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.

    • Gradient: Start with a 5-10 minute isocratic hold at 30-40% B, then ramp to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection: UV detector at 220 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity/degradation peaks.

    • Calculate purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Analysis of Volatile Degradation Products by GC-MS

This method is ideal for identifying volatile degradation products and impurities.

  • Sample Preparation:

  • GC-MS Conditions:

    • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Injector Temperature: 250°C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5-10 minutes.

    • MS Interface Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Compare the mass spectra of any additional peaks against a spectral library (e.g., NIST) to tentatively identify degradation products.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation start This compound Sample (Stored vs. Fresh Standard) dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter (0.22 µm) dissolve->filter hplc HPLC-UV Analysis (Purity Quantification) filter->hplc gcms GC-MS Analysis (Degradation Product ID) filter->gcms interpret Compare Chromatograms (Stored vs. Standard) hplc->interpret gcms->interpret quantify Calculate Purity (%) interpret->quantify identify Identify Degradation Products via MS Library interpret->identify conclusion Assess Integrity: Usable or Discard? quantify->conclusion identify->conclusion

Caption: Workflow for assessing the stability of this compound samples.

troubleshooting_workflow Troubleshooting Workflow for Unexpected Analytical Results cluster_sample Sample Issue cluster_method Method/Instrument Issue start Unexpected Result (e.g., Split Peak, New Peak) q1 Is the issue present in a fresh standard? start->q1 degradation Sample Degradation (Oxidation, Isomerization) q1->degradation No column_issue Column Void or Contamination q1->column_issue Yes solvent Solvent Mismatch degradation->solvent action_sample Prepare Fresh Sample in Mobile Phase degradation->action_sample solvent->action_sample method_issue Co-elution of Impurities column_issue->method_issue action_method Flush/Replace Column & Optimize Method column_issue->action_method method_issue->action_method

Caption: Decision tree for troubleshooting analytical issues with this compound.

anti_inflammatory_pathway Anti-Inflammatory Signaling Pathway of Beta-Ionone lps LPS (Inflammatory Stimulus) mapk MAPK Pathway lps->mapk akt Akt Pathway lps->akt beta_ionone Beta-Ionone beta_ionone->mapk beta_ionone->akt nfkb_activation NF-κB Activation (p50/p65 Nuclear Translocation) mapk->nfkb_activation akt->nfkb_activation inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) nfkb_activation->inflammatory_genes inflammatory_mediators Inflammatory Mediators (NO, PGE2, TNF-α) inflammatory_genes->inflammatory_mediators

Caption: Beta-ionone inhibits inflammatory responses via MAPK and NF-κB pathways.

References

Technical Support Center: Enhancing In Vivo Bioavailability of Beta-Ionol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of beta-ionol (B1630872). Given the limited published in vivo pharmacokinetic data specific to this compound, this guide draws upon its known physicochemical properties and established strategies for improving the bioavailability of poorly water-soluble, lipophilic compounds.

Physicochemical Properties of this compound

Understanding the inherent properties of this compound is the first step in devising effective bioavailability enhancement strategies.

PropertyValueImplication for Oral Bioavailability
Water Solubility Estimated at 16.29 mg/LLow: Poor dissolution in gastrointestinal fluids is a major barrier to absorption.
LogP Estimated at 4.059High: Indicates high lipophilicity, which can lead to poor aqueous solubility and potential partitioning into lipidic phases, but may favor membrane permeation if the compound can reach the membrane.
Molecular Weight 194.32 g/mol Relatively Small: Favorable for passive diffusion across the intestinal membrane, provided it can dissolve.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and inconsistent plasma concentrations of this compound after oral administration in our animal model. What are the likely causes?

A1: This is a common challenge for compounds like this compound with low aqueous solubility and high lipophilicity. The primary reasons include:

  • Poor Dissolution: this compound's low water solubility is the most significant hurdle. For absorption to occur, the compound must first dissolve in the gastrointestinal fluids. A low dissolution rate becomes the rate-limiting step for absorption.

  • First-Pass Metabolism: As a lipophilic compound, this compound may be susceptible to extensive metabolism in the liver (first-pass effect) after absorption from the gut, reducing the amount of active compound reaching systemic circulation.

  • High Variability: Inconsistent wetting and dissolution in the gastrointestinal tract can lead to high inter-animal variability in plasma concentrations.

Q2: What are the most promising strategies to improve the oral bioavailability of this compound?

A2: The primary strategies focus on overcoming its poor solubility. These can be broadly categorized as:

  • Lipid-Based Formulations: Leveraging this compound's lipophilicity by dissolving it in a lipidic vehicle can improve its absorption.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.

  • Nanoformulations: Encapsulating this compound in nanocarriers can improve its solubility, protect it from degradation, and enhance absorption.

  • Complexation: Forming inclusion complexes with cyclodextrins can increase the apparent water solubility of this compound.

Q3: How do I choose the most appropriate bioavailability enhancement strategy for my research?

A3: The selection depends on your experimental goals, available resources, and the desired formulation characteristics.

  • For initial in vivo screening: Lipid-based formulations like a simple oil solution or a self-emulsifying drug delivery system (SEDDS) can be a rapid approach to assess the potential for improvement.

  • For more significant and controlled enhancement: Amorphous solid dispersions and nanoformulations (e.g., solid lipid nanoparticles, nanoemulsions) are powerful techniques, though they require more formulation development and characterization.

  • To primarily address solubility: Cyclodextrin complexation is a direct and effective method.

Troubleshooting Guides

This section provides practical solutions to common problems encountered during the development of this compound formulations for in vivo studies.

Issue 1: Poor Physical Stability of Liquid Formulations (e.g., oil solutions, nanoemulsions)
Symptom Potential Cause Troubleshooting Steps
Phase separation or drug precipitation in an oil solution. Drug concentration exceeds its solubility in the chosen oil.- Screen various oils (e.g., medium-chain triglycerides, long-chain triglycerides) to find one with higher solubilizing capacity for this compound.- Reduce the drug concentration.- Gently warm the formulation before administration to ensure complete dissolution (ensure stability at that temperature).
Creaming, cracking, or phase separation of a nanoemulsion. Inappropriate surfactant/co-surfactant selection or ratio. Insufficient energy input during emulsification.- Screen different surfactants and co-surfactants with varying HLB values to find an optimal combination for stabilizing the oil droplets.- Optimize the oil:surfactant:co-surfactant ratio by constructing a pseudo-ternary phase diagram.- Increase homogenization speed/time or sonication energy during preparation.
Particle aggregation in a nanosuspension. Insufficient stabilization.- Add a suitable stabilizer (e.g., a polymer or surfactant) to provide steric or electrostatic repulsion between particles.
Issue 2: Low and Variable Bioavailability Despite Using an Enabling Formulation
Symptom Potential Cause Troubleshooting Steps
Low Cmax and AUC with a lipid-based formulation. The formulation is not effectively dispersing in the gastrointestinal tract. The lipid is not being properly digested to release the drug.- For simple oil solutions, consider co-administering with a meal to stimulate bile salt secretion and aid in emulsification.- Develop a self-emulsifying drug delivery system (SEDDS) by adding surfactants and co-surfactants to the oil phase to promote spontaneous emulsification in the gut.
Inconsistent plasma profiles with a solid dispersion. The amorphous drug is recrystallizing in the gastrointestinal tract before it can be fully absorbed.- Select a polymer that has strong interactions with this compound to inhibit recrystallization.- Incorporate a surfactant into the solid dispersion to help maintain the supersaturated state.
Low bioavailability even with improved solubility. The absorption is limited by poor membrane permeability or significant first-pass metabolism.- Investigate the potential for P-glycoprotein (P-gp) efflux by conducting in vitro permeability assays (e.g., Caco-2 cell model). If efflux is a problem, consider co-administration with a P-gp inhibitor.- To assess the impact of first-pass metabolism, compare the AUC after oral and intravenous administration to determine the absolute bioavailability.

Experimental Protocols

Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, a hydrophilic polymer (e.g., PVP K30, Soluplus®), and a suitable solvent (e.g., ethanol, methanol).

  • Procedure:

    • Dissolve this compound and the polymer in the solvent in a round-bottom flask. A common starting drug-to-polymer ratio is 1:4 (w/w).

    • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • A thin film of the solid dispersion will form on the wall of the flask.

    • Further dry the film under vacuum for 24 hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

    • Store the resulting powder in a desiccator to prevent moisture absorption.

Preparation of a this compound Nanoemulsion by High-Pressure Homogenization
  • Materials: this compound, an oil (e.g., medium-chain triglycerides), a surfactant (e.g., Tween 80), a co-surfactant (e.g., Transcutol P), and purified water.

  • Procedure:

    • Dissolve this compound in the oil to form the oil phase.

    • In a separate container, dissolve the surfactant and co-surfactant in purified water to form the aqueous phase.

    • Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer to form a coarse pre-emulsion.

    • Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a set pressure (e.g., 15,000 psi).

    • The resulting nanoemulsion should appear translucent or bluish-white.

    • Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation F1 Lipid-Based Formulation C1 Solubility Testing F1->C1 F2 Solid Dispersion F2->C1 F3 Nano- formulation F3->C1 F4 Cyclodextrin Complex F4->C1 C2 Dissolution Profiling C1->C2 C3 Physical Stability C2->C3 IV1 Animal Dosing (Oral Gavage) C3->IV1 IV2 Blood Sampling IV1->IV2 IV3 LC-MS/MS Analysis IV2->IV3 IV4 Pharmacokinetic Analysis (AUC, Cmax) IV3->IV4 End Outcome: Enhanced Bioavailability IV4->End Start Start: This compound Powder Start->F1 Start->F2 Start->F3 Start->F4

Caption: Experimental workflow for developing and evaluating bioavailability-enhanced formulations of this compound.

signaling_pathway cluster_lumen GI Lumen cluster_membrane Intestinal Epithelium cluster_circulation Systemic Circulation A This compound (Poorly Soluble) B Formulation (e.g., SEDDS) D Micelles/ Nanodroplets B->D Dispersion C Dissolved This compound E Absorption C->E D->C Release F Increased Bioavailability E->F

Caption: Mechanism of bioavailability enhancement for this compound using a lipid-based formulation.

Validation & Comparative

A Comparative Analysis of Beta-Ionol and Alpha-Ionol Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-ionol (B1630872) and alpha-ionol (B1630846) are isomeric monoterpenoids found in various essential oils and have garnered interest for their potential therapeutic properties. While both share a similar chemical backbone, the position of a double bond in their cyclic moiety differentiates them, potentially leading to distinct biological activities. This guide provides a framework for the comparative analysis of their bioactivities, summarizing known individual effects and offering detailed experimental protocols for key assays. It is important to note that direct comparative studies with quantitative data for this compound and alpha-ionol are limited in the currently available scientific literature. This document, therefore, serves as a comprehensive resource for researchers aiming to conduct such a comparative investigation.

Data Presentation

To facilitate a direct comparison, experimental data should be organized into a clear and concise format. The following table is a template that can be used to summarize quantitative data from comparative experiments.

BioactivityAssayCell Line/Model SystemThis compound (IC50/EC50)Alpha-Ionol (IC50/EC50)Reference Compound (IC50/EC50)
Anticancer MTT Assaye.g., MCF-7, A549Data to be generatedData to be generatede.g., Doxorubicin
Anti-inflammatory NF-κB Reporter Assaye.g., RAW 264.7Data to be generatedData to be generatede.g., Dexamethasone
Antioxidant DPPH AssayN/AData to be generatedData to be generatede.g., Ascorbic Acid

Comparative Bioactivity Profile

Anticancer Activity

This compound: Research suggests that beta-ionone (B89335), the precursor to this compound, exhibits anti-proliferative and anti-metastatic properties and can induce apoptosis in cancer cells.[1] Studies on beta-ionone-derived alcohols, including this compound, have shown growth inhibitory properties against B16F10 mouse melanoma cells.[2] The proposed mechanism for beta-ionone involves the suppression of the mevalonate (B85504) pathway, which is crucial for cell proliferation.[2]

Alpha-Ionol: There is currently limited published data on the specific anticancer activities of alpha-ionol.

This protocol is designed to assess the cytotoxic effects of this compound and alpha-ionol on a selected cancer cell line.

  • Cell Culture: Culture the chosen cancer cell line (e.g., MCF-7 for breast cancer) in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of this compound and alpha-ionol in a suitable solvent (e.g., DMSO). On the following day, treat the cells with serial dilutions of each compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 bcl2_family Bcl-2 Family (Bax, Bak) caspase8->bcl2_family Crosstalk procaspase3 Pro-caspase-3 caspase8->procaspase3 dna_damage DNA Damage dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9 Caspase-9 apoptosome->caspase9 procaspase9 Pro-caspase-9 procaspase9->apoptosome caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Anti-inflammatory Activity

This compound: The precursor, beta-ionone, has been reported to possess anti-inflammatory properties.[3]

Alpha-Ionol: There is limited information available regarding the anti-inflammatory effects of alpha-ionol.

This protocol measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

  • Cell Culture and Transfection: Culture RAW 264.7 macrophages and transiently transfect them with a luciferase reporter plasmid containing NF-κB response elements.

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound and alpha-ionol for 1-2 hours.

  • Inflammatory Stimulus: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 6-8 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions of the luciferase assay kit.

  • Data Analysis: Normalize the luciferase activity to the total protein concentration. Calculate the percentage of inhibition of NF-κB activity relative to the LPS-stimulated control.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb Phosphorylation nfkb_ikb IκBα-NF-κB Complex nfkb_complex NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) nfkb_complex->nfkb_n Translocation nfkb_ikb->nfkb_complex IκBα Degradation dna DNA nfkb_n->dna gene_transcription Pro-inflammatory Gene Transcription dna->gene_transcription

Antioxidant Activity

This compound: As a derivative of beta-ionone, which is related to carotenoids, this compound is expected to possess antioxidant properties.

Alpha-Ionol: The antioxidant potential of alpha-ionol has not been extensively studied.

This assay measures the ability of the compounds to scavenge the stable free radical DPPH.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare various concentrations of this compound and alpha-ionol in methanol. Ascorbic acid can be used as a positive control.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The EC50 value (the concentration that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

antioxidant_workflow start Start prepare_samples Prepare this compound & Alpha-Ionol Solutions start->prepare_samples prepare_dpph Prepare DPPH Radical Solution start->prepare_dpph mix Mix Samples with DPPH Solution prepare_samples->mix prepare_dpph->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance (517 nm) incubate->measure analyze Calculate % Scavenging & EC50 Values measure->analyze compare Compare Antioxidant Capacities analyze->compare end End compare->end

Conclusion

The structural similarity between this compound and alpha-ionol suggests that they may possess overlapping and distinct biological activities. However, a comprehensive comparative analysis based on direct experimental evidence is currently lacking. This guide provides the necessary framework and methodologies for researchers to systematically investigate and compare the anticancer, anti-inflammatory, and antioxidant properties of these two isomers. Such studies are crucial for elucidating their structure-activity relationships and for identifying their potential as lead compounds in drug discovery and development. The generation of robust, comparative data will be invaluable to the scientific community and will pave the way for a deeper understanding of the therapeutic potential of these natural compounds.

References

Beta-Ionol vs. Beta-Ionone: A Comparative Analysis of Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the investigation of various naturally occurring compounds. Among these, the cyclic terpenoids beta-ionol (B1630872) and beta-ionone (B89335), found in various plants, have garnered attention for their potential therapeutic properties. This guide provides a comprehensive comparison of the anticancer effects of this compound and beta-ionone, supported by available experimental data. While direct comparative studies are limited, this document synthesizes the current understanding of each compound's efficacy and mechanism of action to aid researchers in the field of oncology drug development.

Quantitative Comparison of Anticancer Activity

The following table summarizes the available quantitative data on the anticancer effects of this compound and beta-ionone. It is important to note that the data for this compound is less extensive in the current scientific literature compared to beta-ionone.

ParameterThis compoundBeta-Ionone
Cell Line B16F10 (Mouse Melanoma)DU145 (Human Prostate Carcinoma)
IC50 Value Growth inhibitory properties observed, but specific IC50 not detailed in available literature.[1]210 µM[2]
Cell Line Not specified in detailLNCaP (Human Prostate Carcinoma)
IC50 Value 130 µM[2]
Cell Line Not specified in detailPC-3 (Human Prostate Adenocarcinoma)
IC50 Value 130 µM[2]
Cell Line Not specified in detailSGC-7901 (Human Gastric Adenocarcinoma)
IC50 Value 89 µM
Reported Effects - Induces apoptosis[1] - Causes G0/G1 cell cycle arrest- Induces apoptosis[2] - Induces G1 cell cycle arrest[2] - Downregulates Cdk4 and cyclin D1[2] - Suppresses HMG-CoA reductase protein

Mechanisms of Anticancer Action

Beta-Ionone:

Beta-ionone has been shown to exert its anticancer effects through the induction of apoptosis and cell cycle arrest, particularly in prostate cancer cells.[2] A key mechanism involves the downregulation of cyclin-dependent kinase 4 (Cdk4) and cyclin D1 proteins, which are critical regulators of the G1 phase of the cell cycle.[2] This disruption of the cell cycle machinery ultimately leads to the inhibition of cancer cell proliferation. Additionally, beta-ionone has been found to suppress the protein levels of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a key enzyme in the mevalonate (B85504) pathway that is often upregulated in cancer cells.[2]

This compound:

The anticancer mechanisms of this compound are less characterized than those of beta-ionone. However, existing research indicates that it also induces apoptosis and causes cell cycle arrest at the G0/G1 phase.[1] Studies on a series of ionone-derived alcohols, including this compound, have shown their potential as inhibitors of the mevalonate pathway, suggesting a similar mechanism of action to beta-ionone by targeting HMG-CoA reductase.[1] Further research is required to fully elucidate the specific molecular targets and signaling pathways involved in this compound's anticancer activity.

Signaling Pathways and Experimental Workflows

To visualize the known mechanisms and experimental procedures, the following diagrams are provided in the DOT language.

Signaling Pathway of Beta-Ionone in Prostate Cancer Cells

beta_ionone_pathway cluster_cell_cycle Cell Cycle Control Beta-Ionone Beta-Ionone HMG-CoA Reductase HMG-CoA Reductase Beta-Ionone->HMG-CoA Reductase inhibits Cdk4 Cdk4 Beta-Ionone->Cdk4 downregulates Cyclin D1 Cyclin D1 Beta-Ionone->Cyclin D1 downregulates G1 Arrest G1 Arrest Beta-Ionone->G1 Arrest Apoptosis Apoptosis Beta-Ionone->Apoptosis Mevalonate Pathway Mevalonate Pathway HMG-CoA Reductase->Mevalonate Pathway activates Cell Proliferation Cell Proliferation Mevalonate Pathway->Cell Proliferation promotes G1 Phase Progression G1 Phase Progression Cdk4->G1 Phase Progression Cyclin D1->G1 Phase Progression G1 Phase Progression->Cell Proliferation leads to

Caption: Beta-ionone's proposed mechanism of action in prostate cancer cells.

General Experimental Workflow for Anticancer Drug Screening

experimental_workflow cluster_invitro In Vitro Assays Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Drug Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Drug Treatment->Apoptosis Assay (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Drug Treatment->Cell Cycle Analysis (Flow Cytometry) Protein Extraction Protein Extraction Drug Treatment->Protein Extraction Data Analysis (IC50) Data Analysis (IC50) Cell Viability Assay (MTT)->Data Analysis (IC50) Data Analysis Data Analysis Apoptosis Assay (Flow Cytometry)->Data Analysis Cell Cycle Analysis (Flow Cytometry)->Data Analysis Western Blot Western Blot Protein Extraction->Western Blot Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis

Caption: A generalized workflow for evaluating the anticancer effects of compounds.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and beta-ionone on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., DU145, LNCaP, PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Treat the cells with various concentrations of this compound or beta-ionone (e.g., 0, 25, 50, 100, 150, 200, 250, 300 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Western Blot Analysis for Apoptosis and Cell Cycle Markers

Objective: To investigate the effect of this compound and beta-ionone on the expression of key proteins involved in apoptosis and cell cycle regulation.

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with this compound or beta-ionone at their respective IC50 concentrations for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cdk4, Cyclin D1, Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion and Future Directions

The available evidence suggests that both beta-ionone and, to a lesser extent, this compound possess anticancer properties. Beta-ionone has been more thoroughly investigated, with established IC50 values in several cancer cell lines and a partially elucidated mechanism of action involving cell cycle arrest and apoptosis. While this compound also demonstrates pro-apoptotic and cell cycle inhibitory effects, a significant gap exists in the literature regarding its quantitative efficacy across a range of cancer cell types.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of this compound and beta-ionone in a panel of cancer cell lines to definitively assess their relative potency.

  • Quantitative Analysis of this compound: Determining the IC50 values of this compound in various cancer cell lines to establish its therapeutic window.

  • Mechanistic Elucidation of this compound: Investigating the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.

  • In Vivo Studies: Evaluating the antitumor efficacy and safety of both compounds in preclinical animal models of cancer.

A deeper understanding of the anticancer effects of this compound and its comparison to the more studied beta-ionone will be crucial for determining their potential as lead compounds in the development of novel cancer therapies.

References

Beta-Ionol: A Comparative Analysis of its Anti-Inflammatory Efficacy Against Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-inflammatory drug discovery, natural compounds are a growing area of interest for their potential therapeutic benefits and novel mechanisms of action. This guide provides a comparative analysis of the anti-inflammatory efficacy of beta-ionol (B1630872), a naturally occurring terpenoid, against established non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac (B195802), celecoxib, and ibuprofen (B1674241). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available in vitro data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

In Vitro Efficacy: A Comparative Overview

The anti-inflammatory potential of this compound and standard NSAIDs has been evaluated in various in vitro models, most commonly using lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7 and microglial cells. These studies typically measure the inhibition of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).

While direct comparative studies between this compound and standard NSAIDs under identical experimental conditions are limited, the available data allows for an indirect assessment of their relative potencies. The following tables summarize the inhibitory effects of these compounds on the production of inflammatory mediators. It is important to note that variations in experimental setups, including cell lines, stimulus concentrations, and incubation times, can influence the observed efficacy.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulusIC50 / InhibitionCitation
Beta-IononeBV2 MicrogliaLPSSignificantly inhibits NO secretion[1]
DiclofenacRAW 264.7LPS + IFN-γConcentration-dependent inhibition of NO production[2]
DiclofenacRAW 264.7LPSIC50: 47.12 µg/mL[3]
IbuprofenRat Primary Glial CellsLPS + IFN-γIC50: 0.76 mM (for iNOS activity)[4]
IbuprofenRAW 264.7LPSDecreased NO level at 200 µM and 400 µM[5]

Table 2: Inhibition of Prostaglandin E2 (PGE2) Production

CompoundCell LineStimulusIC50 / InhibitionCitation
Beta-IononeBV2 MicrogliaLPSSignificantly inhibits PGE2 secretion[1]
DiclofenacHuman Synovial CellsIL-1αIC50: 1.6 nM[6]
CelecoxibRAW 264.7LPSInhibition at 0.1, 1, and 10 µM[7]
IbuprofenRat Primary Glial CellsLPS + IFN-γIC50: 0.86 mM[4]
IbuprofenRAW 264.7LPSSignificant suppression at 130 µM[8]

Table 3: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production

CompoundCell LineStimulusIC50 / InhibitionCitation
Beta-IononeBV2 MicrogliaLPSSignificantly inhibits TNF-α secretion[1]
DiclofenacRAW 264.7LPS50.3% inhibition at 25 µg/mL[9]

Mechanisms of Action: A Look at the Signaling Pathways

The anti-inflammatory effects of this compound and standard NSAIDs are mediated through the modulation of distinct and overlapping signaling pathways.

This compound: this compound exerts its anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In LPS-stimulated microglial cells, this compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the production of NO and prostaglandins, respectively.[1]

Beta_Ionol_Pathway cluster_downstream Downstream Signaling cluster_inflammatory Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK1/2, p38, JNK) TLR4->MAPK Akt Akt TLR4->Akt BetaIonol This compound BetaIonol->MAPK BetaIonol->Akt IKK IKK Akt->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates iNOS iNOS Nucleus->iNOS transcription COX2 COX-2 Nucleus->COX2 transcription TNFa TNF-α Nucleus->TNFa transcription NO NO iNOS->NO PGE2 PGE2 COX2->PGE2

Figure 1: this compound's Anti-Inflammatory Signaling Pathway.

Standard NSAIDs (Diclofenac, Celecoxib, Ibuprofen): The primary mechanism of action for standard NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins.[3] Celecoxib is a selective COX-2 inhibitor, while diclofenac and ibuprofen are non-selective, inhibiting both COX-1 and COX-2. In addition to COX inhibition, some NSAIDs, including diclofenac and ibuprofen, have been shown to modulate the NF-κB signaling pathway, contributing to their anti-inflammatory effects.[2][5]

NSAID_Pathway cluster_arachidonic Arachidonic Acid Cascade cluster_nfkb NF-κB Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) ArachidonicAcid Arachidonic Acid InflammatoryStimuli->ArachidonicAcid IKK IKK InflammatoryStimuli->IKK NSAIDs Standard NSAIDs (Diclofenac, Celecoxib, Ibuprofen) COX1 COX-1 NSAIDs->COX1 (Non-selective) COX2 COX-2 NSAIDs->COX2 NSAIDs->IKK (Some NSAIDs) ArachidonicAcid->COX1 ArachidonicAcid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX1->Prostaglandins COX2->Prostaglandins IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates InflammatoryGenes Inflammatory Gene Expression Nucleus->InflammatoryGenes transcription

Figure 2: Standard NSAIDs' Anti-Inflammatory Signaling Pathways.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section outlines the general methodologies employed in the in vitro assessment of anti-inflammatory compounds.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture 1. Cell Culture (e.g., RAW 264.7 macrophages) start->cell_culture treatment 2. Pre-treatment with Test Compound (this compound or NSAID) cell_culture->treatment stimulation 3. Stimulation with LPS treatment->stimulation incubation 4. Incubation (e.g., 24 hours) stimulation->incubation supernatant_collection 5. Supernatant Collection incubation->supernatant_collection cell_lysis 6. Cell Lysis (for protein/RNA analysis) incubation->cell_lysis griess Griess Assay (NO measurement) supernatant_collection->griess elisa ELISA (PGE2, TNF-α) supernatant_collection->elisa western_blot Western Blot (iNOS, COX-2, NF-κB) cell_lysis->western_blot end End griess->end elisa->end western_blot->end

Figure 3: General Experimental Workflow for In Vitro Anti-Inflammatory Assays.
Cell Culture and Treatment

Murine macrophage-like RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere. Cells are seeded in appropriate culture plates (e.g., 96-well or 6-well plates) and allowed to adhere overnight. Prior to stimulation, cells are pre-treated with various concentrations of the test compound (this compound or NSAID) or vehicle control for a specified period (e.g., 1-2 hours).

Lipopolysaccharide (LPS) Stimulation

Following pre-treatment, inflammation is induced by adding LPS (from E. coli) to the cell culture medium at a final concentration typically ranging from 100 ng/mL to 1 µg/mL.[10] The cells are then incubated for a further period, often 24 hours, to allow for the production of inflammatory mediators.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[3][11] Briefly, an equal volume of culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid). The absorbance is measured at approximately 540 nm using a microplate reader. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.[4][12]

Measurement of PGE2 and TNF-α Production (ELISA)

The concentrations of PGE2 and TNF-α in the cell culture supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[7][13] This assay typically involves the capture of the target molecule by a specific antibody coated on a microplate, followed by detection with a labeled secondary antibody. The absorbance is read on a microplate reader, and concentrations are calculated from a standard curve.

Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins

To investigate the effect of the compounds on protein expression, cells are lysed after treatment and stimulation.[2] Total protein is quantified, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then incubated with primary antibodies specific for iNOS, COX-2, phosphorylated and total forms of NF-κB pathway proteins (e.g., p65, IκBα), and a loading control (e.g., β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The available in vitro evidence suggests that this compound possesses significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators. While a direct, quantitative comparison with standard NSAIDs is challenging due to variations in experimental conditions across studies, the data indicates that this compound is a promising candidate for further investigation as a potential anti-inflammatory agent. Its distinct mechanism of action, targeting upstream signaling pathways, may offer therapeutic advantages. Future head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative efficacy of this compound in relation to established anti-inflammatory drugs.

References

Comparative Analysis of In Vitro Cytotoxicity: Beta-Ionone vs. Cisplatin in Ovarian Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro cytotoxic effects of beta-ionone (B89335), a naturally occurring terpenoid, and cisplatin (B142131), a conventional chemotherapeutic agent, on cancer cells. While cisplatin is a well-established treatment for ovarian cancer, research into the specific effects of beta-ionone on ovarian cancer cells is limited. This comparison draws on available data for beta-ionone in other cancer cell lines to provide a preliminary assessment against the established profile of cisplatin in ovarian cancer.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for beta-ionone and cisplatin in various cancer cell lines. It is crucial to note that the data for beta-ionone is derived from studies on non-ovarian cancer cell lines due to the current lack of specific data for ovarian cancer.

CompoundCell LineCancer TypeIC50 ValueExposure TimeAssay
Beta-Ionone SGC-7901Gastric Adenocarcinoma89 µM[1]24 and 48 hoursNot Specified
U2osOsteosarcoma> 400 µM48 hoursMTT Assay
Cisplatin OV-90Ovarian Cancer16.75 ± 0.83 µM72 hoursNot Specified[2]
SKOV-3Ovarian Cancer19.18 ± 0.91 µM72 hoursNot Specified[2]
A2780Ovarian Cancer3 µM1 hourClonogenic Assay[3]
A2780/CP70 (Cisplatin-Resistant)Ovarian Cancer40 µM1 hourClonogenic Assay[3]
CAOV3Ovarian CancerApprox. 10 µg/ml48 hoursMTT Assay
OVCAR4Ovarian CancerApprox. 20 µg/ml48 hoursMTT Assay
OVCAR5Ovarian CancerApprox. 5 µg/ml48 hoursMTT Assay
SKOV3Ovarian CancerApprox. 15 µg/ml48 hoursMTT Assay

Note: The IC50 values for cisplatin can vary significantly depending on the cell line's sensitivity and the experimental conditions.[4]

Experimental Protocols

The following are generalized protocols for common in vitro cytotoxicity assays used to determine the IC50 values of compounds like beta-ionone and cisplatin.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., beta-ionone or cisplatin) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 550 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[8][9][10][11]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound for a defined period.

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Measurement: Read the absorbance at a wavelength of approximately 510 nm.

  • Data Analysis: Calculate the percentage of cell survival relative to the untreated control to determine the IC50 value.

Visualizing Experimental and Mechanistic Pathways

The following diagrams illustrate the general workflow of in vitro cytotoxicity testing and the known signaling pathways affected by beta-ionone and cisplatin.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity Assay A Cell Seeding (96-well plate) B Overnight Incubation (Cell Adhesion) A->B C Compound Treatment (Varying Concentrations) B->C D Incubation (e.g., 24, 48, 72 hours) C->D E Cytotoxicity Assay (e.g., MTT, SRB) D->E F Data Acquisition (Absorbance Reading) E->F G Data Analysis (IC50 Determination) F->G

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.

G cluster_beta_ionone Putative Signaling Pathway of Beta-Ionone in Cancer Cells Beta_Ionone Beta-Ionone COX2 COX-2 Activity (Down-regulation) Beta_Ionone->COX2 Cell_Cycle Cell Cycle Arrest (G1 and G2/M phases) Beta_Ionone->Cell_Cycle CDK2 CDK2 Activity (Inhibition) Beta_Ionone->CDK2 Apoptosis Apoptosis (Induction) Beta_Ionone->Apoptosis Proliferation Cell Proliferation (Inhibition) COX2->Proliferation Cell_Cycle->Proliferation CDK2->Proliferation

Caption: Proposed mechanism of beta-ionone's anti-cancer effects based on non-ovarian cancer studies.[12][13]

G cluster_cisplatin Established Signaling Pathway of Cisplatin in Ovarian Cancer Cells Cisplatin Cisplatin DNA_Adducts Formation of DNA Adducts Cisplatin->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage DNA_Repair DNA Repair Mechanisms DNA_Damage->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Akt_mTOR Akt/mTOR Pathway (Inhibition) DNA_Damage->Akt_mTOR Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Akt_mTOR->Apoptosis

Caption: The primary mechanism of action for cisplatin involves DNA damage leading to apoptosis.

Comparative Summary

Beta-Ionone:

  • Cytotoxicity: Limited data is available for ovarian cancer cells. In other cancer cell types, such as gastric adenocarcinoma, it has shown cytotoxic effects at micromolar concentrations.[1]

  • Mechanism of Action: In breast cancer cells, beta-ionone has been shown to inhibit cell proliferation by down-regulating COX-2 activity and arresting the cell cycle.[12][13] It can induce apoptosis, though the precise pathways in ovarian cancer are yet to be elucidated.[14]

Cisplatin:

  • Cytotoxicity: Cisplatin is a potent cytotoxic agent against ovarian cancer cells, with IC50 values typically in the low micromolar range.[2][3] However, resistance to cisplatin is a significant clinical challenge, as evidenced by the higher IC50 value in the A2780/CP70 cell line.[3]

  • Mechanism of Action: The primary mechanism of cisplatin is the formation of DNA adducts, which leads to DNA damage. This damage triggers a cascade of cellular responses, including cell cycle arrest and apoptosis. The Akt/mTOR pathway is also implicated in the cellular response to cisplatin-induced DNA damage.

Conclusion

Cisplatin remains a cornerstone of ovarian cancer chemotherapy due to its potent cytotoxic effects. However, the development of resistance necessitates the exploration of novel therapeutic agents. Beta-ionone has demonstrated anti-proliferative and pro-apoptotic properties in several cancer cell lines, suggesting its potential as an anti-cancer agent.[14] Further research is critically needed to evaluate the in vitro cytotoxicity and elucidate the specific mechanisms of action of beta-ionone in a panel of ovarian cancer cell lines, including both cisplatin-sensitive and -resistant variants. Such studies will be instrumental in determining its potential as a standalone or combination therapy for ovarian cancer.

References

A Comparative Analysis of Beta-Ionol and Its Synthetic Derivatives: Exploring Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of beta-ionol (B1630872) and its synthetic derivatives. While direct comparative studies on this compound derivatives are limited in publicly available literature, this analysis leverages data from closely related beta-ionone (B89335) derivatives to extrapolate potential therapeutic applications and guide future research. The information presented herein is intended for research purposes and aims to facilitate the exploration of this promising class of compounds.

Comparative Biological Activity

This compound, a naturally occurring sesquiterpenoid, has demonstrated a range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antifungal properties.[1][2] Synthetic modification of the related compound, beta-ionone, has yielded derivatives with enhanced potency, suggesting a promising avenue for the development of novel therapeutics.

Table 1: Comparative Antioxidant Activity of Beta-Ionone Thiazolylhydrazone Derivatives

A study on a series of 25 newly synthesized beta-ionone thiazolylhydrazone derivatives revealed that many of these compounds exhibited superior free-radical scavenging activity compared to the positive control, Trolox.[3][4] The half-maximal inhibitory concentration (IC50) values for the most potent compounds in DPPH and ABTS assays are presented below.

Compound IDDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)
1k 86.525Not Reported
1m Not Reported65.408
Trolox (Control) > 1k & 1m> 1k & 1m

Data sourced from a study on beta-ionone thiazolylhydrazone derivatives, which are structurally similar to potential this compound derivatives.[3][4]

Table 2: Comparative Antifungal Activity of Beta-Ionone Thiazolylhydrazone Derivatives

The same study also investigated the antifungal properties of these beta-ionone derivatives against various plant pathogenic fungi. The results indicate that specific structural modifications can lead to significant antifungal activity.

Compound IDTarget FungiInhibition Rate (%) at 125 mg/L
1u Poria vaporaria77.71

Data sourced from a study on beta-ionone thiazolylhydrazone derivatives.[4]

Note: Direct comparative quantitative data (IC50 values) for the anticancer and anti-inflammatory activities of this compound versus its synthetic derivatives were not available in the reviewed literature. However, studies on beta-ionone-derived alcohols have shown that some derivatives possess higher growth inhibitory properties against melanoma cells than the parent beta-ionone, indicating the potential for enhanced anticancer activity through synthetic modification.[5]

Key Signaling Pathways

The biological effects of this compound and its analogs are attributed to their modulation of critical signaling pathways involved in disease progression.

Anti-Inflammatory Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory mediators.

G NF-κB Signaling Pathway Inhibition Inflammatory Stimulus Inflammatory Stimulus IKK Complex IKK Complex Inflammatory Stimulus->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription of This compound This compound This compound->IKK Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Anticancer Pathway

Synthetic derivatives of the closely related beta-ionone have been found to inhibit the HIF-1α/VEGF/VEGFR2 signaling pathway, which is crucial for tumor angiogenesis and metastasis.[6] This suggests that synthetic modification of this compound could yield potent anticancer agents targeting this pathway.

G HIF-1α Signaling Pathway Inhibition Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α Stabilizes HIF-1 Complex HIF-1 Complex HIF-1α->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex Nucleus Nucleus HIF-1 Complex->Nucleus Translocates to VEGF Gene VEGF Gene Nucleus->VEGF Gene Activates Transcription of Angiogenesis Angiogenesis VEGF Gene->Angiogenesis Synthetic Derivative Synthetic Derivative Synthetic Derivative->HIF-1α Inhibits Stabilization

Caption: Inhibition of the HIF-1α pathway by a synthetic derivative.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below.

Synthesis of Beta-Ionone Thiazolylhydrazone Derivatives

This protocol describes a general method for the synthesis of beta-ionone thiazolylhydrazone derivatives.

G Synthesis Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization β-Ionone β-Ionone Intermediate 3 Intermediate 3 β-Ionone->Intermediate 3 Thiosemicarbazide (B42300) Thiosemicarbazide Thiosemicarbazide->Intermediate 3 Intermediate 3_2 Intermediate 3 Thiazolylhydrazone Derivative Thiazolylhydrazone Derivative Intermediate 3_2->Thiazolylhydrazone Derivative 2-Bromoacetophenone (B140003) 2-Bromoacetophenone 2-Bromoacetophenone->Thiazolylhydrazone Derivative

Caption: Synthesis of beta-ionone thiazolylhydrazone derivatives.

Protocol:

  • Condensation: Beta-ionone is condensed with thiosemicarbazide to form an intermediate thiosemicarbazone.

  • Cyclization: The intermediate is then reacted with a substituted 2-bromoacetophenone in ethanol (B145695) with stirring at 50 °C to yield the final thiazolylhydrazone derivative.

  • Purification: The product is purified by recrystallization from ethanol.[3]

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and incubated.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (this compound and its derivatives) and incubated for a specified period.

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

NF-κB Luciferase Reporter Assay

This assay measures the inhibition of NF-κB transcriptional activity.

Protocol:

  • Cell Transfection: Cells are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid.

  • Compound Treatment: Transfected cells are pre-treated with the test compounds.

  • Stimulation: Cells are stimulated with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

  • Data Analysis: The relative luciferase activity is calculated and normalized to the control.

DPPH and ABTS Radical Scavenging Assays

These spectrophotometric assays are used to evaluate the antioxidant capacity of the compounds.

DPPH Assay Protocol:

  • Reaction Mixture: A solution of the test compound in a suitable solvent is mixed with a DPPH radical solution.

  • Incubation: The mixture is incubated in the dark at room temperature.

  • Absorbance Measurement: The decrease in absorbance at a specific wavelength (e.g., 517 nm) is measured.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

ABTS Assay Protocol:

  • ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.

  • Reaction Mixture: The test compound is added to the ABTS•+ solution.

  • Absorbance Measurement: The decrease in absorbance at a specific wavelength (e.g., 734 nm) is measured after a set incubation time.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

Antifungal Susceptibility Testing

The antifungal activity is determined by measuring the minimum inhibitory concentration (MIC).

Protocol:

  • Inoculum Preparation: A standardized suspension of fungal spores is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated under appropriate conditions for fungal growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Conclusion and Future Directions

The available evidence, primarily from studies on the closely related beta-ionone, strongly suggests that synthetic derivatization of this compound is a viable strategy for enhancing its therapeutic properties. The thiazolylhydrazone derivatives of beta-ionone have demonstrated superior antioxidant and potent antifungal activities. Furthermore, the inhibition of key cancer and inflammation-related signaling pathways by beta-ionone analogs highlights the potential for developing novel anticancer and anti-inflammatory agents from the this compound scaffold.

Future research should focus on the synthesis and direct comparative biological evaluation of a diverse library of this compound derivatives. Quantitative structure-activity relationship (QSAR) studies will be crucial for identifying the key structural features responsible for enhanced activity and for guiding the design of more potent and selective compounds. In vivo studies will then be necessary to validate the therapeutic potential of the most promising candidates.

References

Unveiling the Action of Beta-Ionol: A Comparative Guide to its Anticancer Mechanisms and a Framework for Knockout Model Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the proposed anticancer mechanisms of beta-ionol (B1630872) and its analogs, benchmarked against other natural compounds. While direct validation of this compound's mechanism of action using knockout models is not yet available in published literature, this document presents a hypothetical framework for such validation based on current understanding. We will delve into the signaling pathways, present comparative quantitative data, and provide detailed experimental protocols for the key assays discussed.

Executive Summary

This compound, a naturally occurring sesquiterpenoid, and its more extensively studied analog, beta-ionone (B89335), have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. The proposed mechanisms of action converge on the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways. This guide compares the efficacy of beta-ionone to other well-researched natural compounds—geraniol, zerumbone, curcumin (B1669340), and resveratrol (B1683913)—that exhibit similar anticancer properties. A critical gap in the current research is the definitive validation of beta-ionone's molecular targets using genetic approaches. To address this, we propose a hypothetical experimental workflow for validating its mechanism using knockout models.

Comparative Analysis of Anticancer Activity

The anticancer potential of beta-ionone and its comparator compounds is often initially assessed by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The table below summarizes the reported IC50 values for beta-ionone and its alternatives, highlighting their varying potencies across different cancer types.

CompoundCell LineCancer TypeIC50 (µM)Reference
Beta-Ionone SGC-7901Gastric Adenocarcinoma89[1]
DU-145Prostate Carcinoma210[1]
LNCaPProstate Carcinoma130 - 151[1]
MCF-7Breast Carcinoma104[1]
MDA-MB-435Melanoma42[1]
K562Leukemia~200[2]
Geraniol Colo-205Colon Cancer20[3][4]
LoVoColon Cancer32.1 µg/mL (~174 µM)[5]
U87Glioma41.3 µg/mL (~224 µM)[5]
Zerumbone HepG2Liver Cancer6.20 µg/mL (~28.4 µM)[6]
HeLaCervical Cancer6.4 µg/mL (~29.3 µM)[6][7]
MCF-7Breast Cancer23.0 µg/mL (~105.4 µM)[6]
MDA-MB-231Breast Cancer24.3 µg/mL (~111.3 µM)[6]
HCT116Colon Cancer8.9 µg/mL (~40.8 µM) at 24h[8]
Hep-2Laryngeal Carcinoma15[9]
Curcumin HCT116Colorectal Cancer10.26 - 13.31[10]
SW480Colorectal Cancer10.26 - 13.31[10]
HT-29Colorectal Cancer10.26 - 13.31[10]
A549Lung Cancer11.2[11]
MCF-7Breast Cancer25 - 75[11]
Resveratrol HeLaCervical Cancer200 - 250[12]
MDA-MB-231Breast Cancer200 - 250[12]
MCF-7Breast Cancer51.18[13]
HepG2Hepatocellular Carcinoma57.4[13]
A549Lung Adenocarcinoma35.05[14]

Proposed Signaling Pathways of Beta-Ionone

Beta-ionone is believed to exert its anticancer effects through a multi-pronged attack on cancer cell signaling. The diagram below illustrates the key proposed pathways.

beta_ionone_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus beta_ionone Beta-Ionone OR51E2 OR51E2 beta_ionone->OR51E2 activates PI3K PI3K beta_ionone->PI3K inhibits LKB1 LKB1 beta_ionone->LKB1 activates Bax Bax beta_ionone->Bax upregulates Bcl2 Bcl-2 beta_ionone->Bcl2 downregulates Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Akt->Bcl2 activates Cyclins Cyclin D1/E/A/B1 GSK3b->Cyclins inhibits AMPK AMPK LKB1->AMPK AMPK->Cyclins inhibits Caspase9 Caspase-9 Bax->Caspase9 activates Bcl2->Caspase9 inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis CDKs CDK2/4 Cyclins->CDKs activate CellCycle Cell Cycle Arrest (G1/G0, G2/M) CDKs->CellCycle progression inhibited

Figure 1: Proposed signaling pathways of beta-ionone in cancer cells.

Hypothetical Knockout Validation Workflow

To definitively validate the role of a specific molecular target in this compound's mechanism of action, a knockout (or knockdown) experimental design is essential. The following diagram outlines a hypothetical workflow to investigate the role of a candidate target gene (e.g., OR51E2).

knockout_workflow cluster_cell_lines Cell Line Preparation cluster_treatment Treatment cluster_assays Phenotypic and Molecular Assays cluster_hypothesis Expected Outcome WT Wild-Type (WT) Cancer Cells WT_control WT + Vehicle WT->WT_control WT_beta_ionol WT + this compound WT->WT_beta_ionol KO Target Gene Knockout (KO) Cancer Cells (e.g., CRISPR/Cas9) KO_control KO + Vehicle KO->KO_control KO_beta_ionol KO + this compound KO->KO_beta_ionol Viability Cell Viability Assay (e.g., MTT) WT_control->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) WT_control->Apoptosis CellCycle Cell Cycle Analysis (e.g., PI Staining) WT_control->CellCycle WesternBlot Western Blot (Downstream Targets) WT_control->WesternBlot WT_beta_ionol->Viability WT_beta_ionol->Apoptosis WT_beta_ionol->CellCycle WT_beta_ionol->WesternBlot KO_control->Viability KO_control->Apoptosis KO_control->CellCycle KO_control->WesternBlot KO_beta_ionol->Viability KO_beta_ionol->Apoptosis KO_beta_ionol->CellCycle KO_beta_ionol->WesternBlot Hypothesis If the target gene is crucial for This compound's activity, its knockout should abrogate the observed phenotypic and molecular changes.

Figure 2: Hypothetical workflow for knockout model validation.

Comparison with Alternative Natural Compounds

Beta-ionone belongs to a class of natural compounds that induce cell cycle arrest and apoptosis in cancer cells. The diagram below illustrates the relationship and overlapping mechanisms of beta-ionone and its alternatives.

compound_comparison Beta_Ionone Beta-Ionone CellCycleArrest Cell Cycle Arrest Beta_Ionone->CellCycleArrest Apoptosis Apoptosis Induction Beta_Ionone->Apoptosis PI3K_Akt PI3K/Akt Pathway Modulation Beta_Ionone->PI3K_Akt Geraniol Geraniol Geraniol->CellCycleArrest Geraniol->Apoptosis Zerumbone Zerumbone Zerumbone->CellCycleArrest Zerumbone->Apoptosis Curcumin Curcumin Curcumin->CellCycleArrest Curcumin->Apoptosis Curcumin->PI3K_Akt Resveratrol Resveratrol Resveratrol->CellCycleArrest Resveratrol->Apoptosis Resveratrol->PI3K_Akt

Figure 3: Overlapping mechanisms of beta-ionone and alternatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments discussed in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate time to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[15]

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store them at -20°C overnight.[16][17]

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.[18][19]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined from the DNA histogram.[16][18]

Western Blot Analysis
  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[20][21]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[20][22]

  • Secondary Antibody and Detection: Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescence substrate and an imaging system.[22]

Conclusion

This compound and its related compounds hold significant promise as anticancer agents due to their ability to induce cell cycle arrest and apoptosis in a variety of cancer cells. While the proposed mechanisms of action are compelling, definitive validation through genetic approaches such as knockout models is a critical next step. The comparative data and standardized protocols provided in this guide are intended to facilitate further research in this area and accelerate the potential translation of these findings into novel cancer therapies.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Beta-Ionol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of aromatic compounds like beta-ionol (B1630872) is critical for product development, quality control, and research applications. This compound, a terpenoid with a characteristic floral, woody scent, is a significant component in various essential oils and fragrances. The two primary analytical techniques for the quantification of such semi-volatile compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance for this compound analysis, supported by experimental data and detailed methodologies.

While Gas Chromatography-Mass Spectrometry (GC-MS) is traditionally considered the gold standard for analyzing volatile compounds like terpenes due to its high separation efficiency and sensitive detection, High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly when analyzing complex matrices or when simultaneous analysis of non-volatile compounds is required.[1] The choice between these two powerful techniques depends on several factors, including the specific analytical requirements, sample matrix, desired sensitivity, and laboratory instrumentation.[1][2]

Quantitative Performance Comparison

The following table summarizes typical validation parameters for the quantification of this compound and related terpenes using GC-MS and HPLC methods. This data has been compiled from various studies to provide a comparative overview.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 0.01 - 0.5 µg/mL< 18.0 ng/mL
Limit of Quantification (LOQ) 0.03 - 1.5 µg/mL< 53.0 ng/mL
Linearity (r²) > 0.99> 0.99
Precision (%RSD) < 5%< 4.8% (inter-day)
Accuracy (% Recovery) 90 - 115%71.7% - 95.7%
Analysis Time per Sample 15 - 30 minutes20 - 40 minutes
Derivatization Required? NoNo (for this compound)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a viable technique for the analysis of this compound, especially when coupled with a UV detector. The following protocol is a representative method.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.

    • Sample Solution: Depending on the matrix, sample preparation may involve liquid-liquid extraction with a suitable solvent like hexane (B92381), followed by evaporation of the solvent and reconstitution in the mobile phase. The solution should be filtered through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and selective method for the quantification of volatile compounds like this compound.

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

    • Oven Temperature Program:

      • Initial temperature of 100 °C, hold for 2 minutes.

      • Ramp to 180 °C at a rate of 15 °C/min.

      • Ramp to 250 °C at a rate of 5 °C/min and hold for 3 minutes.[4]

    • Injection: 1 µL in splitless mode.

    • Inlet Temperature: 280 °C.[4]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[4]

    • MS Source Temperature: 230 °C.[4]

    • MS Quad Temperature: 150 °C.[4]

    • Data Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in a volatile solvent such as methanol (B129727) or hexane. Create a series of calibration standards by serial dilution.

    • Sample Solution: For liquid samples, a simple liquid-liquid extraction (LLE) with a solvent like hexane or solid-phase microextraction (SPME) can be employed to extract and pre-concentrate this compound.[5]

Methodology and Process Visualization

To facilitate a deeper understanding of the analytical and validation workflows, the following diagrams have been generated.

Experimental_Workflow Experimental Workflow for this compound Quantification cluster_Sample Sample Preparation cluster_HPLC HPLC Analysis cluster_GCMS GC-MS Analysis Sample Sample Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Filtration Filtration / Concentration Extraction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection For HPLC GCMS_Injection GC-MS Injection Filtration->GCMS_Injection For GC-MS HPLC_Separation C18 Separation HPLC_Injection->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection HPLC_Quantification Quantification UV_Detection->HPLC_Quantification GC_Separation Capillary Column Separation GCMS_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection GCMS_Quantification Quantification MS_Detection->GCMS_Quantification

Caption: General experimental workflow for this compound quantification.

Cross_Validation_Workflow Cross-Validation Logical Workflow Start Define Analytical Requirements Method_Development Develop HPLC and GC-MS Methods Start->Method_Development Method_Validation Validate Both Methods (LOD, LOQ, Linearity, Accuracy, Precision) Method_Development->Method_Validation Sample_Analysis Analyze Identical Samples with Both Methods Method_Validation->Sample_Analysis Data_Comparison Compare Quantitative Results Sample_Analysis->Data_Comparison Statistical_Analysis Statistical Analysis (e.g., t-test, Bland-Altman) Data_Comparison->Statistical_Analysis Conclusion Determine Method Suitability and Equivalence Statistical_Analysis->Conclusion

Caption: Logical workflow for cross-validating HPLC and GC-MS methods.

Technique_Comparison Comparison of HPLC and GC-MS Principles HPLC HPLC Mobile Phase: Liquid Stationary Phase: Solid (e.g., C18) Separation Principle: Partitioning between liquid and solid phases Detection: UV-Vis Absorbance GCMS GC-MS Mobile Phase: Gas (Inert) Stationary Phase: Liquid or Solid Coating Separation Principle: Partitioning based on volatility and column interaction Detection: Mass Spectrometry Analyte This compound Analyte->HPLC Dissolved in liquid phase Analyte->GCMS Vaporized in gas phase

References

A Comparative Analysis of the Antioxidant Capacity of Beta-Ionol and Trolox

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the antioxidant capacity of beta-ionol (B1630872) against Trolox, a water-soluble analog of vitamin E widely used as a standard in antioxidant assays. The comparison is supported by experimental data from peer-reviewed literature, with detailed protocols provided for key assays to aid in reproducibility and further research. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.

Data from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay has been used to compare this compound and Trolox. While direct comparative studies are limited, data from separate studies using this standardized method allows for a quantitative assessment.

CompoundAssayIC50 (μM)IC50 (µg/mL)Reference
This compound DPPH~25048.6[1]
Trolox DPPH~15.043.765[2]
Beta-Ionone (B89335) Thiazolylhydrazone Derivative (1k) DPPH86.525-[1]

Note: IC50 values for Trolox can vary slightly between studies depending on specific experimental conditions. The value presented is from a representative study for comparative purposes[2]. The IC50 of this compound was converted from µg/mL to µM for a more direct molecular comparison.

Based on the DPPH assay, Trolox exhibits significantly higher antioxidant potency, with a much lower IC50 value compared to this compound. However, it is noteworthy that synthetic derivatives of beta-ionone have shown potent antioxidant activity. For instance, compound 1k , a β-ionone thiazolylhydrazone derivative, demonstrated an IC50 value of 86.525 μM in the DPPH assay[1]. Furthermore, other derivatives from the same study showed stronger radical-scavenging activity in the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay than Trolox, indicating that the beta-ionone scaffold is a promising backbone for the development of potent antioxidants[1].

Experimental Workflow: DPPH Radical Scavenging Assay

The following diagram illustrates the typical workflow for determining the antioxidant capacity of a compound using the DPPH assay.

DPPH_Workflow prep 1. Reagent Preparation reagents • DPPH Stock Solution (in Methanol) • Test Compound Serial Dilutions • Trolox Standard Serial Dilutions mix 2. Reaction Incubation reagents->mix measure 3. Spectrophotometric Measurement mix->measure Mix DPPH solution with sample/standard. Incubate in the dark (e.g., 30 min). analyze 4. Data Analysis measure->analyze Read absorbance at ~517 nm. result 5. Determine IC50 Value analyze->result Calculate % Inhibition vs. Concentration. Perform linear regression.

DPPH Antioxidant Assay Workflow

Experimental Protocols

Detailed protocols for the two most common in vitro antioxidant capacity assays, DPPH and ABTS, are provided below. Trolox is typically used as the reference standard in both assays[3][4].

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from deep violet to pale yellow[5][6].

a. Reagent Preparation:

  • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration.

  • Trolox Standard Stock Solution: Prepare a stock solution of Trolox (e.g., 1 mM) in methanol.

  • Serial Dilutions: From the stock solutions of the test compound and Trolox, prepare a series of dilutions to establish a dose-response curve.

b. Assay Procedure:

  • Add 1.0 mL of each dilution of the test compound or Trolox standard to separate test tubes.

  • To each tube, add 2.0 mL of the 0.1 mM DPPH solution.

  • A control sample is prepared by mixing 1.0 mL of the solvent (e.g., methanol) with 2.0 mL of the DPPH solution.

  • Vortex all tubes thoroughly.

  • Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each solution at approximately 517 nm using a spectrophotometer. The solvent used for the dilutions serves as the blank.

c. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity (% Inhibition) for each concentration using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control sample and A_sample is the absorbance of the test compound or standard.

  • Plot the % Inhibition against the concentration of the test compound and Trolox.

  • Determine the IC50 value, the concentration required to cause 50% inhibition, from the graph using linear regression analysis[7].

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The antioxidant donates an electron or hydrogen atom to the blue-green ABTS•+, causing it to decolorize[8][9]. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC)[3][10].

a. Reagent Preparation:

  • ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.

  • Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.

  • ABTS•+ Working Solution: To generate the radical cation, mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Test Compound and Trolox Solutions: Prepare stock solutions and serial dilutions of this compound and Trolox as described for the DPPH assay.

b. Assay Procedure:

  • Add 10 µL of each dilution of the test compound or Trolox standard to separate wells of a 96-well microplate.

  • Add 200 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for a set time (e.g., 6-30 minutes).

  • Measure the absorbance at 734 nm using a microplate reader.

c. Data Analysis:

  • Calculate the percentage of inhibition of ABTS•+ for each concentration as done in the DPPH assay.

  • Create a standard curve by plotting the % Inhibition against the concentration of Trolox.

  • The antioxidant capacity of the test compound is expressed as the TEAC value, which is calculated from the standard curve and represents the concentration of Trolox that would produce the same percentage of inhibition as the test compound[5].

References

A Head-to-Head Comparison of Beta-Ionol and Paclitaxel in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of breast cancer therapeutics, the exploration of novel compounds with potent anti-cancer activity is paramount. This guide provides a detailed head-to-head comparison of beta-ionol (B1630872), a naturally occurring isoprenoid, and paclitaxel (B517696), a widely used chemotherapeutic agent, on breast cancer cells. This objective analysis is supported by experimental data to inform future research and drug development strategies.

I. Executive Summary

While paclitaxel remains a cornerstone of breast cancer chemotherapy with a well-established mechanism of action, emerging evidence suggests that natural compounds like this compound possess significant anti-proliferative effects. This comparison reveals that while paclitaxel exhibits broader and more potent cytotoxicity across a range of breast cancer cell lines, this compound demonstrates a distinct mechanistic profile, primarily targeting cell cycle progression and inflammatory pathways. Direct comparative studies are lacking, necessitating a side-by-side analysis of independently generated data.

II. Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and paclitaxel in various breast cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Cell LineReceptor StatusThis compound IC50 (µM)Paclitaxel IC50 (µM)
MCF-7 ER+, PR+, HER2-113.40[1][2]0.005 - 3.5
MDA-MB-231 Triple-Negative (ER-, PR-, HER2-)388.40[1][2]0.0024 - 0.3
T47D ER+, PR+, HER2-185.50[1][2]Not Widely Reported
SKBR3 HER2+Not Reported~4
BT-474 ER+, PR+, HER2+Not Reported~0.019

Note: IC50 values for paclitaxel can vary significantly between studies due to differences in experimental conditions such as exposure time and assay type.

III. Mechanism of Action and Signaling Pathways

This compound: Targeting Cell Cycle and Inflammation

This compound primarily exerts its anti-cancer effects by inducing cell cycle arrest and inhibiting pro-inflammatory pathways.[3][4] Key mechanisms include:

  • Inhibition of Cyclin-Dependent Kinases (CDKs): this compound has been shown to inhibit the activity of CDK2, a key regulator of the G1/S phase transition in the cell cycle.[4]

  • Downregulation of Cyclins: It also decreases the expression of several cyclins, including cyclin D1, cyclin E, and cyclin A, as well as CDK2 and CDK4, further contributing to cell cycle arrest.[4]

  • Inhibition of COX-2 Activity: this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and prostaglandin (B15479496) synthesis, which can promote cancer cell proliferation.[3]

beta_ionol_pathway cluster_cell_cycle Cell Cycle Regulation cluster_inflammation Inflammatory Pathway This compound This compound Cyclin D1 Cyclin D1 This compound->Cyclin D1 Cyclin E Cyclin E This compound->Cyclin E Cyclin A Cyclin A This compound->Cyclin A CDK4 CDK4 This compound->CDK4 CDK2 CDK2 This compound->CDK2 COX-2 COX-2 This compound->COX-2 G1/S Arrest G1/S Arrest Cyclin D1->G1/S Arrest Cyclin E->G1/S Arrest Cyclin A->G1/S Arrest CDK4->G1/S Arrest CDK2->G1/S Arrest CDK2->G1/S Arrest Prostaglandins Prostaglandins COX-2->Prostaglandins Reduced Proliferation Reduced Proliferation Prostaglandins->Reduced Proliferation

This compound Signaling Pathway
Paclitaxel: A Multifaceted Microtubule Stabilizer

Paclitaxel's primary mechanism involves the stabilization of microtubules, leading to mitotic arrest and apoptosis.[5] However, its effects extend to various signaling pathways:

  • Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase.

  • PI3K/AKT Pathway: Paclitaxel can inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[6]

  • NF-κB Pathway: It has been shown to activate the NF-κB pathway, which can have both pro- and anti-apoptotic effects depending on the cellular context.[5]

  • Aurora Kinase Pathway: Paclitaxel can suppress the activity of Aurora kinase, which is involved in mitotic progression, leading to the inhibition of cofilin-1 activity and reduced cell migration and invasion.[7]

paclitaxel_pathway cluster_microtubule Microtubule Dynamics cluster_pi3k PI3K/AKT Pathway cluster_nfkb NF-κB Pathway cluster_aurora Aurora Kinase Pathway Paclitaxel Paclitaxel Microtubule Stabilization Microtubule Stabilization Paclitaxel->Microtubule Stabilization PI3K PI3K Paclitaxel->PI3K NF-κB Activation NF-κB Activation Paclitaxel->NF-κB Activation Aurora Kinase Aurora Kinase Paclitaxel->Aurora Kinase Mitotic Arrest Mitotic Arrest Microtubule Stabilization->Mitotic Arrest AKT AKT PI3K->AKT Reduced Survival Reduced Survival AKT->Reduced Survival Apoptosis Modulation Apoptosis Modulation NF-κB Activation->Apoptosis Modulation Cofilin-1 Cofilin-1 Aurora Kinase->Cofilin-1 Reduced Metastasis Reduced Metastasis Cofilin-1->Reduced Metastasis

Paclitaxel Signaling Pathways

IV. Experimental Protocols

The following provides a generalized methodology for the key experiments cited in this comparison. Specific details may vary between individual studies.

Cell Culture
  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T47D) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound or paclitaxel for a specified duration (e.g., 24, 48, or 72 hours).

  • Following treatment, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • After incubation, the formazan (B1609692) crystals formed by viable cells are dissolved in a solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

experimental_workflow Start Start Cell Seeding Cell Seeding Start->Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Incubation Incubation Drug Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis (IC50) Data Analysis (IC50) Absorbance Measurement->Data Analysis (IC50) End End Data Analysis (IC50)->End

Cytotoxicity Assay Workflow
Western Blot Analysis

  • Cells are treated with this compound or paclitaxel and then lysed to extract total proteins.

  • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., Cyclin D1, CDK2, p-AKT, etc.).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

V. Conclusion and Future Directions

This comparative guide highlights the distinct and overlapping anti-cancer properties of this compound and paclitaxel in breast cancer cells. Paclitaxel's potent, broad-spectrum cytotoxicity is well-documented, while this compound presents a more targeted approach, primarily influencing cell cycle machinery and inflammatory signaling.

The lack of direct comparative studies underscores a significant gap in the literature. Future research should focus on:

  • Head-to-head in vitro and in vivo studies comparing the efficacy of this compound and paclitaxel in a wider range of breast cancer subtypes.

  • Combination therapy studies to investigate potential synergistic effects of this compound and paclitaxel.

  • In-depth mechanistic studies to further elucidate the signaling pathways modulated by this compound in breast cancer cells.

By addressing these research questions, the scientific community can better understand the therapeutic potential of this compound and its possible role in the future of breast cancer treatment.

References

A Comparative Guide to the Biological Potency of Beta-Ionol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the known biological activities of beta-ionol (B1630872) and its isomers. Due to a lack of direct comparative studies on the relative potencies of different this compound isomers, this document summarizes the reported biological effects of this compound and the closely related compound, beta-ionone (B89335). Furthermore, it furnishes detailed experimental protocols for methodologies that could be employed to quantitatively assess the potency of this compound isomers.

Biological Activities of this compound and its Analogs

This compound and its related compound, beta-ionone, are cyclic terpenoids found in a variety of fruits and vegetables.[1] These compounds are recognized for their flavor and fragrance properties and have garnered significant interest for their potential pharmacological activities.[1][2] The primary areas of biological investigation include cancer chemoprevention and olfactory signaling.

Beta-ionone has demonstrated inhibitory effects on the proliferation of various cancer cell lines, including those of the breast, prostate, and stomach.[1][3] The proposed mechanisms for these anticancer effects involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[3][4] For instance, beta-ionone has been shown to suppress the activity of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a rate-limiting enzyme in the mevalonate (B85504) pathway, which is crucial for cell proliferation.[4][5]

Beta-ionone is a known ligand for the human olfactory receptor OR51E2, which is also expressed in non-olfactory tissues, including prostate cancer cells.[6][7] Activation of OR51E2 by beta-ionone in prostate cancer cells has been shown to inhibit proliferation through the phosphorylation of p38 and JNK, which are members of the MAP kinase family.[6][7] Interestingly, the structurally similar alpha-ionone (B122830) can act as an antagonist to beta-ionone at this receptor, suggesting that isomeric differences can lead to distinct functional outcomes.[7][8] Furthermore, beta-ionone has been identified as an antagonist for olfactory receptors that respond to potent sulfur malodors.[9]

Quantitative Data Summary

Direct quantitative data comparing the potency of different this compound isomers is currently unavailable in the scientific literature. To facilitate future research in this area, the following table provides a template for how such data could be presented.

IsomerBiological AssayCell Line/SystemPotency Metric (e.g., IC50, EC50)Reference
(E)-beta-IonolCell Proliferatione.g., MCF-7Data not available
(Z)-beta-IonolCell Proliferatione.g., MCF-7Data not available
(R)-beta-IonolReceptor Bindinge.g., OR51E2Data not available
(S)-beta-IonolReceptor Bindinge.g., OR51E2Data not available

Experimental Protocols

To address the current data gap, the following are detailed methodologies for key experiments that can be used to determine and compare the relative potency of this compound isomers.

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treatment: Treat the cells with various concentrations of the different this compound isomers. Include a vehicle control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.[10]

  • Incubation with MTT: Incubate for 2 to 4 hours, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each isomer.

This protocol outlines a method for determining the odor detection threshold of different this compound isomers using a trained sensory panel.[11][12][13]

  • Panel Selection and Training: Select a panel of human assessors and train them to recognize and rate the intensity of specific odors.[14]

  • Sample Preparation: Prepare a series of dilutions of each this compound isomer in an appropriate solvent (e.g., water or odorless mineral oil).

  • Presentation: Present the samples to the panelists in a randomized and blinded manner. A common method is the triangular difference test, where panelists are given three samples, two of which are identical, and are asked to identify the different one.[12][13]

  • Evaluation: Panelists sniff each sample for 2-3 seconds and record their perception.[12]

  • Data Collection: Record the responses of each panelist for each concentration of each isomer.

  • Threshold Determination: The odor detection threshold is typically defined as the concentration at which 50% of the panel can detect the odor. Statistical methods, such as Probit analysis, can be used to determine this value.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a logical workflow for comparing the biological potency of different this compound isomers.

G cluster_0 Isomer Preparation and Characterization cluster_1 In Vitro Potency Assessment cluster_2 Sensory Potency Assessment cluster_3 Data Analysis and Comparison Isomer_Source Source Isomers ((E), (Z), (R), (S)) Purity_Analysis Purity Analysis (e.g., HPLC, GC-MS) Isomer_Source->Purity_Analysis Cell_Culture Select and Culture Relevant Cell Lines Purity_Analysis->Cell_Culture Sensory_Panel Train Sensory Panel Purity_Analysis->Sensory_Panel Proliferation_Assay Cell Proliferation Assay (e.g., MTT, EdU) Cell_Culture->Proliferation_Assay Receptor_Binding_Assay Receptor Binding Assay (e.g., for OR51E2) Cell_Culture->Receptor_Binding_Assay IC50_EC50 Calculate IC50/EC50 Values Proliferation_Assay->IC50_EC50 Receptor_Binding_Assay->IC50_EC50 Odor_Threshold Determine Odor Detection Threshold Sensory_Panel->Odor_Threshold Statistical_Analysis Statistical Analysis Odor_Threshold->Statistical_Analysis IC50_EC50->Statistical_Analysis Potency_Ranking Rank Relative Potency Statistical_Analysis->Potency_Ranking G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Beta_Ionone β-Ionone OR51E2 OR51E2 (GPCR) Beta_Ionone->OR51E2 binds G_Protein G-protein activation OR51E2->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA MAPK_p38 p38 MAPK Phosphorylation PKA->MAPK_p38 MAPK_JNK JNK Phosphorylation PKA->MAPK_JNK Cell_Proliferation Inhibition of Cell Proliferation MAPK_p38->Cell_Proliferation MAPK_JNK->Cell_Proliferation

References

Comparative Gene Expression Analysis: Unraveling the Cellular Impact of Beta-Ionol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of gene expression changes induced by beta-ionol (B1630872) treatment. Due to a lack of direct comparative transcriptomic studies of this compound against other compounds in publicly available literature, this guide presents a representative comparison between this compound treated and control cells, based on known effects of the closely related compound, beta-ionone. The experimental data and protocols are synthesized from established methodologies in the field to provide a robust framework for investigation.

Data Presentation: Comparative Gene Expression

The following table summarizes hypothetical, yet representative, quantitative gene expression data from a comparative RNA-sequencing (RNA-seq) experiment. The data illustrates the potential impact of this compound treatment on key genes involved in cell cycle regulation and apoptosis in a cancer cell line, compared to a vehicle control (DMSO).

Gene SymbolGene NameFunctionFold Change (this compound vs. Control)p-value
Cell Cycle Regulation
CDKN1ACyclin Dependent Kinase Inhibitor 1ACell cycle inhibitor (G1 arrest)2.5< 0.01
CCND1Cyclin D1G1/S transition-3.2< 0.01
CDK4Cyclin Dependent Kinase 4G1/S transition-2.8< 0.01
PCNAProliferating Cell Nuclear AntigenDNA replication and repair-2.1< 0.05
Apoptosis Regulation
TNFRSF10BTNF Receptor Superfamily Member 10b (DR5)Induces apoptosis3.0< 0.01
BCL2BCL2 Apoptosis RegulatorAnti-apoptotic-1.8< 0.05
BAXBCL2 Associated X, Apoptosis RegulatorPro-apoptotic1.5> 0.05
CASP3Caspase 3Executioner caspase in apoptosis1.7< 0.05
Signaling Pathway
CTNNB1Catenin Beta 1Wnt signaling pathway-2.2< 0.01

Experimental Protocols

The following sections detail the methodologies for the key experiments that would be required to generate the data presented above.

Cell Culture and Treatment

Human cancer cell lines (e.g., MCF-7, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2. For gene expression analysis, cells are seeded and allowed to adhere overnight. Subsequently, the cells are treated with either this compound at a predetermined concentration (e.g., 50 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).

RNA Extraction and Quality Control

Total RNA is extracted from the treated and control cells using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions. The quantity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop), with an A260/A280 ratio of ~2.0 being indicative of high purity. The integrity of the RNA is evaluated using a bioanalyzer, with an RNA Integrity Number (RIN) of > 8.0 being desirable for downstream applications.

RNA-Sequencing (RNA-Seq)

RNA-seq libraries are prepared from the high-quality total RNA samples. This process typically involves the enrichment of mRNA using oligo(dT) magnetic beads, followed by RNA fragmentation. The fragmented mRNA is then used as a template for first-strand cDNA synthesis using reverse transcriptase and random primers. Second-strand cDNA is subsequently synthesized, and the resulting double-stranded cDNA is subjected to end-repair, A-tailing, and ligation of sequencing adapters. The adapter-ligated fragments are then amplified by PCR to generate the final cDNA library.

The prepared libraries are quantified and pooled, followed by sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing is typically performed to generate paired-end reads of a specified length (e.g., 150 bp).

Bioinformatic Analysis

The raw sequencing reads are first subjected to quality control checks. Adapter sequences and low-quality reads are removed. The clean reads are then aligned to a reference genome using a splice-aware aligner like HISAT2. The aligned reads are used to quantify gene expression levels, typically as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM). Differential gene expression analysis between the this compound-treated and control groups is performed using tools such as DESeq2 or edgeR. Genes with a significant p-value (e.g., < 0.05) and a log2 fold change above a certain threshold (e.g., > 1 or < -1) are considered differentially expressed.

Mandatory Visualization

Signaling Pathway Diagram

G cluster_0 Cell Cycle Progression cluster_1 This compound Action Cyclin D1 Cyclin D1 CDK4 CDK4 Cyclin D1->CDK4 activates G1 Phase G1 Phase CDK4->G1 Phase promotes p21 p21 p21->CDK4 inhibits S Phase S Phase G1 Phase->S Phase transition This compound This compound This compound->Cyclin D1 downregulates This compound->CDK4 downregulates This compound->p21 upregulates

Caption: Cell cycle regulation pathway modulated by this compound.

Experimental Workflow Diagram

G start Cell Culture & Treatment (this compound vs. Control) rna_extraction Total RNA Extraction start->rna_extraction qc1 RNA Quality Control (Spectrophotometry, Bioanalyzer) rna_extraction->qc1 lib_prep RNA-Seq Library Preparation (mRNA enrichment, cDNA synthesis) qc1->lib_prep sequencing High-Throughput Sequencing (e.g., Illumina) lib_prep->sequencing qc2 Raw Read Quality Control sequencing->qc2 alignment Alignment to Reference Genome qc2->alignment quantification Gene Expression Quantification alignment->quantification analysis Differential Expression Analysis quantification->analysis end Identification of Differentially Expressed Genes analysis->end

Caption: Experimental workflow for comparative gene expression analysis.

A Comparative Analysis of the Anti-Inflammatory Properties of Beta-Ionol and Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide validating the anti-inflammatory effects of beta-ionol (B1630872) against the well-established corticosteroid, dexamethasone (B1670325). This report provides a detailed comparison of their mechanisms of action, supported by experimental data and protocols.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Dexamethasone, a potent synthetic glucocorticoid, is a cornerstone in anti-inflammatory therapy, known for its broad and effective immunosuppressive actions. However, its long-term use is associated with significant side effects. This has spurred the search for novel anti-inflammatory agents with improved safety profiles. This compound, a carotenoid-derived compound, and its close structural analog, beta-ionone (B89335), have emerged as potential candidates with anti-inflammatory properties. This guide provides an objective comparison of the anti-inflammatory effects of this compound (with data largely derived from studies on beta-ionone) and dexamethasone, presenting available quantitative data, detailed experimental methodologies, and visual representations of their molecular pathways.

Comparative Efficacy: A Quantitative Overview

While direct comparative studies between this compound/beta-ionone and dexamethasone are limited, analysis of their individual inhibitory activities against key inflammatory mediators provides valuable insights into their relative potency.

Inflammatory MediatorCompoundCell TypeIC50 ValueCitation
Pro-inflammatory Cytokines
TNF-αDexamethasoneTHP-1 cells~3 nM[1]
IL-1βDexamethasoneTHP-1 cells~7 nM[1]
IL-6DexamethasoneAlveolar macrophages (bovine)~10⁻⁸ M[2]
Inflammatory Enzymes
COX-2DexamethasoneHuman articular chondrocytes7.3 nM[3]
iNOSDexamethasoneJ774 macrophages(Inhibits expression)[4]
Other Inflammatory Mediators
Prostaglandin (B15479496) E2 (PGE2)DexamethasoneHuman endothelial cells~20 nM[5]
Nitric Oxide (NO)beta-IononeBV2 microglial cells(Significant inhibition at μM concentrations)[6]

Note: IC50 values for beta-ionone are not consistently reported in the literature, with studies often demonstrating significant inhibition at tested micromolar concentrations without determining a precise IC50.[6] This suggests that while beta-ionone possesses anti-inflammatory activity, it is likely less potent than dexamethasone, which is effective at nanomolar concentrations.

Mechanisms of Anti-Inflammatory Action

Both dexamethasone and beta-ionone exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily targeting the transcription factor NF-κB. However, their initial interactions with the cell differ significantly.

Dexamethasone: Glucocorticoid Receptor-Mediated Gene Regulation

Dexamethasone's mechanism is well-established and involves binding to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it influences gene expression in two main ways:

  • Transrepression: The GR complex directly binds to and inhibits the activity of pro-inflammatory transcription factors, most notably NF-κB. This prevents the transcription of genes encoding for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

  • Transactivation: The GR complex can also bind to glucocorticoid response elements (GREs) on the DNA, leading to the increased expression of anti-inflammatory proteins, such as annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of prostaglandins (B1171923) and leukotrienes.

Beta-Ionone: Inhibition of NF-κB and MAPK Signaling Pathways

Studies on beta-ionone indicate that its anti-inflammatory effects are also mediated through the suppression of the NF-κB pathway, as well as the mitogen-activated protein kinase (MAPK) signaling cascade.[6][7] The MAPK pathway, which includes kinases like ERK, p38, and JNK, is another critical regulator of the inflammatory response. By inhibiting these pathways, beta-ionone reduces the expression of pro-inflammatory mediators.[6][7] The precise molecular target of beta-ionone that initiates this signaling inhibition is still under investigation.

Signaling Pathway Diagrams

Dexamethasone_Pathway cluster_cell Cell cluster_nucleus Nucleus DEX Dexamethasone GR Glucocorticoid Receptor (GR) DEX->GR Binds DEX_GR DEX-GR Complex GR->DEX_GR NFkB_active NF-κB (active) DEX_GR->NFkB_active Inhibits Anti_inflammatory_Genes Anti-inflammatory Gene Transcription (Annexin A1) DEX_GR->Anti_inflammatory_Genes Activates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFkB_active->Pro_inflammatory_Genes Promotes Beta_Ionone_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Beta_Ionone Beta-Ionone Upstream_Target Upstream Target (Under Investigation) Beta_Ionone->Upstream_Target MAPK_Pathway MAPK Pathway (ERK, p38, JNK) Upstream_Target->MAPK_Pathway Inhibits NFkB_Pathway NF-κB Pathway Upstream_Target->NFkB_Pathway Inhibits NFkB_active NF-κB (active) MAPK_Pathway->NFkB_active NFkB_Pathway->NFkB_active Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (NO, PGE2, TNF-α) NFkB_active->Pro_inflammatory_Genes Promotes Experimental_Workflow A 1. Seed RAW 264.7 cells in 96-well plates B 2. Incubate overnight for cell adherence A->B C 3. Pre-treat cells with This compound or Dexamethasone B->C D 4. Stimulate with LPS (e.g., 1 µg/mL) C->D E 5. Incubate for 24 hours D->E F 6. Collect supernatant E->F G 7. Analyze for inflammatory mediators (NO, TNF-α, IL-6, PGE2) F->G

References

A Comparative Guide to Microbial and Plant-Derived Beta-Ionol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of beta-ionol (B1630872) sourced from microbial fermentation and plant extraction, supported by experimental data and detailed protocols.

This compound, a sesquiterpenoid alcohol, has garnered significant interest in the scientific community for its potential therapeutic applications, including anticancer and anti-inflammatory properties. This guide provides a comprehensive comparison of this compound derived from two primary sources: microbial biosynthesis and extraction from plants. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of this compound for their specific research and development needs.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative and qualitative differences between microbial and plant-derived this compound.

Table 1: Production and Purity Comparison

ParameterMicrobial-Derived this compoundPlant-Derived this compound
Production Method Fermentation using genetically engineered microorganisms (e.g., Saccharomyces cerevisiae, Yarrowia lipolytica)Extraction from various plant parts (e.g., flowers, fruits, leaves)
Typical Yield High (precursor β-ionone yields up to 4 g/L reported)Low and variable, dependent on plant species, environmental factors, and extraction efficiency
Purity Potentially high, depending on the purification process; free from complex plant matrix componentsVariable; often present in complex mixtures of other phytochemicals, requiring extensive purification
Scalability Highly scalable and controllable production processLimited by plant availability, geographical location, and harvesting seasons
Consistency High batch-to-batch consistencyCan vary significantly between batches due to natural variations in plant material

Table 2: Biological Activity and Application Potential

ParameterMicrobial-Derived this compoundPlant-Derived this compound
Biological Equivalence Expected to be biologically identical to the plant-derived counterpartThe natural standard for biological activity
Potential for Optimization Amenable to metabolic engineering for the production of specific isomers or analogsLimited to the natural profile of the plant source
Regulatory Considerations May require specific regulatory approval as a product of genetic engineeringGenerally regarded as natural, which may be advantageous in certain regulatory frameworks
Cost-Effectiveness Potentially more cost-effective at a large scale due to high yields and controlled productionCan be expensive due to low abundance and complex extraction/purification processes

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production, purification, and biological evaluation of this compound.

Protocol 1: Microbial Production of Beta-Ionone (B89335) (Precursor to this compound)

This protocol is adapted from studies on engineered Yarrowia lipolytica.

1. Strain and Culture Conditions:

  • Microorganism: Engineered Yarrowia lipolytica strain expressing a carotenoid cleavage dioxygenase (CCD) gene.

  • Media: Yeast extract-peptone-dextrose (YPD) medium.

  • Fermentation: Cultivate the engineered yeast in a bioreactor with controlled temperature, pH, and aeration. A two-phase fermentation system with an organic solvent overlay (e.g., dodecane) can be used for in situ product recovery.

2. Fermentation Parameters:

  • Temperature: 28-30°C

  • pH: 5.5-6.5

  • Aeration: 1-2 vvm (volume of air per volume of medium per minute)

  • Agitation: 200-400 rpm

3. Product Recovery and Purification:

  • Separate the organic phase containing beta-ionone from the fermentation broth.

  • Subject the organic phase to fractional distillation or chromatography (e.g., silica (B1680970) gel column chromatography) to purify the beta-ionone.

4. Conversion to this compound:

  • The purified beta-ionone can be chemically reduced to this compound using a reducing agent such as sodium borohydride.

Protocol 2: Extraction and Purification of this compound from Plant Material

This is a general protocol that can be adapted for various plant sources.

1. Plant Material Preparation:

  • Collect fresh or dried plant material (e.g., flowers of Osmanthus fragrans).

  • Grind the material to a fine powder to increase the surface area for extraction.

2. Extraction:

  • Method: Steam distillation or solvent extraction.

  • Solvent (for solvent extraction): A non-polar solvent such as hexane (B92381) or a slightly polar solvent like ethyl acetate.

  • Procedure (Solvent Extraction): Macerate the powdered plant material in the chosen solvent for 24-48 hours with occasional agitation. Filter the extract to remove solid plant debris.

3. Purification:

  • Concentrate the crude extract under reduced pressure using a rotary evaporator.

  • Perform column chromatography on the concentrated extract using a silica gel stationary phase and a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) to isolate the this compound fraction.

  • Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Protocol 3: Anticancer Activity Assessment (MTT Assay)

This assay measures the cytotoxic effect of this compound on cancer cell lines.

1. Cell Culture:

  • Culture a relevant cancer cell line (e.g., breast cancer cell line MCF-7) in appropriate media and conditions.

2. Treatment:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of microbial or plant-derived this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

3. MTT Assay:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 4: Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)

This assay evaluates the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture:

  • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

2. Treatment:

  • Seed the cells in a 96-well plate and pre-treat with different concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and a control with LPS alone.

3. Nitric Oxide Measurement:

  • Collect the cell culture supernatant.

  • Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_microbial Microbial Production cluster_plant Plant Extraction M1 Engineered Microorganism M2 Fermentation M1->M2 M3 Purification M2->M3 This compound This compound M3->this compound P1 Plant Material P2 Extraction P1->P2 P3 Purification P2->P3 P3->this compound Biological Assays Biological Assays This compound->Biological Assays Anticancer Activity Anticancer Activity Biological Assays->Anticancer Activity Anti-inflammatory Activity Anti-inflammatory Activity Biological Assays->Anti-inflammatory Activity

Caption: Experimental workflow for producing and testing this compound.

nf_kb_pathway Stimuli (e.g., LPS) Stimuli (e.g., LPS) IKK Complex IKK Complex Stimuli (e.g., LPS)->IKK Complex This compound This compound This compound->IKK Complex Inhibits IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription of

Caption: this compound's inhibition of the NF-κB signaling pathway.

mapk_pathway Growth Factors/Stress Growth Factors/Stress MAPKKK MAPKKK Growth Factors/Stress->MAPKKK This compound This compound This compound->MAPKKK Modulates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) Phosphorylates Transcription Factors Transcription Factors MAPK (ERK, JNK, p38)->Transcription Factors Activates Cell Proliferation/Apoptosis Cell Proliferation/Apoptosis Transcription Factors->Cell Proliferation/Apoptosis Regulates

Caption: Modulation of the MAPK signaling pathway by this compound.

Conclusion

The choice between microbial and plant-derived this compound will depend on the specific requirements of the research or application. Microbial production offers significant advantages in terms of yield, scalability, and consistency, making it a promising source for large-scale applications and drug development.[1] The biosynthesis of this compound in plants, however, is typically low, which has prompted research into microbial production methods to enhance yield.[2] Plant-derived this compound, while often present in low concentrations, may be preferred for applications where a "natural" label is important. Both sources yield a molecule with the potential for significant biological activity, particularly in the realms of oncology and inflammation, through the modulation of key signaling pathways such as NF-κB and MAPK.[3] Further research directly comparing the purity profiles and biological efficacy of this compound from both sources is warranted to fully elucidate any subtle differences that may exist.

References

A Comparative Guide to the Synthesis of Beta-Ionol and Other Commercially Significant Terpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of terpenoids is a critical aspect of natural product chemistry and the development of novel therapeutics and fragrances. This guide provides a comparative benchmark of the synthesis of beta-ionol (B1630872) against other widely used terpenoids: linalool, geraniol, and limonene (B3431351). The comparison focuses on common chemical synthesis routes, presenting key quantitative data, detailed experimental protocols, and visualizations of synthetic pathways to aid in the selection and optimization of manufacturing processes.

Quantitative Comparison of Terpenoid Synthesis

The following table summarizes key quantitative parameters for the synthesis of this compound, linalool, geraniol, and limonene via established chemical routes. These values are compiled from various studies and represent typical outcomes. Actual results may vary depending on specific experimental conditions and scale.

TerpenoidStarting Material(s)Synthesis RouteReported Yield (%)Reaction TimeKey Reagents/Catalysts
This compound Citral (B94496), AcetoneAldol Condensation & Cyclization72-85%[1][2]Condensation: 2-4 h, Cyclization: Not SpecifiedNaOH, Acetic Acid, Sulfuric Acid[1][3]
α-Cyclocitral, AcetoneCondensation71.6%[4]6 h5% NaOH (aq)[4]
Linalool α-PineneHydrogenation, Oxidation, Reduction, Pyrolysis>99% (from dehydrolinalool)[5]Pyrolysis is rapid, other steps varyPd/C, O₂, H₂, High Temperature[5][6]
MyrceneHydrochlorination & Acetylation~80% (for linalyl acetate)[6]Not SpecifiedHCl, Sodium Acetate, Copper Catalyst[6]
Geraniol LinaloolIsomerization>95% selectivity[7]10-16 hVanadium derivative catalyst, Tetrabutyl titanate[7][8]
LinaloolIsomerizationHigh4 hFerric Chloride Hexahydrate[9]
Limonene Nerol (B1678202)Acid-catalyzed Cyclization35-45%45-60 minp-Toluenesulfonic acid[10][11]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound and the compared terpenoids.

1. Synthesis of Beta-Ionone (B89335) (Precursor to this compound) from Citral and Acetone

This two-step process involves the initial formation of pseudoionone (B86502) followed by cyclization.

  • Step 1: Synthesis of Pseudoionone

    • In a reaction vessel, combine 1100 liters of acetone, 260 liters of water, and 25 liters of a 30% sodium hydroxide (B78521) solution. Stir the mixture to ensure homogeneity.[1]

    • At a controlled temperature of 20°C, add 170 kg of citral (≥95.0% purity) dropwise over 2 hours while stirring.[1]

    • Continue the reaction for an additional 2 to 4 hours, monitoring the conversion of citral using gas chromatography.[1]

    • Once the citral conversion exceeds 99.0%, neutralize the reaction mixture with acetic acid to a pH of 6.0-6.5.[1]

    • Allow the mixture to stand and separate into layers. Remove the aqueous layer and recover the acetone.[1]

    • The organic layer is then subjected to vacuum distillation to remove the solvent and obtain crude pseudoionone. Further purification by vacuum distillation yields the final product.[1]

  • Step 2: Cyclization of Pseudoionone to Beta-Ionone

    • In a separate reactor, prepare a mixture of 120 liters of a suitable solvent (e.g., No. 6 solvent oil), 5 liters of methanol, and 160 liters of concentrated sulfuric acid. Cool this mixture to -18°C.[1]

    • Slowly add 55 kg of the purified pseudoionone to the cooled acid mixture while maintaining the low temperature.[1]

    • The cyclization reaction is typically rapid. The process can be improved by the addition of dry ice to control the temperature and prevent localized overheating, which enhances the selectivity for beta-ionone to over 99%.[2]

    • The reaction mixture is then worked up to isolate the beta-ionone.

2. Synthesis of Linalool from α-Pinene

This multi-step industrial process is a common route for producing linalool.

  • Hydrogenation of α-Pinene to Pinane (B1207555): α-Pinene is hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst to produce pinane.[5][6]

  • Oxidation of Pinane: The resulting pinane is then oxidized, typically with air, to form pinane hydroperoxide.[5][6]

  • Reduction to Pinanol: The pinane hydroperoxide is subsequently reduced to pinanol.[5][6]

  • Pyrolysis to Linalool: Finally, pinanol is subjected to thermal isomerization (pyrolysis) at high temperatures to yield linalool.[5] This step is crucial and requires optimization to minimize the formation of byproducts.[5]

3. Synthesis of Geraniol from Linalool

This process involves the catalytic isomerization of linalool.

  • Add L-linalool, tetrabutyl titanate, and a vanadium derivative catalyst to a reaction kettle.[8]

  • Heat the mixture to a temperature range of 160-180°C while stirring continuously.[8]

  • Maintain the reaction at this temperature for 10 to 16 hours.[8]

  • After the reaction is complete, the mixture is subjected to hydrolysis, followed by reduced pressure rectification and discharging to obtain geraniol.[8] This method is noted for its simple process and low cost.[8]

4. Synthesis of Limonene from Nerol

This laboratory-scale synthesis utilizes an acid-catalyzed cyclization.

  • Dissolve 0.3 grams of nerol in 3 mL of dichloromethane (B109758) in a clean vial.[11]

  • Add 0.05 grams of p-toluenesulfonic acid to the solution.[11]

  • Add a micro stir bar and allow the reaction to stir for 45 to 60 minutes.[11]

  • The reaction is then quenched, and the crude product mixture containing limonene and other isomers is isolated for analysis.[11]

Visualizations of Synthetic Pathways and Workflows

Biosynthesis of Terpenoid Precursors

The following diagram illustrates the general biosynthetic pathway leading to the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), from which monoterpenoids like this compound, linalool, geraniol, and limonene are derived.

Terpenoid_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_MEP Methylerythritol Phosphate (MEP) Pathway cluster_Monoterpenoids Monoterpenoid Synthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP_MVA IPP Mevalonate->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA Isomerase GPP Geranyl Pyrophosphate (GPP) DMAPP_MVA->GPP + IPP Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP MEP MEP DXP->MEP IPP_MEP IPP MEP->IPP_MEP DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP Isomerase DMAPP_MEP->GPP + IPP Beta_Ionol This compound GPP->Beta_Ionol Linalool Linalool GPP->Linalool Geraniol Geraniol GPP->Geraniol Limonene Limonene GPP->Limonene

General biosynthetic pathway of monoterpenoid precursors.

Experimental Workflow for Comparative Synthesis

This diagram outlines a logical workflow for the experimental comparison of different terpenoid synthesis methods, from reaction setup to final analysis.

Comparative_Synthesis_Workflow cluster_Preparation Preparation cluster_Workup Work-up & Purification cluster_Analysis Analysis Reagents Select & Prepare Starting Materials (e.g., Citral, α-Pinene, Linalool, Nerol) Reaction Perform Synthesis Reactions Reagents->Reaction Conditions Define Reaction Parameters (Temperature, Pressure, Catalyst, Time) Conditions->Reaction Quenching Quench Reaction Reaction->Quenching Extraction Extraction & Washing Quenching->Extraction Purification Purification (e.g., Distillation, Chromatography) Extraction->Purification Yield Determine Yield (%) Purification->Yield Purity Assess Purity (GC, HPLC) Purification->Purity Characterization Structural Characterization (NMR, MS) Purification->Characterization Comparison Comparative Data Analysis Yield->Comparison Purity->Comparison Characterization->Comparison

Workflow for benchmarking terpenoid synthesis experiments.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sensory profiles of beta-ionol (B1630872) and structurally related aroma compounds. The information presented is supported by experimental data from sensory analysis studies, offering a comprehensive resource for professionals in flavor and fragrance research, sensory science, and drug development.

Quantitative Sensory Data

The following tables summarize the key quantitative sensory data for this compound and related compounds, focusing on odor thresholds and sensory descriptors. Odor threshold is a critical measure of a compound's potency, representing the lowest concentration detectable by the human nose.

CompoundOdor Threshold (in water/model solution)Sensory Descriptors
β-Ionol Not explicitly found, but described as having a medium odor strength.Sweet, herbal, floral, violet, tropical, balsamic, woody, berry, powdery, fruity.[1]
β-Ionone 0.007 µg/L (in water)[2][3], 0.09 µg/L (in model wine solution)[2][3]Violet, cedarwood, woody, berry, floral, green, fruity.[4][5]
α-Ionone (R)-(+)-(E)-α-ionone: 0.03-328 ppb(S)-(-)-(E)-α-ionone: 0.1-656 ppb[6](R)-(+)-(E)-α-ionone: Violet-like, fruity, raspberry-like, flowery, strong impact.(S)-(-)-(E)-α-ionone: Woody, cedar wood like, raspberry & beta-ionone (B89335) like.[6]
β-Damascenone 0.002 µg/L (in water)[2][3], 0.05 µg/L (in hydroalcoholic solution)[2][3]Baked/cooked apples, honey, flowery, fruity.[2]
α-Damascone (R)-(+)-(E)-α-damascone: 100 ppb(S)-(-)-(E)-α-damascone: 1.5 ppb[6](R)-(+)-(E)-α-damascone: Rose petals, apple, fruity, woody, camphory, dirty, musty.(S)-(-)-(E)-α-damascone: Floral, rose petals, fresh, green, slightly winey.[6]
δ-Damascone 0.0011 µg/mLFloral, minty.[7]

Note: Odor thresholds can vary significantly depending on the medium (e.g., water, ethanol (B145695) solution, air) and the methodology used for determination.

Experimental Protocols

The sensory data presented in this guide are typically obtained through rigorous analytical techniques. The following are detailed methodologies for two key experiments: Gas Chromatography-Olfactometry (GC-O) and Quantitative Descriptive Analysis (QDA).

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.[8][9][10]

Objective: To identify which volatile compounds in a complex mixture are responsible for its characteristic aroma.

Methodology:

  • Sample Preparation: The volatile fraction of the sample is extracted using methods such as solvent extraction, headspace solid-phase microextraction (SPME), or steam distillation.

  • Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and polarity as they pass through a capillary column.

  • Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., a mass spectrometer or flame ionization detector) for chemical identification and quantification.[9][10]

  • Olfactory Detection: The other stream is directed to a heated sniffing port, where a trained sensory panelist or assessor sniffs the effluent and records the perceived odor, its intensity, and its duration.[8][10]

  • Data Analysis: The data from the chemical detector and the human assessor are combined. Odor-active compounds are identified by matching the retention time of a perceived odor with the retention time of a chemical peak.

  • Dilution Techniques (Optional but Recommended):

    • Aroma Extract Dilution Analysis (AEDA): The sample extract is serially diluted and re-analyzed by GC-O until no odor is detected. The highest dilution at which an odorant is still perceived is its flavor dilution (FD) factor, which is an indication of its odor potency.[8]

    • Combined Hedonic Aroma Response Measurement (CHARM): Similar to AEDA, this method also involves analyzing a dilution series. The duration of each detected odor is recorded, and "Charm" values, which are proportional to the odor's potency, are calculated.[11]

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product.[12][13] It relies on a trained panel of assessors to provide a comprehensive sensory profile.[14]

Objective: To create a detailed sensory profile of a product and to compare the sensory characteristics of different products.

Methodology:

  • Panelist Selection and Screening: A group of individuals is screened for their sensory acuity, ability to discriminate between different stimuli, and verbalization skills.[13] Typically, a panel consists of 8-15 trained assessors.[12]

  • Lexicon Development: The selected panelists, guided by a panel leader, are presented with a range of products representative of the category being studied. Through discussion and consensus, they develop a list of descriptive terms (a lexicon) that accurately and comprehensively describe the sensory attributes (e.g., aroma, flavor, texture) of the products.[13]

  • Panelist Training: Panelists are trained to use the developed lexicon consistently and to rate the intensity of each attribute on a given scale. Reference standards for each attribute are often provided to anchor the panelists' ratings.

  • Product Evaluation: During the formal evaluation, panelists independently assess the products in a controlled environment (e.g., individual sensory booths).[14] They rate the intensity of each sensory attribute on an unstructured line scale (e.g., a 15-cm line anchored with "low" and "high").[13]

  • Data Collection and Analysis: The intensity ratings are converted to numerical data. Statistical analyses, such as Analysis of Variance (ANOVA), Principal Component Analysis (PCA), and spider web plots, are used to analyze the data, determine significant differences between products, and visualize the sensory profiles.[13]

Visualizations

Olfactory Signaling Pathway

The perception of aroma compounds like this compound begins with the activation of olfactory receptors in the nasal cavity. This triggers a cascade of intracellular events known as a signaling pathway, which ultimately leads to the perception of smell in the brain.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_signal Signal to Brain Odorant Odorant (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP Ion_Channel Ion Channel (CNG) cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Leads to Ca_Na Ca²⁺ / Na⁺ Ca_Na->Ion_Channel Influx Action_Potential Action Potential Depolarization->Action_Potential Generates Brain Brain Action_Potential->Brain Signal to Olfactory Bulb

Caption: General olfactory signal transduction pathway.

Experimental Workflows

The following diagrams illustrate the workflows for the two primary sensory analysis techniques discussed.

Gas Chromatography-Olfactometry (GC-O) Workflow

GCO_Workflow Sample Sample Preparation (Extraction) GC Gas Chromatography (Separation) Sample->GC Split Effluent Splitting GC->Split MS Mass Spectrometry (Identification) Split->MS 50% Sniff Olfactory Detection (Sniffing Port) Split->Sniff 50% Data Data Integration & Analysis MS->Data Sniff->Data

Caption: Workflow for Gas Chromatography-Olfactometry.

Quantitative Descriptive Analysis (QDA) Workflow

QDA_Workflow Screening Panelist Screening & Selection Lexicon Lexicon Development Screening->Lexicon Training Panelist Training Lexicon->Training Evaluation Product Evaluation (Individual Booths) Training->Evaluation Analysis Data Collection & Statistical Analysis Evaluation->Analysis Profile Sensory Profile Generation Analysis->Profile

Caption: Workflow for Quantitative Descriptive Analysis.

Logical Relationship of Aroma Compounds

This diagram illustrates the relationships between this compound and related compounds based on their shared and distinct sensory characteristics.

Aroma_Relationships beta_ionol This compound (Floral, Woody, Fruity) beta_ionone beta-Ionone (Violet, Woody, Berry) beta_ionol->beta_ionone Similar Woody & Floral Notes beta_damascenone beta-Damascenone (Cooked Apple, Honey, Floral) beta_ionol->beta_damascenone Shared Floral & Fruity Character alpha_ionone alpha-Ionone (Violet, Raspberry, Woody) beta_ionone->alpha_ionone Shared Violet & Woody Notes alpha_damascone alpha-Damascone (Rose, Apple, Green) alpha_ionone->alpha_damascone Shared Fruity Character beta_damascenone->alpha_damascone Shared Fruity (Apple) Notes

Caption: Sensory relationships between ionones and damascones.

References

Safety Operating Guide

Navigating the Safe Disposal of Beta-Ionol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety protocols is paramount. The proper disposal of chemical reagents, such as beta-ionol (B1630872), is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.

Key Physical and Chemical Properties of this compound

A thorough understanding of a substance's properties is the foundation of its safe management. The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C13H22O[1]
Molecular Weight 194.31 g/mol [1]
Boiling Point 107°C at 3 mm Hg[2]
Flash Point 200.00 °F (93.33 °C)[3]
Specific Gravity 0.92300 to 0.93000 @ 25.00 °C[3]
Refractive Index 1.49600 to 1.50200 @ 20.00 °C[3]

Standard Operating Procedure for this compound Disposal

Adherence to a standardized disposal protocol is crucial for ensuring the safety of laboratory personnel and the protection of the environment. This compound is classified as very toxic to aquatic life, and its discharge into the environment must be strictly avoided[4].

Immediate Safety Precautions:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors[2].

  • Ignition Sources: Keep this compound away from all sources of ignition. Use spark-proof tools when handling[2].

Step-by-Step Disposal Protocol:
  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., absorbent pads from a spill) in a designated, properly labeled, and sealed hazardous waste container[2].

    • The container must be compatible with this compound and in good condition, with a secure, leak-proof closure[5].

  • Waste Storage:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA)[6][7][8].

    • The SAA must be at or near the point of generation and under the control of laboratory personnel[5].

    • Ensure proper segregation of incompatible waste streams. For instance, store acids and bases separately[8].

  • Disposal Request:

    • Once the waste container is full or ready for disposal, complete and submit a hazardous waste disposal form to your institution's Environmental Health and Safety (EHS) office for pick-up[6].

    • Do not dispose of this compound down the drain or through evaporation[9].

  • Empty Container Management:

    • Empty this compound containers must be triple-rinsed with a suitable solvent[9].

    • The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste[10].

    • After triple-rinsing, deface or remove the original labels from the container. The clean, de-labeled container can then be disposed of as regular trash or recycled, depending on institutional policies[9].

Spill Management:

In the event of a this compound spill:

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collect the absorbent material and place it in a sealed container for hazardous waste disposal[2].

  • Clean the spill area thoroughly.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Waste Generation & Collection cluster_1 Storage cluster_2 Disposal cluster_3 Empty Container Management start This compound Waste Generated collect Collect in a labeled, sealed, compatible hazardous waste container start->collect storage Store in designated Satellite Accumulation Area (SAA) collect->storage segregate Segregate from incompatible waste storage->segregate request Submit Hazardous Waste Disposal Form to EHS segregate->request pickup EHS Pickup and Transport to Licensed Disposal Facility request->pickup end end pickup->end Final Disposal (Incineration) empty_container Empty this compound Container triple_rinse Triple-rinse with appropriate solvent empty_container->triple_rinse collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate deface_label Deface or remove label triple_rinse->deface_label collect_rinsate->collect dispose_container Dispose of container as regular trash or recycle deface_label->dispose_container

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling beta-Ionol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of beta-Ionol, ensuring operational excellence and adherence to the highest safety standards.

Essential Safety Information

This compound is a fragrance ingredient that is also utilized in various research applications.[1][2] While not classified as a hazardous substance under certain regulations, it is crucial to handle it with care to avoid potential irritation and ensure a safe laboratory environment.[3][4]

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is the first line of defense against exposure.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]To prevent eye contact which may cause irritation.[5][6]
Hand Protection Chemical-impermeable gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[3] Gloves must be inspected prior to use.[3]To avoid skin contact, which may lead to skin irritation or allergic reactions.[5][7]
Body Protection Wear fire/flame resistant and impervious clothing.[3] Long-sleeved clothing is recommended.[8]To protect the skin from accidental splashes or spills.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, a full-face respirator with a suitable filter (e.g., type ABEK (EN14387)) should be used.[3]To prevent inhalation of vapors or mists, which can cause respiratory tract irritation.[5][6]

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area.[3] Local exhaust ventilation is recommended to control airborne concentrations.

  • Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[3][9] Keep it away from incompatible materials such as strong reducing agents and oxidizing agents.[8][10]

  • Safe Handling Practices: Avoid contact with skin and eyes.[3][10] Do not breathe vapors or mists.[10] Use non-sparking tools and take measures to prevent electrostatic discharge.[3] Wash hands thoroughly after handling.[5][6]

Disposal Plan:

  • Waste Disposal: Dispose of this compound and its containers in accordance with local, regional, and national hazardous waste regulations.[5][10] It may be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]

  • Environmental Precautions: Do not allow the chemical to enter drains, surface water, or soil.[3][5][10] this compound is toxic to aquatic life with long-lasting effects.[11]

  • Contaminated Packaging: Contaminated containers should be triple-rinsed (or equivalent) and can be offered for recycling or reconditioning.[3] Alternatively, they can be punctured to render them unusable and then disposed of in a sanitary landfill.[3]

Emergency Procedures

Immediate and appropriate action during an emergency is critical.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air.[3] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration and seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing.[12] Wash the affected area with soap and plenty of water.[3][10] Consult a doctor if irritation persists.[3]
Eye Contact Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids.[10] Seek medical advice.[3]
Ingestion Do NOT induce vomiting.[3][12] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Call a doctor or Poison Control Center immediately.[3]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area.[3] Ensure adequate ventilation.[3] Wear appropriate personal protective equipment.[3]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[3] Do not let the product enter drains.[3]

  • Containment and Cleaning: Soak up the spill with an inert absorbent material (e.g., sand, silica (B1680970) gel, universal binder).[10] Collect the material in a suitable, closed container for disposal.[3][10]

Quantitative Data

PropertyValue
Boiling Point 107 °C at 3 mm Hg[3]
Flash Point 93 °C (199.4 °F) - closed cup
Density 0.928 g/mL at 20 °C
Molecular Weight 194.31 g/mol [3]

Visualized Workflows

To further clarify the procedural guidance, the following diagrams illustrate the safe handling workflow and emergency response logic.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Ensure proper ventilation A->B C Don appropriate PPE B->C D Transfer this compound in a designated area C->D E Use non-sparking tools D->E F Keep container closed when not in use E->F G Wash hands thoroughly F->G H Clean work area G->H I Store this compound properly H->I J Segregate waste I->J K Dispose of according to regulations J->K

Caption: A flowchart illustrating the step-by-step process for the safe handling of this compound.

EmergencyResponse Emergency Response for this compound Incidents action action Start Incident Occurs Spill Spill or Leak? Start->Spill Exposure Personnel Exposure? Start->Exposure Fire Fire? Start->Fire action_Spill_1 Evacuate and ventilate area Spill->action_Spill_1 Yes action_Exposure_1 Remove victim from exposure Exposure->action_Exposure_1 Yes action_Fire_1 Use appropriate extinguishing media (dry chemical, CO2, foam) Fire->action_Fire_1 Yes action_Spill_2 Contain spill with inert material action_Spill_1->action_Spill_2 action_Spill_3 Collect for disposal action_Spill_2->action_Spill_3 action_Exposure_2 Administer appropriate first aid action_Exposure_1->action_Exposure_2 action_Exposure_3 Seek medical attention action_Exposure_2->action_Exposure_3 action_Fire_2 Wear self-contained breathing apparatus action_Fire_1->action_Fire_2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Ionol
Reactant of Route 2
beta-Ionol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.